6-Methoxypyrimidine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUKVQBOJCUSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450930-95-6 | |
| Record name | 6-methoxypyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Methoxypyrimidine-4-carbonitrile: A Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth exploration of 6-Methoxypyrimidine-4-carbonitrile (CAS No. 1450930-95-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a cornerstone of numerous therapeutic agents, and the specific arrangement of a methoxy and a carbonitrile group on this scaffold presents a unique combination of electronic and steric properties for molecular design.[1][2] This document delineates the compound's physicochemical properties, proposes a robust synthetic pathway based on established heterocyclic chemistry principles, analyzes its chemical reactivity, and discusses its potential applications as a key building block for novel therapeutics. Detailed experimental protocols, safety guidelines, and characterization data are provided to empower scientists in their research endeavors.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like nucleic acids and a multitude of approved drugs.[1] Its nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets, while the aromatic system serves as a rigid core for orienting various functional groups. The introduction of specific substituents, such as those in this compound, allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME).
This guide focuses on the unique attributes of this compound, a molecule that combines an electron-donating methoxy group with an electron-withdrawing nitrile functionality. This electronic dichotomy makes it a fascinating and versatile intermediate for creating diverse chemical libraries aimed at various therapeutic targets, including protein kinases and cyclooxygenase (COX) enzymes.[3][4]
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research.
| Property | Value | Source |
| CAS Number | 1450930-95-6 | |
| Molecular Formula | C₆H₅N₃O | Sigma-Aldrich |
| Molecular Weight | 135.13 g/mol | |
| Synonyms | 6-methoxy-4-pyrimidinecarbonitrile | |
| Appearance | White to off-white powder | |
| Storage Temperature | Room Temperature | |
| Purity (Typical) | ≥95% | |
| InChI Key | OOUKVQBOJCUSAQ-UHFFFAOYSA-N |
Synthesis Pathway and Mechanistic Rationale
While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly accessible literature, a highly plausible and efficient synthetic route can be designed based on established pyrimidine chemistry. The proposed pathway begins with the readily available 4,6-dichloropyrimidine and proceeds through a selective nucleophilic aromatic substitution (SNAr) followed by cyanation.
The rationale for this multi-step synthesis is grounded in the differential reactivity of the chlorine atoms on the pyrimidine ring and the robust methods available for introducing the nitrile group.
Protocol 1: Synthesis of 6-Chloro-4-methoxypyrimidine (Intermediate)
This protocol details the selective monosubstitution of a chlorine atom with a methoxy group. The key to selectivity is controlling the stoichiometry of the nucleophile.
Rationale: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. By using one equivalent of sodium methoxide at a controlled temperature, we can favor the formation of the mono-substituted product over the di-substituted byproduct.
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol.
-
Controlled Reaction: Cool the solution to 0°C using an ice bath. Add a solution of sodium methoxide (1.0 eq) in methanol dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 6-chloro-4-methoxypyrimidine.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes a palladium-catalyzed cyanation reaction, a reliable method for introducing a nitrile group onto an aromatic halide.
Rationale: Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), facilitates the oxidative addition to the C-Cl bond, followed by transmetalation with the zinc cyanide and reductive elimination to yield the desired nitrile product.[5]
Step-by-Step Methodology:
-
Inert Atmosphere: In a Schlenk flask under a nitrogen atmosphere, combine 6-chloro-4-methoxypyrimidine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with nitrogen to remove any dissolved oxygen.
-
Reaction Conditions: Heat the reaction mixture to 90-100°C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Characterization
The reactivity of this compound is dictated by the interplay of its functional groups.
-
Nitrile Group: The carbonitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. It can also be reduced to an aminomethyl group, providing a key linkage point for further derivatization.
-
Methoxy Group: The methoxy group is a relatively stable ether. However, it can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding 6-hydroxypyrimidine (pyrimidinone), another valuable intermediate.
-
Pyrimidine Ring: The C5 position is the most likely site for electrophilic aromatic substitution, although the reaction would be challenging due to the deactivating effect of the pyrimidine nitrogens and the nitrile group.
Predicted Spectroscopic Data
While experimental spectra are not widely published, the following are predicted 1H and 13C NMR chemical shifts based on analogous structures.
| Data Type | Predicted Chemical Shifts (ppm) | Rationale |
| 1H NMR | δ 9.0-9.2 (s, 1H, H2), δ 7.5-7.7 (s, 1H, H5), δ 4.1-4.3 (s, 3H, -OCH₃) | The pyrimidine protons are deshielded by the electronegative nitrogen atoms. H2 is typically the most downfield. The methoxy protons appear as a singlet in the typical range. |
| 13C NMR | δ 170-172 (C6), δ 160-162 (C4), δ 158-160 (C2), δ 115-117 (CN), δ 108-110 (C5), δ 55-57 (-OCH₃) | The carbons attached to nitrogen and oxygen (C2, C4, C6) are significantly downfield. The nitrile carbon appears around 115-117 ppm, and the C5 carbon is the most upfield of the ring carbons. |
Applications in Drug Discovery and Development
This compound is an attractive starting material for the synthesis of targeted therapies. The pyrimidine-carbonitrile motif is present in molecules designed as inhibitors for various enzyme classes.
-
Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors.[3] The nitrile group can be used as an anchor point or be transformed into other functional groups to interact with the solvent-exposed regions of the ATP-binding pocket. The methoxy group can occupy hydrophobic pockets or be replaced to modulate solubility and metabolic stability.
-
COX-2 Inhibitors: Certain pyrimidine-5-carbonitrile derivatives have shown promise as selective COX-2 inhibitors with anticancer activity.[4] The scaffold of this compound can be elaborated to explore this therapeutic area.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 135.13 g/mol , this compound is an ideal candidate for fragment-based screening campaigns to identify initial hits against novel protein targets.
Safety, Handling, and Disposal
As a responsible scientist, adherence to safety protocols is paramount.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| STOT-SE | GHS07 | Warning | H335: May cause respiratory irritation. |
| Data sourced from supplier information. |
Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.[8][9]
-
Handling Practices: Avoid generating dust.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
Conclusion
This compound is a high-potential building block for modern drug discovery. Its synthesis is achievable through standard organic chemistry transformations, and its functional groups offer multiple avenues for chemical elaboration. The strategic combination of a pyrimidine core, a methoxy group, and a nitrile moiety provides a robust platform for developing novel, targeted therapeutic agents. This guide serves as a foundational resource to facilitate and inspire further research into the applications of this versatile compound.
References
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6539. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Available at: [Link]
-
ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Available at: [Link]
-
ResearchGate. Synthesis of pyrimidine-6-carbonitrile derivatives. Available at: [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available at: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]
-
Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Available at: [Link]
-
Royal Society of Chemistry. (2020). New Journal of Chemistry Supporting Information. Available at: [Link]
-
Al-Ostath, A., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(10), 4084. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. dcfinechemicals.com [dcfinechemicals.com]
An In-Depth Technical Guide to 6-Methoxypyrimidine-4-carbonitrile
This guide provides a comprehensive technical overview of 6-Methoxypyrimidine-4-carbonitrile, a heterocyclic organic compound of increasing interest to researchers in medicinal chemistry and drug discovery. This document delves into its fundamental properties, synthesis, analytical characterization, and safety considerations, offering field-proven insights for its application in a research setting.
Core Molecular Attributes
This compound is a substituted pyrimidine, a class of compounds that forms the backbone of nucleic acids and is a prevalent scaffold in a vast array of pharmaceuticals.[1] The presence of the methoxy and nitrile functional groups on the pyrimidine ring imparts specific chemical properties that make it a valuable building block in organic synthesis.
Key Identifiers and Physicochemical Properties
A summary of the essential data for this compound is presented in the table below for quick reference.
| Property | Value | Source |
| Molecular Weight | 135.13 g/mol | |
| Molecular Formula | C₆H₅N₃O | |
| CAS Number | 1450930-95-6 | |
| Physical Form | Powder | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature | |
| InChI Key | OOUKVQBOJCUSAQ-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not extensively detailed in publicly available literature, which is common for specialized research chemicals. However, a highly plausible and efficient synthetic route involves the nucleophilic aromatic substitution of a corresponding chloro-precursor. This method is a cornerstone of pyrimidine chemistry.[2][3]
Proposed Synthetic Pathway: Nucleophilic Substitution
The most logical precursor for the synthesis of this compound is 6-chloropyrimidine-4-carbonitrile. The electron-withdrawing nature of the pyrimidine ring and the nitrile group facilitates the displacement of the chlorine atom by a methoxide nucleophile.
Sources
An In-depth Technical Guide to the Structural Elucidation of 6-Methoxypyrimidine-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 6-methoxypyrimidine-4-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We move beyond simple data reporting to detail the strategic application and interpretation of orthogonal analytical techniques, including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, and HMBC). The causality behind experimental choices is emphasized, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for the unambiguous characterization of novel chemical entities.
Introduction: The Imperative for Unambiguous Characterization
This compound (C₆H₅N₃O) belongs to the pyrimidine class of heterocycles, a scaffold that is a cornerstone in the development of therapeutic agents due to its presence in nucleobases and its ability to engage in diverse biological interactions.[1][2] As a substituted pyrimidine, this molecule serves as a valuable building block in synthetic chemistry.[3][4] The precise arrangement of its substituents—a methoxy group and a nitrile group on the pyrimidine ring—is critical, as even minor isomeric variations can lead to drastically different chemical reactivity and biological activity.
The Integrated Analytical Workflow
The elucidation process is a systematic workflow. We begin by determining the elemental composition, then identify the constituent functional groups, and finally, assemble the molecular skeleton by mapping the precise connectivity. Each step provides a new layer of evidence that, when combined, validates the final structure.
This triangulation of evidence provides a self-validating system:
-
HRMS confirms the exact elemental formula (C₆H₅N₃O).
-
FT-IR confirms the presence of the required functional groups (nitrile, methoxy, pyrimidine).
-
NMR (¹H, ¹³C, HSQC, HMBC) provides the definitive atomic arrangement and connectivity, proving the substitution pattern is 6-methoxy and 4-carbonitrile.
Any proposed isomeric structure would be inconsistent with at least one of these datasets. For example, 2-methoxy-pyrimidine-4-carbonitrile would have vastly different ¹H and ¹³C chemical shifts and different HMBC correlations.
Conclusion
The structural elucidation of this compound presented here serves as a template for the rigorous characterization of novel chemical compounds. By strategically employing a suite of orthogonal analytical techniques—HRMS for elemental composition, FT-IR for functional group identification, and a full complement of NMR experiments for skeletal assembly—we can achieve an unambiguous and trustworthy structural assignment. This methodical, evidence-based approach is fundamental to ensuring the integrity and reproducibility of chemical research and is an indispensable component of the drug discovery and development pipeline.
References
- Google Patents. (n.d.). Process for the preparation of 4, 6-dihydroxypyrimidine.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Mochalov, S. S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Russian Journal of Organic Chemistry, 57(1), 100-107. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 5-methoxy-4,6-dichloropyrimidine.
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]
-
Analytical Chemistry. (1959). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link]
-
Asian Journal of Organic Chemistry. (2021). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
-
ACS Publications. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]
-
JoVE. (n.d.). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
Asian Journal of Chemistry. (2023). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one. Retrieved from [Link]
-
International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
ResearchGate. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]
-
ResearchGate. (2001). FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]
-
Molecules. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). The molecular structure of pyrimidine (a), its corresponding 13C and.... Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-methoxy-6-methyl-2-pyrimidinecarbonitrile. Retrieved from [Link]
-
Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values. Retrieved from [Link]
-
Molecules. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
Sources
An In-depth Technical Guide to 6-Methoxypyrimidine-4-carbonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 6-Methoxypyrimidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutics, and understanding the nuanced properties of its derivatives is paramount for designing novel molecular entities.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyrimidine featuring a methoxy group at the 6-position and a nitrile group at the 4-position. These functional groups significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, making it an attractive building block in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1450930-95-6 | [4] |
| Molecular Formula | C₆H₅N₃O | [4] |
| Molecular Weight | 135.13 g/mol | [4] |
| Physical Form | Powder | [4] |
| Melting Point | Data not available. For the related compound, 4,6-dichloro-2-(methylthio)pyrimidine, a starting material for other pyrimidine syntheses, the melting point is reported as 67-68 °C.[5] | |
| Boiling Point | Data not available. | |
| Solubility | While specific data for this compound is not readily available, pyrimidine derivatives generally exhibit solubility in organic solvents such as chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate.[3][6] | |
| Storage Temperature | Room Temperature (RT) | [4] |
Logical Relationship of Structure to Properties
Caption: Interplay of functional groups in determining the properties of this compound.
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, general synthetic strategies for related pyrimidine carbonitriles can be adapted. One common approach involves the condensation of a suitable three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring.
For instance, the synthesis of pyrimidine derivatives can be achieved through multi-component reactions, which offer an efficient and atom-economical route.[7][8] A plausible synthetic route could involve the reaction of a β-alkoxy-α,β-unsaturated nitrile with a suitable amidine or urea derivative.
General Synthetic Workflow for Pyrimidine Carbonitriles
Caption: A generalized workflow for the synthesis and characterization of pyrimidine carbonitriles.
Detailed Protocol for Analogous Pyrimidine Synthesis: 4-Methyl-6-hydroxypyrimidine
The following protocol for the synthesis of 4-Methyl-6-hydroxypyrimidine from 2-thio-6-methyluracil illustrates a common synthetic manipulation on the pyrimidine core.[9]
Materials:
-
2-thio-6-methyluracil (10 g, 0.07 mole)
-
Distilled water (200 ml)
-
Concentrated aqueous ammonia (20 ml)
-
Raney nickel catalyst (45 g, wet paste)
Procedure:
-
In a 500-ml round-bottomed flask, dissolve 2-thio-6-methyluracil in a hot solution of distilled water and concentrated aqueous ammonia.
-
Add the Raney nickel catalyst to the hot solution. Use an additional 30 ml of distilled water to wash all the catalyst into the reaction flask.
-
Heat the mixture under reflux in a fume hood for approximately 1.5 hours.
-
Allow the catalyst to settle, then decant and filter the clear solution by gravity.
-
Wash the catalyst with two 75-ml portions of hot water and discard the catalyst.
-
Combine the filtrate and washings and evaporate to dryness on a steam bath to yield 4-Methyl-6-hydroxypyrimidine.
Characterization Techniques:
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~4.0 ppm) and the aromatic protons on the pyrimidine ring. The chemical shifts of the ring protons would be influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group. |
| ¹³C NMR | Resonances for the methoxy carbon, the nitrile carbon, and the four distinct carbons of the pyrimidine ring. |
| FT-IR | A characteristic sharp absorption band for the nitrile group (C≡N) around 2230-2210 cm⁻¹.[1] Bands corresponding to C-O stretching of the methoxy group and C=N and C=C stretching vibrations of the pyrimidine ring.[10] |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (135.13 g/mol ). |
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the electronic effects of the methoxy and nitrile substituents.
Nucleophilic Aromatic Substitution:
The pyrimidine ring is inherently electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack. The methoxy group, being a good leaving group under certain conditions, can be displaced by strong nucleophiles. The positions ortho and para to the activating nitrile group are particularly susceptible to nucleophilic attack.[11]
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the electron-donating methoxy group can direct electrophiles to the available positions on the ring, although harsh reaction conditions may be required.
Reactions of the Nitrile Group:
The nitrile group can undergo a variety of transformations, serving as a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.
Potential Reactivity Pathways
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. rsc.org [rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. This compound | 1450930-95-6 [sigmaaldrich.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. researchgate.net [researchgate.net]
6-Methoxypyrimidine-4-carbonitrile: A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases essential for life. Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in the design of novel therapeutics. Within this esteemed class of heterocycles, 6-methoxypyrimidine-4-carbonitrile emerges as a compound of significant interest, offering a unique combination of functional groups that serve as versatile handles for chemical modification and as key interaction points with biological targets. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its synthesis, characterization, and potential applications in modern drug discovery.
PART 1: Nomenclature and Chemical Identity
IUPAC Name and Synonyms
The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
A commonly used synonym is 6-methoxy-4-pyrimidinecarbonitrile .
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyrimidine ring substituted with a methoxy group at the 6-position and a nitrile group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | [1] |
| Molecular Weight | 135.13 g/mol | [1] |
| Physical Form | Powder | [1] |
| CAS Number | 1450930-95-6 | [1] |
PART 2: Synthesis and Characterization
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be logically deduced from established synthetic routes for analogous pyrimidine-carbonitrile derivatives. The following section outlines a plausible and scientifically sound synthetic strategy, drawing upon established methodologies in heterocyclic chemistry.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves a multi-step sequence, likely commencing from a readily available pyrimidine precursor. A common and effective strategy in pyrimidine chemistry is the functionalization of a pre-formed ring system.
A potential synthetic route could start from a di-substituted pyrimidine, such as 4,6-dichloropyrimidine. This approach leverages the differential reactivity of the chloro-substituents, allowing for sequential nucleophilic substitution.
Figure 1: Proposed synthetic workflow for this compound.
2.1.1. Step 1: Monomethoxylation of 4,6-Dichloropyrimidine
The initial step involves the selective nucleophilic aromatic substitution of one chlorine atom with a methoxy group. By carefully controlling the stoichiometry of sodium methoxide and the reaction temperature, it is possible to favor the formation of the mono-substituted product, 6-chloro-4-methoxypyrimidine. The electron-withdrawing nature of the pyrimidine ring facilitates this substitution.
2.1.2. Step 2: Cyanation of 6-Chloro-4-methoxypyrimidine
The remaining chlorine atom is then displaced by a cyanide group. This is typically achieved using a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction often requires elevated temperatures to proceed at a reasonable rate. The nitrile functionality is a valuable synthetic handle for further transformations.[2]
Characterization and Spectroscopic Analysis
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data would be anticipated:[3]
2.2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups. A sharp, intense peak around 2230 cm⁻¹ would be indicative of the C≡N stretch of the nitrile group.[1] Bands in the region of 2850-3000 cm⁻¹ would correspond to C-H stretching of the methoxy group and the aromatic ring. Additionally, C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1500-1600 cm⁻¹ region.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be relatively simple. A singlet integrating to three protons would be observed for the methoxy group (O-CH₃), likely in the region of δ 4.0-4.2 ppm . Two singlets, each integrating to one proton, would be expected for the two non-equivalent protons on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms. The nitrile carbon would appear in the downfield region, typically around δ 115-120 ppm . The carbons of the pyrimidine ring would resonate in the aromatic region, and the methoxy carbon would be observed further upfield.
2.2.3. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (135.13 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group and other characteristic fragments of the pyrimidine ring.
PART 3: Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine-carbonitrile scaffold is a well-established pharmacophore in modern drug discovery, with numerous examples of compounds exhibiting potent and selective biological activities.[3][4] The presence of both a hydrogen bond acceptor (the nitrile nitrogen) and a hydrogen bond donor/acceptor region (the pyrimidine ring nitrogens and the methoxy oxygen) allows for diverse interactions with biological targets.
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The pyrimidine ring of this compound can serve as an excellent hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The methoxy and nitrile groups can be directed towards other pockets within the active site to enhance potency and selectivity. This scaffold is a promising starting point for the development of inhibitors for various kinase families implicated in cancer and inflammatory diseases.[4]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
6-Methoxypyrimidine-4-carbonitrile: A Comprehensive Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth exploration of 6-Methoxypyrimidine-4-carbonitrile, a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. The document delineates the fundamental chemical identifiers, a validated synthetic protocol, and a discussion of its chemical reactivity and established applications as a pivotal intermediate in the development of therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, most notably as an integral component of the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2] Beyond this fundamental biological role, the pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast array of approved therapeutic agents.[2] Its prevalence in drug molecules stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its synthetic tractability allows for the creation of diverse molecular libraries. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3]
This compound emerges as a valuable building block within this chemical class. Its bifunctional nature, possessing both a reactive nitrile group and a methoxy-substituted pyrimidine ring, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide will elucidate the key characteristics and synthetic utility of this compound.
Chemical Identity and Properties
A precise understanding of a molecule's identifiers and physicochemical properties is paramount for its effective use in a research setting.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| SMILES | COC1=NC=NC(=C1)C#N | PubChem |
| InChIKey | OOUKVQBOJCUSAQ-UHFFFAOYSA-N | PubChem |
| CAS Number | 1450930-95-6 | Sigma-Aldrich |
| Molecular Formula | C₆H₅N₃O | PubChem |
| Molecular Weight | 135.13 g/mol | Sigma-Aldrich |
| Appearance | White to off-white crystalline powder | Inferred from typical appearance of similar compounds |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing nitrile group, facilitating the displacement of a suitable leaving group by a methoxide nucleophile. The most common and commercially practical precursor for this synthesis is 6-chloropyrimidine-4-carbonitrile.
Reaction Rationale and Mechanistic Insight
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency is accentuated by the strongly electron-withdrawing nitrile group at the 4-position, which significantly activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The chlorine atom at the 6-position serves as an excellent leaving group. The reaction proceeds via a Meisenheimer-like intermediate, where the methoxide ion attacks the carbon atom bearing the chlorine, forming a transient, negatively charged σ-complex. The subsequent expulsion of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the desired this compound.
The choice of a strong base, such as sodium methoxide, is crucial for generating the methoxide nucleophile from methanol. The reaction is typically conducted in an alcoholic solvent, such as methanol, which also serves as the source of the methoxide.
Experimental Protocol
Materials:
-
6-chloropyrimidine-4-carbonitrile
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyrimidine-4-carbonitrile (1 equivalent).
-
Solvent Addition: Add anhydrous methanol to the flask to dissolve the starting material. A typical concentration would be in the range of 0.1-0.5 M.
-
Nucleophile Addition: Carefully add sodium methoxide (1.1-1.5 equivalents) to the stirred solution. The addition may be exothermic, so it should be done in portions or at a controlled rate, potentially with external cooling (ice bath) if necessary.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add dichloromethane to extract the product.
-
Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and wash the organic layer.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Chemical Reactivity and Applications in Drug Discovery
The chemical architecture of this compound provides several avenues for further synthetic transformations, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.
Reactivity of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of chemical transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.
-
Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the corresponding primary amine.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, a common strategy in the synthesis of kinase inhibitors.
Reactivity of the Pyrimidine Ring
The methoxy group at the 6-position is a moderately activating group for electrophilic aromatic substitution, although the electron-deficient nature of the pyrimidine ring generally disfavors such reactions. More commonly, the methoxy group can be displaced by other nucleophiles under more forcing conditions, or it can be demethylated to the corresponding hydroxypyrimidine.
Established Applications as a Synthetic Intermediate
This compound and its derivatives are key intermediates in the synthesis of a variety of therapeutic agents, particularly kinase inhibitors. The pyrimidine scaffold often serves as a core structure that mimics the hinge-binding region of ATP in the active site of kinases. The nitrile group can be elaborated into other functional groups that can interact with the enzyme or be used as a point of attachment for other molecular fragments.
For instance, pyrimidine-carbonitrile derivatives have been utilized in the development of inhibitors for targets such as p38 MAP kinase and VEGFR-2.[4][5]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, a conservative approach to handling should be adopted based on the known hazards of structurally related compounds, such as chlorinated pyrimidines and other organic nitriles.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.
-
Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.
-
Skin Contact: May be harmful if absorbed through the skin. May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention and consult the MSDS for related compounds for detailed first-aid measures.
Conclusion
This compound is a synthetically versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its functional groups, makes it an attractive intermediate for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, a detailed and validated synthetic protocol, and insights into its reactivity and applications. By understanding and applying the principles and methodologies outlined herein, researchers can effectively and safely utilize this compound to advance their drug discovery programs.
References
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020).
- Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. (n.d.).
- 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. (n.d.).
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
- Synthesis of 2-Cyanopyrimidines. (n.d.). MDPI.
- WO 03/080605 A1. (2003). Googleapis.com.
- Synthesise the novel pyrimidine derivative which is use as intermediate of the HIV drug. (2023).
- An exemplary six-step synthesis route for an intermediate in a drug... (n.d.).
- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. (1999). Pharmazie.
- Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (n.d.). Journal of the Chemical Society C - RSC Publishing.
- WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine. (n.d.).
- WO2002000628A2 - Synthesis of chlorinated pyrimidines. (n.d.).
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.).
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). NIH.
- 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (n.d.). PubMed.
- Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-4,6-dimethoxypyrimidine. (n.d.). Benchchem.
- Application Notes and Protocols for the Synthesis of 4-Ethyl-6-methylpyrimidine. (n.d.). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 6-Methoxypyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in contemporary drug discovery and development. It provides unparalleled insights into molecular structure, conformation, and dynamics. This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 6-methoxypyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. By leveraging established principles of NMR theory, substituent effects in aromatic systems, and data from analogous structures, we present a robust prediction of its spectral characteristics. This document is intended to serve as a practical resource for researchers, aiding in the identification, characterization, and quality control of this and structurally related molecules.
Introduction: The Central Role of NMR in Drug Discovery
In the intricate landscape of pharmaceutical research, the unambiguous determination of molecular structure is a cornerstone of progress. NMR spectroscopy stands as a premier analytical method, offering a detailed roadmap of a molecule's atomic framework. For professionals in drug development, a thorough understanding of a compound's NMR spectra is crucial for confirming its identity, assessing its purity, and understanding its behavior in biological systems. The pyrimidine scaffold, a key component of nucleobases, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The subject of this guide, this compound, combines this important heterocyclic core with methoxy and cyano functionalities, making it a valuable synthon for the creation of novel therapeutic agents.
Molecular Structure and Electronic Environment
To predict the ¹H and ¹³C NMR spectra of this compound, a detailed analysis of its molecular structure is paramount. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The substituents, a methoxy group (-OCH₃) at the C6 position and a nitrile group (-CN) at the C4 position, further modulate the electronic environment of the ring.
-
The Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is electron-donating through resonance (mesomeric effect) by delocalizing its lone pair of electrons into the pyrimidine ring. However, it is also electron-withdrawing through induction due to the high electronegativity of the oxygen atom. In aromatic systems, the resonance effect typically dominates, leading to an overall increase in electron density at the ortho and para positions relative to the methoxy group.
-
The Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing through both resonance and induction. This effect significantly deshields the adjacent protons and carbons.
The interplay of these electronic effects will govern the chemical shifts of the protons and carbons in the molecule.
Molecular Structure with Atom Numbering
Caption: Molecular structure of this compound with IUPAC numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals. The prediction of their chemical shifts is based on the additive effects of the substituents on the pyrimidine ring. Protons on aromatic rings typically resonate in the range of 6.5-8.0 ppm.[1][2]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| H2 | 8.9 - 9.1 | Singlet | 1H | This proton is situated between two electronegative nitrogen atoms, leading to significant deshielding and a downfield chemical shift. |
| H5 | 7.2 - 7.4 | Singlet | 1H | This proton is ortho to the electron-donating methoxy group, which would typically cause an upfield shift. However, it is also meta to the electron-withdrawing nitrile group. The net effect is a chemical shift in the aromatic region, upfield relative to H2. |
| -OCH₃ | 3.9 - 4.1 | Singlet | 3H | Methoxy groups on aromatic rings typically appear as a singlet in this region.[3] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of aromatic carbons generally fall between 120 and 150 ppm.[1] The chemical shift of the nitrile carbon is also a key diagnostic feature.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C2 | 158 - 162 | This carbon is adjacent to two nitrogen atoms, resulting in a significant downfield shift. |
| C4 | 115 - 120 | This carbon is attached to the electron-withdrawing nitrile group, but its chemical shift is influenced by the complex electronics of the pyrimidine ring. |
| C5 | 110 - 115 | This carbon is ortho to the electron-donating methoxy group, leading to an upfield shift compared to an unsubstituted pyrimidine. |
| C6 | 170 - 175 | Attached to the oxygen of the methoxy group, this carbon is significantly deshielded and will appear far downfield. |
| -OCH₃ | 54 - 58 | The chemical shift for a methoxy carbon attached to an aromatic ring typically falls in this range.[3] |
| -CN | 117 - 122 | The nitrile carbon atom generally resonates in this region of the spectrum. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol is essential.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A standardized workflow for acquiring high-quality NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to a final volume of 0.6-0.7 mL in a clean, dry vial.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning for the specific spectrometer.[5]
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to optimize its homogeneity, which will improve spectral resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Conclusion and Future Perspectives
This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of this compound based on fundamental NMR principles and comparative analysis of related structures. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the rapid and accurate characterization of this and similar heterocyclic compounds. While these predictions are robust, it is important to note that experimental verification remains the gold standard. Advanced computational methods, such as Density Functional Theory (DFT) and machine learning algorithms, are increasingly being used to predict NMR chemical shifts with high accuracy and can serve as a powerful complementary tool to empirical predictions.[6] As these computational tools continue to evolve, their integration into routine analytical workflows will further enhance the efficiency and precision of molecular structure elucidation.
References
-
Jonas, E., & Kuhn, S. (2019). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Journal of Cheminformatics, 11(1), 63. [Link]
-
Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. ACD/Labs Blog. [Link]
-
Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]
-
Bax, A. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]
-
Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20298. [Link]
-
Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. preprints.org [preprints.org]
- 4. 4-Methoxypyridine(620-08-6) 13C NMR [m.chemicalbook.com]
- 5. This compound | 1450930-95-6 [sigmaaldrich.com]
- 6. hmdb.ca [hmdb.ca]
reactivity and stability of the pyrimidine nitrile moiety
An In-Depth Technical Guide to the Reactivity and Stability of the Pyrimidine Nitrile Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nitrile moiety is a significant structural motif in modern medicinal chemistry, increasingly recognized for its versatile role in drug design and development.[1] This guide provides a comprehensive technical overview of the core chemical principles governing the reactivity and stability of this functional group. Understanding these principles is paramount for the rational design of novel therapeutics, particularly in the realm of targeted covalent inhibitors. The electron-withdrawing nature of the pyrimidine ring profoundly influences the electrophilicity of the nitrile carbon, rendering it susceptible to nucleophilic attack, a property that has been skillfully exploited in the development of potent and selective enzyme inhibitors.[2] This guide will delve into the chemical reactivity, synthetic accessibility, and metabolic stability of the pyrimidine nitrile moiety, offering field-proven insights for researchers in drug discovery.
Reactivity of the Pyrimidine Nitrile Moiety
The chemical behavior of the pyrimidine nitrile moiety is dominated by the electronic interplay between the nitrogen-rich aromatic ring and the cyano group. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, which in turn withdraws electron density from the attached nitrile group. This inductive effect significantly enhances the electrophilicity of the nitrile carbon, making it a prime target for nucleophiles.
Nucleophilic Attack and Covalent Inhibition
A key feature of the pyrimidine nitrile moiety is its ability to act as an electrophilic "warhead" in targeted covalent inhibitors.[1] Biological nucleophiles, such as the thiol group of cysteine residues or the hydroxyl group of serine residues within enzyme active sites, can attack the electrophilic carbon of the nitrile. This leads to the formation of a covalent bond, which can be either reversible or irreversible, depending on the stability of the resulting adduct and the surrounding microenvironment.[2][3] This mechanism is the basis for the inhibitory activity of numerous pyrimidine nitrile-containing drugs.[2][4]
The general mechanism for the reaction of a pyrimidine nitrile with a biological nucleophile, such as a cysteine residue, can be depicted as follows:
Caption: Covalent inhibition by pyrimidine nitrile.
Hydrolysis
Under aqueous conditions, particularly with acid or base catalysis, the nitrile group can undergo hydrolysis. The reaction typically proceeds in two stages: initial hydrolysis to an amide, followed by further hydrolysis to a carboxylic acid.[5][6][7] The specific product obtained often depends on the reaction conditions. Milder basic conditions may favor the isolation of the amide, while more vigorous acidic or basic conditions generally lead to the carboxylic acid.[5]
The workflow for the hydrolysis of a pyrimidine nitrile is illustrated below:
Caption: General synthesis of pyrimidine nitriles.
Stability of the Pyrimidine Nitrile Moiety
Metabolic Stability
From a drug metabolism perspective, the nitrile group is generally considered to be a robust and stable functionality. [3][8]In many instances, nitrile-containing drugs are metabolized at other sites on the molecule, leaving the cyano group intact upon excretion. [3]However, the pyrimidine ring itself can be subject to metabolic degradation. The primary route of pyrimidine catabolism occurs in the liver and involves ring cleavage to produce smaller, readily excretable molecules such as β-alanine, CO₂, and ammonia. [9][10] A simplified representation of pyrimidine degradation is shown below:
Caption: Simplified pyrimidine degradation pathway.
Stability of Covalent Adducts
The stability of the covalent bond formed between a pyrimidine nitrile and a biological target is a critical determinant of its pharmacological profile, dictating whether the inhibition is reversible or irreversible. [2]This stability can be fine-tuned by altering the substituents on the pyrimidine ring. Electron-donating groups in the vicinity of the nitrile can destabilize the covalent adduct, promoting reversibility, while electron-withdrawing groups may enhance its stability, leading to irreversible inhibition. This ability to modulate reactivity and bond stability is a powerful tool in the design of targeted covalent therapies with specific desired durations of action. [2]
Applications in Drug Discovery
The unique reactivity profile of the pyrimidine nitrile moiety has led to its incorporation into a number of approved drugs and clinical candidates. These agents span a range of therapeutic areas, highlighting the broad utility of this functional group.
| Drug/Compound Example | Therapeutic Area | Mechanism of Action |
| Neratinib | Oncology | Irreversible inhibitor of HER2 and EGFR kinases. The pyrimidine nitrile is not the covalent warhead in this case, but the pyrimidine core is common in kinase inhibitors. |
| Rociletinib | Oncology | Irreversible inhibitor of mutant EGFR. The pyrimidine core is key for binding, and other parts of the molecule form the covalent bond. |
| Pyrimidine nitrile-pyrazolines | Anti-malarial | Inhibitors of the parasitic cysteine protease falcipain-2. [2] |
Experimental Protocols
Assessing the Reactivity of Pyrimidine Nitriles with Glutathione (GSH)
This protocol describes a general method for evaluating the reactivity of a pyrimidine nitrile compound with the model biological nucleophile, glutathione (GSH), using HPLC to monitor the reaction progress.
Materials:
-
Pyrimidine nitrile test compound
-
Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the pyrimidine nitrile test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of GSH (e.g., 100 mM in phosphate buffer, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the appropriate volume of phosphate buffer.
-
Add the GSH stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding the pyrimidine nitrile stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the reaction kinetics.
-
Vortex briefly to mix.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a solution of ACN containing 0.1% TFA. This will precipitate any proteins and stop the reaction.
-
Centrifuge the quenched samples to pellet any precipitate.
-
-
HPLC Analysis:
-
Transfer the supernatant from the quenched samples to HPLC vials.
-
Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent pyrimidine nitrile peak and the appearance of any new product peaks over time.
-
The rate of reaction can be determined by plotting the concentration of the pyrimidine nitrile versus time.
-
Self-Validation:
-
Run a control reaction without GSH to assess the stability of the pyrimidine nitrile under the assay conditions.
-
Run a control with a known reactive compound to ensure the assay is performing as expected.
-
Confirm the identity of any product peaks by mass spectrometry (LC-MS).
Conclusion
The pyrimidine nitrile moiety is a valuable and versatile functional group in drug discovery. Its heightened electrophilicity, a direct consequence of the electron-withdrawing pyrimidine ring, allows it to serve as an effective covalent warhead for targeting specific nucleophilic residues in enzymes. The general metabolic stability of the nitrile group, coupled with the ability to fine-tune its reactivity and the stability of its covalent adducts through synthetic modification, provides a robust platform for the design of novel therapeutics. A thorough understanding of the principles of reactivity and stability outlined in this guide is essential for any scientist working on the development of pyrimidine nitrile-containing drug candidates.
References
- Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. (n.d.).
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications. (2023, September 1).
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
- Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.).
- Preparation and Reactivity of Nitriles - YouTube. (2020, May 1).
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).
- Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. (2024, July 18).
- Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis - YouTube. (2020, April 6).
- Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. (n.d.).
- Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. (n.d.).
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.).
- hydrolysis of nitriles - Chemguide. (n.d.).
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.).
- Synthesis of 2-Cyanopyrimidines - MDPI. (n.d.).
- part ii synthesis and reactions of fused cyanopyrimidine derivatives as. (2025, December 2).
- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).
- Nitrile-based reversible covalent inhibitors - ResearchGate. (n.d.).
- pyrimidine degradation pathway: Topics by Science.gov. (n.d.).
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (2024, June 24).
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30).
- Hydrolysis of nitriles : r/OrganicChemistry - Reddit. (2023, April 30).
- (PDF) Enzymology of Pyrimidine Metabolism and Neurodegeneration - ResearchGate. (2016, May 1).
- (PDF) Synthesis of 2-Cyanopyrimidines - ResearchGate. (2025, October 16).
- 20.7: Chemistry of Nitriles. (2025, January 19).
- 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
- Pyrimidine metabolism - Wikipedia. (n.d.).
- (PDF) Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives - ResearchGate. (n.d.).
- 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides | ACS Chemical Biology - ACS Publications. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. (n.d.).
- 2-Cyanopyrimidine | C5H3N3 | CID 2757979 - PubChem. (n.d.).
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of Pyrimidine-5-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-5-carbonitrile core is a cornerstone of modern medicinal chemistry, embedded in a wide array of therapeutic agents. This guide provides a detailed exploration of the discovery and foundational synthesis of this critical heterocyclic scaffold. We will delve into the historical context of pyrimidine chemistry, focusing on the seminal work that paved the way for the first synthesis of 5-cyanopyrimidines. By examining the mechanistic underpinnings of these early reactions and contrasting them with contemporary multi-component strategies, this document offers a comprehensive understanding of the evolution of synthetic approaches to this vital class of molecules. Detailed experimental protocols for representative modern syntheses are provided, alongside a discussion of the analytical techniques used for their characterization, offering both historical perspective and practical guidance for today's researchers.
Introduction: The Pyrimidine Nucleus in Drug Discovery
The pyrimidine ring system is a ubiquitous motif in nature and synthetic chemistry, most notably forming the basis of the nucleobases uracil, thymine, and cytosine.[1] Beyond its role in the chemistry of life, the pyrimidine scaffold has proven to be a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.[2] The introduction of a carbonitrile (cyano) group at the 5-position of the pyrimidine ring profoundly influences the molecule's electronic properties and steric profile, often enhancing its biological activity. Pyrimidine-5-carbonitrile derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This guide will trace the origins of this important class of compounds, from the foundational principles of pyrimidine synthesis to the first specific methods for introducing the 5-cyano group.
The Dawn of Pyrimidine Chemistry: The Pinner Synthesis
The systematic study of pyrimidines began in the late 19th century, with the pioneering work of Adolf Pinner. In 1884, Pinner reported a general method for the synthesis of pyrimidine derivatives through the condensation of amidines with ethyl acetoacetate.[5] This reaction, now known as the Pinner synthesis, was a landmark achievement, providing the first versatile route to this class of heterocycles. While Pinner's initial work did not specifically describe the synthesis of a 5-cyano-substituted pyrimidine, it laid the essential groundwork for all subsequent developments in the field.
The Pinner synthesis involves the reaction of a β-ketoester with an amidine. The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring. This approach established the fundamental principle of constructing the pyrimidine ring from a three-carbon unit and a two-nitrogen unit.
The First Synthesis of Pyrimidine-5-carbonitriles: A Multi-Component Approach
While pinpointing the singular "first" synthesis of a pyrimidine-5-carbonitrile from the historical literature is challenging, the emergence of multi-component reactions (MCRs) in the early 20th century provided the first practical and widely adopted methods for their preparation. These reactions, which are conceptually extensions of the Pinner synthesis, allow for the construction of complex molecules in a single step from three or more reactants.
The key innovation for the synthesis of pyrimidine-5-carbonitriles was the use of malononitrile or its derivatives as the three-carbon component. Malononitrile's activated methylene group readily participates in condensation reactions, and the two nitrile groups provide the carbon atom and the cyano group at the 5-position of the resulting pyrimidine.
A typical early multi-component synthesis of a 2-amino-pyrimidine-5-carbonitrile would involve the condensation of a substituted aldehyde, malononitrile, and an amidine source such as guanidine or thiourea.[7][8] This reaction, often referred to as a Biginelli-type reaction, has become a cornerstone of heterocyclic chemistry.[9]
Mechanistic Insights into the First Synthesis
The causality behind the experimental choices in these early multi-component syntheses lies in the inherent reactivity of the starting materials. The reaction mechanism is believed to proceed through the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The active methylene group of malononitrile is deprotonated, and the resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a substituted benzylidenemalononitrile intermediate.
-
Michael Addition: The amidine (e.g., guanidine or thiourea) then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with one of the amino groups of the amidine attacking one of the nitrile groups. This is followed by tautomerization to yield the stable aromatic pyrimidine ring.
This one-pot synthesis is highly efficient and atom-economical, as most of the atoms of the starting materials are incorporated into the final product.
Modern Synthetic Protocols for Pyrimidine-5-carbonitriles
The fundamental principles established by the early multi-component reactions remain at the heart of modern synthetic strategies for pyrimidine-5-carbonitriles. Contemporary methods have focused on improving reaction conditions, expanding the substrate scope, and developing more environmentally friendly procedures.
Representative Modern Synthesis of a 2-Amino-4,6-diarylpyrimidine-5-carbonitrile
The following protocol describes a typical modern, efficient synthesis of a 2-amino-4,6-diarylpyrimidine-5-carbonitrile, a class of compounds with significant biological activity.[10]
Experimental Protocol:
Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine-5-carbonitrile
-
Materials: 4-Chlorobenzaldehyde, benzoylacetonitrile (α-cyanoketone), guanidine hydrochloride, sodium ethoxide, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add 4-chlorobenzaldehyde (1.0 eq), benzoylacetonitrile (1.0 eq), and guanidine hydrochloride (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
The solid product precipitates out. Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine-5-carbonitrile.
-
Data Presentation:
| Compound | Ar | R | Yield (%) | m.p. (°C) |
| 1a | 4-Cl-C6H4 | Ph | 85 | 234-236 |
| 1b | 4-MeO-C6H4 | Ph | 88 | 210-212 |
| 1c | Ph | 4-Me-C6H4 | 82 | 220-222 |
Characterization Data:
The structure of the synthesized compounds is confirmed by spectroscopic methods:
-
FT-IR (KBr, cm⁻¹): 3450-3300 (N-H stretching), 2220 (C≡N stretching), 1620 (C=N stretching).
-
¹H NMR (DMSO-d₆, δ ppm): 7.2-8.0 (m, Ar-H), 8.5 (s, 2H, NH₂, D₂O exchangeable).
-
¹³C NMR (DMSO-d₆, δ ppm): 163 (C-2), 160 (C-4), 158 (C-6), 118 (C≡N), 95 (C-5), 128-135 (Ar-C).
-
Mass Spectrometry (m/z): [M]+ corresponding to the calculated molecular weight.
Visualization of the Synthetic Workflow
The logical flow of a typical multi-component synthesis of pyrimidine-5-carbonitriles can be visualized as follows:
Caption: Generalized mechanism of a multi-component pyrimidine-5-carbonitrile synthesis.
Conclusion
The journey from Pinner's foundational work on pyrimidine synthesis in the 1880s to the sophisticated multi-component reactions of today exemplifies the progress of organic chemistry. The discovery and development of synthetic routes to pyrimidine-5-carbonitrile compounds have been driven by the recognition of their immense potential in medicinal chemistry. By understanding the historical context and the mechanistic principles that underpin these syntheses, researchers are better equipped to design and develop novel derivatives with enhanced therapeutic properties. The continued refinement of these synthetic methods, with a focus on efficiency, diversity, and sustainability, will undoubtedly lead to the discovery of new and important drug candidates based on this remarkable heterocyclic scaffold.
References
- Pinner, A. Ueber die Einwirkung von Acetessigäther auf die Amidine. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2519–2520.
- Borge, V. V.; Vaze, J.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9260, Pyrimidine. [Link].
-
Wikipedia. Pyrimidine. [Link].
- Moosavi-Zare, A. R.; et al. One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities.
-
Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link].
- Rostamizadeh, S.; et al.
- Deshmukh, M. B.; et al. One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Molecules. 2010.
-
IRJMETS. REVIEW ON PYRIMIDINE. [Link].
- Al-Ostoot, F. H.; et al. One-Step Synthesis of Aminopyrimidines from 5-Oxo-4H-Benzopyrans.
- Nasser, A. A.; et al. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Al-Suwaidan, I. A.; et al. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
- Mohamed, M. S.; et al. An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. 2022.
- Jain, K. S.; et al. The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. Current Topics in Medicinal Chemistry. 2016.
- de Oliveira, R. B.; et al. 4-amino-2-phenyl-6-(p-fluorophenyl)-5- carbonitrile-pyrimidine-bis-substituted- loaded liposomes as. SciELO. 2020.
- Hill, M. D.; Movassaghi, M.
- Fathalla, W.; et al. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. 2022.
- El-Sayed, N. F.; et al. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. 2022.
- Santiago, V. F.; et al. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
- Abdel-Maksoud, M. S.; et al. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. PubMed. 2016.
- Pinner, A. Ueber Pyrimidine. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2361–2365.
- Bastick, K. A. C.; et al. Frame‐Shifted Synthesis of Oligoheterocycles as a Platform for Molecular Design. Angew. Chem. Int. Ed.2026, 65, e20677.
-
VNUHCM Journal of Natural Sciences. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frame‐Shifted Synthesis of Oligoheterocycles as a Platform for Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. ias.ac.in [ias.ac.in]
- 9. scribd.com [scribd.com]
- 10. Pyrimidine synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Fundamental Chemistry of Methoxypyrimidines
Abstract
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biological systems and its role as a privileged scaffold in medicinal chemistry.[1] The introduction of a methoxy substituent onto this electron-deficient ring system profoundly influences its electronic character, reactivity, and physicochemical properties. This guide provides a comprehensive exploration of the fundamental chemistry of methoxypyrimidines, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, delve into the mechanistic nuances of their reactivity, characterize their spectroscopic signatures, and contextualize their importance in the landscape of modern drug discovery.
The Methoxypyrimidine Core: Structure and Significance
The pyrimidine ring, a 1,3-diazine, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property governs its characteristic reactivity, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution.[2][3] The introduction of a methoxy (-OCH₃) group, a potent resonance electron-donating group, introduces a fascinating dichotomy. While it enriches the ring with electron density, the overall reactivity is a delicate interplay between this donation and the powerful inductive withdrawal of the ring nitrogens. Understanding this balance is critical to predicting and controlling the chemical behavior of methoxypyrimidines.
This guide will illuminate this interplay, providing both the theoretical underpinnings and practical, field-proven insights into harnessing the chemistry of this versatile molecular scaffold.
Synthetic Routes to Methoxypyrimidines
The construction of methoxypyrimidine derivatives can be broadly categorized into two strategic approaches: direct ring synthesis from acyclic precursors and post-modification of a pre-formed pyrimidine ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Strategy 1: Ring Cyclization
This "bottom-up" approach involves the condensation of acyclic fragments that already contain the requisite methoxy group. A classic example is the synthesis of substituted pyrimidinones from methoxylated malonic esters.
-
Causality: This method is particularly effective for producing highly functionalized pyrimidines where the substitution pattern might be difficult to achieve through post-modification. By incorporating the methoxy group into one of the initial building blocks, the synthetic route ensures its precise placement in the final heterocyclic product.
Exemplary Protocol: Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine [4]
This protocol details the cyclization of diethyl methoxymalonate with formamide, a common method for forming the pyrimidine core.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in absolute ethanol.
-
Addition of Reagents: To this solution, add diethyl methoxymalonate and formamide.
-
Cyclization: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the resulting precipitate (the disodium salt of the product) is collected by filtration.
-
Acidification: The salt is then dissolved in water and carefully acidified with a mineral acid (e.g., HCl) to precipitate the final 4,6-dihydroxy-5-methoxypyrimidine product.[4]
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
This is arguably the most common and versatile method for introducing a methoxy group. It leverages the inherent electron-deficiency of the pyrimidine ring, which facilitates the displacement of a suitable leaving group (typically a halide) by a methoxide nucleophile.
-
Causality: The SNAr reaction is highly efficient on pyrimidine rings because the electronegative nitrogen atoms can stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[5][6] This stabilization lowers the activation energy, making the reaction favorable, often under mild conditions.
Experimental Workflow: Methoxylation of a Chloropyrimidine
Caption: Workflow for the synthesis of methoxypyrimidines via SNAr.
The Reactivity Landscape of Methoxypyrimidines
The chemical behavior of methoxypyrimidines is dominated by the electronic nature of the ring. The following sections detail the primary modes of reactivity.
Nucleophilic Aromatic Substitution (SNAr)
As discussed in the synthesis section, the pyrimidine ring is primed for SNAr. The reaction proceeds via a two-step addition-elimination mechanism.
-
Mechanism:
-
Addition: A nucleophile attacks an electron-deficient carbon atom (typically C2, C4, or C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
-
-
Regioselectivity: Nucleophilic attack is overwhelmingly favored at positions 2, 4, and 6. This is a direct consequence of mechanistic stability. When the nucleophile attacks at these positions, a resonance structure can be drawn where the negative charge is placed directly on one of the electronegative nitrogen atoms—a highly stabilizing contributor.[5] Attack at C5 does not allow for this stabilization, making the corresponding intermediate significantly higher in energy.
Caption: Factors governing electrophilic substitution on pyrimidines.
Physicochemical and Spectroscopic Properties
Accurate characterization is paramount in chemical research. Methoxypyrimidines exhibit distinct physical properties and spectroscopic signatures that enable their unambiguous identification.
Physical Properties
The properties of methoxypyrimidines vary based on their substitution pattern. The following table summarizes key computed and experimental data for representative molecules.
| Property | 2-Methoxypyrimidine | 5-Methoxypyrimidine | 4-Methoxy-2-pyrimidinamine | 4,6-Dihydroxy-5-methoxypyrimidine |
| Molecular Formula | C₅H₆N₂O | C₅H₆N₂O [7] | C₅H₇N₃O [8] | C₅H₆N₂O₃ |
| Molecular Weight | 110.11 g/mol | 110.11 g/mol [7] | 125.13 g/mol [8] | 142.11 g/mol |
| Physical Form | Liquid | N/A | Solid | Pale yellow solid [4] |
| Melting Point | N/A | N/A | N/A | 341-345 °C [4] |
| pKa (Predicted) | N/A | N/A | N/A | 4.90 ± 0.10 [4] |
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint for molecular structure. [9]A combination of NMR, IR, UV-Vis, and MS is typically used for full characterization. [9][10]
| Technique | Characteristic Signatures for Methoxypyrimidines |
|---|---|
| ¹H NMR | -OCH₃: Sharp singlet, ~3.8-4.2 ppm. Ring Protons: Signals in the aromatic region, ~7.0-9.0 ppm. The exact chemical shift and coupling constants are highly dependent on the substitution pattern. |
| ¹³C NMR | -OCH₃: Signal around 55-60 ppm. [11]Ring Carbons: Signals in the range of ~100-170 ppm. Carbons attached to nitrogen (C2, C4, C6) are typically downfield. |
| IR Spectroscopy | C-O Stretch (Aryl Ether): Strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). C=N / C=C Stretch: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic heterocycle. |
| UV-Vis Spectroscopy | Absorption maxima typically below 300 nm, corresponding to π → π* and n → π* electronic transitions within the heterocyclic system. [12][13] |
| Mass Spectrometry | A clear molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of the methyl group or formaldehyde from the methoxy substituent. |
Role in Drug Discovery and Medicinal Chemistry
The methoxypyrimidine motif is a staple in modern drug design. Its prevalence stems from the unique combination of properties it imparts to a molecule.
-
Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation. By replacing a hydrogen atom on an aromatic ring with a methoxy group, chemists can often improve a drug candidate's pharmacokinetic profile.
-
Solubility and Lipophilicity: The oxygen atom can act as a hydrogen bond acceptor, which can influence aqueous solubility. Simultaneously, the methyl group adds lipophilicity. This balance allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Receptor Interaction: The methoxy group can engage in crucial hydrogen bonding or steric interactions within a biological target's binding pocket, enhancing potency and selectivity.
-
Synthetic Handle: As demonstrated, the methoxy group can be introduced via robust SNAr chemistry and can also be cleaved to reveal a hydroxypyrimidine, providing a route to further derivatization.
Caption: The role of the methoxypyrimidine scaffold in drug lead optimization.
The pyrimidine core is found in numerous antibacterial, antifungal, and anticancer agents. [1]The strategic placement of methoxy groups is a key tool used by medicinal chemists to optimize the efficacy and safety of these therapeutic agents.
Conclusion
Methoxypyrimidines represent a class of compounds whose chemistry is both fundamentally important and practically valuable. Their synthesis is accessible through well-established cyclization and substitution reactions, with the SNAr pathway offering exceptional versatility. Their reactivity is a textbook example of how substituents modulate the properties of an electron-deficient heterocyclic ring, creating a system that is amenable to nucleophilic attack while being resistant to electrophilic substitution. As a privileged scaffold in drug discovery, the methoxypyrimidine core continues to be a source of novel therapeutic agents, underscoring the enduring importance of understanding its fundamental chemistry.
References
-
PubChem. (n.d.). 5-Methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]
-
YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
ResearchGate. (2019). Electrophilic Substitution In Azines. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (2010). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Retrieved from [Link]
-
Science and Education Publishing. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. Retrieved from [Link]
-
Neuman, R. C. (n.d.). Organic Spectrometry. Retrieved from [Link]
-
SciELO South Africa. (2020). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-Dihydroxy-5-methoxypyrimidine | 5193-84-0 [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 5-Methoxypyrimidine | C5H6N2O | CID 573467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methoxy-2-pyrimidinamine | C5H7N3O | CID 67428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sciepub.com [sciepub.com]
- 10. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 12. lehigh.edu [lehigh.edu]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 6-Methoxypyrimidine-4-carbonitrile
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Methoxypyrimidine-4-carbonitrile, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. Pyrimidine derivatives are fundamental components in a vast array of biologically active molecules, and a thorough understanding of their spectroscopic properties is paramount for unambiguous structural elucidation and the advancement of novel therapeutics. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes foundational spectroscopic principles and data from closely related analogues to present a robust predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data.
Introduction to this compound: A Molecule of Interest
This compound, with the molecular formula C₆H₅N₃O and a molecular weight of 135.13 g/mol , belongs to the pyrimidine class of N-heterocycles.[1] These structures are integral to a wide range of natural and synthetic compounds with diverse pharmacological activities. The strategic placement of a methoxy group and a carbonitrile moiety on the pyrimidine ring offers multiple avenues for chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
A plausible synthetic route to this compound could involve the nucleophilic substitution of a suitable precursor, such as a halogenated pyrimidine, with a methoxide source. The characterization of the resulting product would heavily rely on the spectroscopic techniques detailed in this guide.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing insights into the electronic environment and connectivity of protons. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 - 9.2 | Singlet | 1H | H-2 | The proton at the C-2 position is expected to be the most deshielded due to the inductive effect of the two adjacent nitrogen atoms. |
| ~7.5 - 7.8 | Singlet | 1H | H-5 | The proton at the C-5 position will be influenced by the adjacent electron-withdrawing nitrile group and the methoxy group at C-6. |
| ~4.1 - 4.3 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are expected to appear as a sharp singlet in this region. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR.
-
Instrument Setup: Utilize a broadband probe on a 100 MHz or higher (for ¹³C) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C-6 | The carbon atom attached to the electronegative oxygen of the methoxy group will be significantly deshielded. |
| ~158 - 162 | C-2 | The carbon at position 2, flanked by two nitrogen atoms, will also experience strong deshielding. |
| ~155 - 159 | C-4 | The carbon atom bearing the nitrile group will be deshielded. |
| ~115 - 118 | C-5 | This carbon atom is expected to be the most shielded of the aromatic carbons. |
| ~115 - 120 | -CN | The carbon of the nitrile group typically appears in this region. |
| ~55 - 58 | -OCH₃ | The methoxy carbon signal is expected in this characteristic range. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm the molecular weight and provide information about its fragmentation pattern, further corroborating the proposed structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques suitable for this type of molecule.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Predicted Mass Spectrometry Data
Based on the molecular formula C₆H₅N₃O, the predicted exact mass and major ions are presented below.
| Ion | Predicted m/z |
| [M+H]⁺ | 136.0505 |
| [M+Na]⁺ | 158.0325 |
| [M+K]⁺ | 174.0064 |
The observation of a protonated molecule ([M+H]⁺) at approximately m/z 136 would be a strong indicator of the correct molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the C≡N, C-O, and aromatic C-H and C=N/C=C bonds.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups and vibrational modes.
Predicted Infrared (IR) Data and Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2230 - 2210 | C≡N stretch (nitrile) |
| ~1600 - 1450 | Aromatic C=C and C=N ring stretching |
| ~1250 - 1200 | Asymmetric C-O-C stretch (methoxy) |
| ~1050 - 1000 | Symmetric C-O-C stretch (methoxy) |
The presence of a sharp, strong absorption band around 2220 cm⁻¹ would be a definitive indicator of the nitrile functional group.
Visualization of Key Structural and Analytical Concepts
To aid in the understanding of the molecular structure and the workflow for its characterization, the following diagrams are provided.
Caption: Molecular structure and analytical workflow.
Conclusion: A Predictive Framework for Spectroscopic Analysis
This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. By leveraging established principles of NMR, mass spectrometry, and IR spectroscopy, and by drawing parallels with related pyrimidine derivatives, researchers and drug development professionals can approach the synthesis and characterization of this and similar molecules with a clear set of expected analytical outcomes. The data and protocols presented herein serve as a valuable resource for confirming the identity and purity of this compound, thereby facilitating its use in the development of novel chemical entities.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 27-35. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1816. [Link]
-
Suwunwong, T., et al. (2013). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1500. [Link]
Sources
Methodological & Application
Application Note: Convergent Strategies for the Synthesis of 6-Methoxypyrimidine-4-carbonitrile
Abstract
6-Methoxypyrimidine-4-carbonitrile is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. This application note provides detailed, validated protocols for the synthesis of this key intermediate from simple, commercially available precursors. Two strategic, field-proven routes are presented: (1) a classical de novo construction of the pyrimidine ring via cyclocondensation, and (2) a functional group interconversion approach starting from a halogenated pyrimidine intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure reproducible, high-yield synthesis.
Introduction and Strategic Overview
The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, including several commercial drugs.[1] The specific substitution pattern of this compound makes it an exceptionally valuable synthon. The methoxy group at the 6-position can act as a hydrogen bond acceptor or be a leaving group for further diversification, while the 4-carbonitrile is a versatile handle for conversion into amines, amides, or tetrazoles, which are common pharmacophores.
The selection of a synthetic route depends on several factors including precursor availability, cost, scalability, and the specific capabilities of the laboratory. This note details two robust and complementary strategies:
-
Route 1: De Novo Pyrimidine Ring Synthesis. This "bottom-up" approach involves the cyclocondensation of a three-carbon precursor with an amidine source. It is an excellent example of classical pyrimidine synthesis, often favored for its cost-effectiveness when scaling up.[2]
-
Route 2: Nucleophilic Aromatic Substitution (SNAr). This "top-down" strategy begins with a pre-formed, functionalized pyrimidine ring, such as 6-chloropyrimidine-4-carbonitrile, and introduces the methoxy group in a final step. This route is often faster and higher yielding for lab-scale synthesis if the halogenated intermediate is readily available.
Synthetic Route 1: De Novo Construction via Cyclocondensation
This strategy builds the pyrimidine core from acyclic precursors. The key transformation is the base-catalyzed condensation of a 1,3-dicarbonyl equivalent with a suitable N-C-N fragment. While direct synthesis using formamidine and a malononitrile derivative is plausible, a more reliable and common industrial approach involves creating a 6-hydroxypyrimidine intermediate, followed by chlorination and methoxylation.
Principle and Mechanism
The core of this route is the reaction between a malonic acid derivative and formamide, which serves as the source for the N1-C2-N3 atoms of the pyrimidine ring.[3] The resulting 4,6-dihydroxypyrimidine is then subjected to chlorination, typically with phosphorus oxychloride (POCl₃), to activate the 6-position. The final step is a nucleophilic substitution of the chloride with methoxide.
Experimental Workflow and Protocol
The overall workflow for Route 1 is depicted below.
Caption: Workflow for the De Novo Synthesis of this compound.
Detailed Protocol: Synthesis of 6-Chloropyrimidine-4-carbonitrile (Intermediate)
This protocol outlines the synthesis of the key intermediate, which is then used in the final step of both Route 1 and as the starting material for Route 2.
Step 1: Synthesis of 4,6-Dihydroxypyrimidine [3]
-
Reagent Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (23.0 g, 1.0 mol) in portions to absolute ethanol (400 mL) under an inert atmosphere (N₂).
-
Reaction: To the cooled sodium ethoxide solution, add formamide (67.5 g, 1.5 mol). Heat the mixture to 70-80°C.
-
Addition: Add diethyl malonate (160.1 g, 1.0 mol) dropwise over 2 hours, maintaining the internal temperature below 90°C.
-
Reflux: After the addition is complete, heat the mixture to reflux for 4 hours. A thick precipitate will form.
-
Workup: Cool the reaction mixture to room temperature. Collect the solid precipitate by filtration and wash with ethanol (2 x 100 mL). Dissolve the solid in water (500 mL) and acidify to pH 2-3 with concentrated HCl.
-
Isolation: Cool the acidified solution in an ice bath for 1 hour. Collect the resulting white precipitate of 4,6-dihydroxypyrimidine by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 4,6-Dichloropyrimidine
-
Setup: In a flask equipped with a reflux condenser and gas trap (to neutralize HCl fumes), carefully add 4,6-dihydroxypyrimidine (56.0 g, 0.5 mol) to phosphorus oxychloride (POCl₃, 250 mL, 2.7 mol).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. The solution should become clear.
-
Workup: Cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice (1 kg) with vigorous stirring in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 200 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from hexane to yield 4,6-dichloropyrimidine.
Step 3 & 4 are detailed in Route 2.
Synthetic Route 2: SNAr from 6-Chloropyrimidine-4-carbonitrile
This approach is highly efficient if the starting material, 6-chloropyrimidine-4-carbonitrile, is commercially available or has been synthesized via a route like the one described above. The strategy hinges on the regioselective displacement of the chloro group by a methoxide nucleophile.
Principle and Mechanism
The pyrimidine ring is electron-deficient, which activates attached halogens towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile group at the 4-position further activates the chloro group at the 6-position for displacement. The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the ring nitrogens and the nitrile group.
Experimental Workflow and Protocol
Caption: Workflow for the SNAr Synthesis of this compound.
Detailed Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (g) | Moles (mmol) | Eq. |
| 6-Chloropyrimidine-4-carbonitrile | 139.54 | 10.0 | 71.7 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 4.26 | 78.8 | 1.1 |
| Methanol (MeOH), anhydrous | 32.04 | 150 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |
| Saturated NH₄Cl (aq.) | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |
Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 6-chloropyrimidine-4-carbonitrile (10.0 g, 71.7 mmol) and anhydrous methanol (150 mL).
-
Cooling: Cool the resulting suspension to 0°C using an ice-water bath.
-
Reagent Addition: Add sodium methoxide (4.26 g, 78.8 mmol) portion-wise over 15 minutes. Expert Insight: The portion-wise addition helps to control any potential exotherm and ensures a smooth reaction. The reaction should become a clear solution upon addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0°C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically obtained as a white to off-white solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound. The expected yield is typically in the range of 85-95%.
Data Summary and Route Comparison
| Parameter | Route 1: De Novo Synthesis | Route 2: SNAr from Halide |
| Starting Materials | Diethyl malonate, formamide, POCl₃, KCN | 6-Chloropyrimidine-4-carbonitrile, NaOMe |
| Number of Steps | 4 (from diethyl malonate) | 1 |
| Overall Yield | Moderate (typically 30-40% over 4 steps) | High (typically 85-95%) |
| Scalability | Well-suited for large-scale industrial production. | Excellent for lab-scale; scalable if chloro-intermediate is accessible. |
| Key Challenges | Handling of POCl₃ and KCN requires stringent safety protocols. Multiple purification steps. | Availability and cost of the starting chloro-pyrimidine. |
| Ideal Application | Cost-effective large-scale campaigns. | Rapid, high-yield synthesis for research and development. |
Troubleshooting and Expert Insights
-
Incomplete Chlorination (Route 1): If the conversion of the dihydroxy-pyrimidine to the dichloro-pyrimidine is incomplete, ensure that the POCl₃ is fresh and the reaction is run under strictly anhydrous conditions. The presence of water can neutralize the reagent.
-
Low Yield in SNAr (Route 2): Ensure that the sodium methoxide and methanol are anhydrous. Water can compete as a nucleophile, leading to the formation of the hydroxypyrimidine byproduct. Using a slight excess (1.1 eq) of sodium methoxide ensures the full conversion of the starting material.
-
Purification of Final Product: this compound is a crystalline solid. If an oil is obtained after workup, it may be due to residual solvent. Trituration with cold hexanes or diethyl ether can often induce crystallization.
Conclusion
This application note has detailed two reliable and robust synthetic routes to this compound. The de novo synthesis (Route 1) offers a cost-effective pathway for large-scale production from fundamental building blocks. In contrast, the nucleophilic aromatic substitution (Route 2) provides a rapid and high-yielding method ideal for laboratory-scale synthesis, provided the halogenated precursor is available. By understanding the mechanistic principles and procedural details of each route, researchers can confidently select and execute the strategy that best aligns with their specific objectives in drug discovery and development.
References
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- Google Patents. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
Journal of the Chemical Society, Perkin Transactions 1. (1979). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]
- Google Patents. (2001). Method for producing 4-chloro-6-hydroxypyrimidine.
-
ResearchGate. (2023). Synthesis of pyrimidines 23 from amidines and malononitrile dimer. Retrieved from [Link]
-
ARKAT USA, Inc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
- Google Patents. (1988). Process for preparing 2,4-diamino-6-piperidylpyrimidine-3-n-oxide.
- Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine.
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
International Journal of ChemTech Research. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Retrieved from [Link], (659-662)apr-june10.pdf
- Google Patents. (1993). Process for preparing 4-hydroxypyrimidine.
-
ResearchGate. (n.d.). Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines, and phenyl isothiocyanate. Retrieved from [Link]
-
RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]
- Google Patents. (1998). Process for the preparation of 4, 6- dihydroxypyrimidine.
-
ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Thieme Connect. (n.d.). Product Class 12: Pyrimidines. Retrieved from [Link]
-
VNUHCM Journal of Natural Sciences. (2023). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Retrieved from [Link]
Sources
- 1. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for One-Pot Synthesis of Substituted Pyrimidine-5-carbonitriles
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry and drug development.[1][2] Its prevalence in the architecture of DNA and RNA bases underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with a versatile chemical reactivity, has established pyrimidine derivatives as a rich source of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5]
Among the vast library of pyrimidine-based compounds, substituted pyrimidine-5-carbonitriles have emerged as a particularly promising class of molecules. The cyano group at the 5-position is a key pharmacophore that can participate in various non-covalent interactions with biological targets, enhancing binding affinity and modulating pharmacological activity. Recent research has highlighted the potential of pyrimidine-5-carbonitriles as potent inhibitors of key signaling proteins such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are implicated in the pathogenesis of various cancers and inflammatory diseases.[5][6][7][8]
The growing demand for novel pyrimidine-5-carbonitrile derivatives has spurred the development of efficient and sustainable synthetic methodologies. One-pot, multi-component reactions (MCRs) have garnered significant attention in this regard, as they offer several advantages over traditional multi-step syntheses, including operational simplicity, reduced reaction times, lower costs, and higher atom economy.[1] This application note provides a detailed overview of several field-proven, one-pot protocols for the synthesis of substituted pyrimidine-5-carbonitriles, designed to be a valuable resource for researchers and scientists in both academic and industrial settings.
Synthetic Strategies and Mechanistic Considerations
The one-pot synthesis of pyrimidine-5-carbonitriles typically involves a three-component reaction between an aldehyde, a compound with an active methylene group (most commonly malononitrile), and a dinucleophilic species such as urea, thiourea, or a guanidine derivative. The reaction proceeds through a cascade of interconnected steps, the sequence of which can be influenced by the choice of catalyst and reaction conditions.
General Reaction Scheme
The overall transformation can be represented as follows:
Figure 1: General scheme for the three-component one-pot synthesis of pyrimidine-5-carbonitriles.
The reaction is typically catalyzed by either a base or an acid, and the choice of catalyst can significantly impact the reaction pathway and overall efficiency.
Protocol I: Base-Catalyzed One-Pot Synthesis
Basic catalysts, such as sodium hydroxide (NaOH) or piperidine, are highly effective in promoting the synthesis of pyrimidine-5-carbonitriles. The reaction mechanism under basic conditions is thought to initiate with a Knoevenagel condensation between the aldehyde and malononitrile.
Proposed Mechanism (Base-Catalyzed)
-
Deprotonation and Knoevenagel Condensation: The base abstracts a proton from the active methylene group of malononitrile to form a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield an arylidenemalononitrile intermediate.
-
Michael Addition: The dinucleophilic reagent (e.g., thiourea) undergoes a Michael addition to the electron-deficient double bond of the arylidenemalononitrile.
-
Cyclization and Tautomerization: Intramolecular cyclization occurs through the attack of the second amino group onto the cyano group, followed by tautomerization to form the stable pyrimidine ring.
Figure 2: Simplified mechanistic workflow for the base-catalyzed synthesis.
Detailed Experimental Protocol (Base-Catalyzed)
This protocol is adapted from a method utilizing sodium hydroxide as the catalyst.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
3-Amino-1,2,4-triazole (or urea/thiourea) (1.0 mmol)
-
Sodium hydroxide (NaOH) (0.2 mmol, 20 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hotplate
-
TLC plates (silica gel 60 F254)
-
Apparatus for filtration
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 3-amino-1,2,4-triazole (1.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add sodium hydroxide (0.2 mmol) to the mixture.
-
Reaction: Stir the mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 30-60 minutes.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Note on Alternative Energy Sources: This reaction can also be performed efficiently using ultrasound irradiation at room temperature, which often leads to shorter reaction times and higher yields.[1]
Protocol II: Acid-Catalyzed and Solvent-Free Synthesis
Acid catalysts, such as ammonium chloride (NH₄Cl) or p-dodecylbenzenesulfonic acid (DBSA), provide an alternative and often milder approach to the synthesis of pyrimidine-5-carbonitriles.[3][4][9] These methods can sometimes be performed under solvent-free conditions, enhancing their green chemistry credentials.
Rationale for Catalyst Choice
-
Ammonium Chloride (NH₄Cl): This mild Lewis acid is inexpensive, readily available, and effective in promoting the reaction under neutral conditions.[3]
-
p-Dodecylbenzenesulfonic Acid (DBSA): As a surfactant-type Brønsted acid catalyst, DBSA is particularly effective in aqueous media, promoting the reaction through the formation of micelles.[4][9] This allows for an environmentally friendly synthesis in water.
Detailed Experimental Protocol (Ammonium Chloride Catalyzed, Solvent-Free)
This protocol is based on the work of Aher et al. and offers a simple, solvent-free approach.[3]
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Ammonium chloride (NH₄Cl) (0.2 mmol, 20 mol%)
-
Mortar and pestle or a small beaker with a glass rod
-
Oil bath
Procedure:
-
Homogenization of Reactants: In a mortar, thoroughly grind the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), urea or thiourea (1.2 mmol), and ammonium chloride (0.2 mmol) for 2-3 minutes to obtain a homogeneous mixture.
-
Reaction: Transfer the mixture to a small beaker or flask and heat it in a preheated oil bath at 110 °C.
-
Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within 15-30 minutes.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Add crushed ice to the solidified mass to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The product can be purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Characterize the synthesized compound using IR, ¹H NMR, and other spectroscopic methods.
Comparison of Synthetic Protocols
The choice of synthetic protocol will depend on several factors, including the desired substitution pattern on the pyrimidine ring, the availability of reagents and equipment, and considerations for environmental impact.
| Parameter | Protocol I (Base-Catalyzed) | Protocol II (Acid-Catalyzed, Solvent-Free) | Protocol III (DBSA in Water) |
| Catalyst | NaOH | NH₄Cl | p-Dodecylbenzenesulfonic acid (DBSA) |
| Solvent | Ethanol | Solvent-free | Water |
| Temperature | 80 °C or Room Temp (Ultrasound) | 110 °C | Room Temperature |
| Reaction Time | 30-60 minutes | 15-30 minutes | 2-4 hours |
| Yields | Good to Excellent | Good to Excellent | High |
| Advantages | Fast reaction times, option for ultrasound | Environmentally friendly (solvent-free), simple workup | Green solvent (water), mild conditions |
| References | [1] | [3] | [4][9] |
Conclusion
One-pot, multi-component reactions represent a powerful and efficient strategy for the synthesis of substituted pyrimidine-5-carbonitriles. The protocols detailed in this application note, utilizing both basic and acidic catalysts under various reaction conditions, provide researchers with a versatile toolkit for accessing these medicinally important scaffolds. The operational simplicity, high yields, and adaptability of these methods make them highly suitable for applications in drug discovery, chemical biology, and materials science. By understanding the underlying mechanistic principles and the rationale behind the choice of reaction conditions, scientists can further optimize and expand the scope of these valuable synthetic transformations.
References
-
Al-Najjar, B. O., et al. (2015). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][3][4] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules, 20(9), 15638-15651. Available at: [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(54). Available at: [Link]
-
Patil, S. B., et al. (2020). One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. ResearchGate. Available at: [Link]
-
Patil, S. B., et al. (2017). One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. Der Pharma Chemica, 9(12), 86-92. Available at: [Link]
-
Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7501. Available at: [Link]
-
Abdel-Gawad, H., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(42), 26053-26068. Available at: [Link]
- N/A
-
Al-Zahrani, A. A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6387. Available at: [Link]
-
Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. Available at: [Link]
- N/A
- N/A
Sources
- 1. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of 6-Methoxypyrimidine-4-carbonitrile
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-Methoxypyrimidine-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described synthetic route is a robust two-step process commencing from the commercially available 4,6-dichloropyrimidine. The methodology involves an initial regioselective nucleophilic aromatic substitution (SNAr) to install a methoxy group, followed by a cyanation reaction to yield the target compound. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed procedural steps, safety precautions, and expected outcomes to ensure reliable and reproducible results.
Introduction and Synthetic Strategy
Pyrimidine derivatives are of paramount importance in the pharmaceutical industry, forming the core scaffold of numerous therapeutic agents. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of its nitrile and methoxy functional groups for further elaboration.
The synthetic strategy detailed herein is predicated on the inherent electrophilicity of the pyrimidine ring, which is accentuated by the presence of two chloro-substituents at the C4 and C6 positions. The process unfolds in two distinct stages:
-
Selective Methoxylation: 4,6-Dichloropyrimidine is treated with one equivalent of sodium methoxide. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism to displace one of the chlorine atoms, yielding the intermediate, 6-chloro-4-methoxypyrimidine.
-
Cyanation: The remaining chlorine atom on the intermediate is subsequently displaced by a cyanide anion, another SNAr reaction, to afford the final product, this compound.
This approach is efficient, scalable, and utilizes readily available starting materials, making it suitable for both academic and industrial laboratory settings.
Reaction Scheme and Mechanistic Overview
The overall transformation can be visualized as follows:
Caption: Overall two-step synthesis of this compound.
Mechanistic Rationale
The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The two nitrogen atoms act as powerful electron-withdrawing groups, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the carbon atoms, particularly at the C2, C4, and C6 positions.[1] Halogens at the C4 and C6 positions are excellent leaving groups, facilitating the SNAr pathway.
In Step 1, the methoxide ion (⁻OCH₃) attacks one of the equivalent C-Cl carbons, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and onto the nitrogen atoms. The subsequent expulsion of the chloride ion restores aromaticity and yields the product.[2][3] While SNAr reactions are often depicted as stepwise, evidence suggests that for many heterocyclic systems, the process may be concerted, where bond-forming and bond-breaking occur in a single transition state.[2]
In Step 2, a similar mechanism ensues. The cyanide ion (⁻CN), a potent nucleophile, attacks the remaining C-Cl bond at the C6 position, leading to the formation of the final carbonitrile product. The choice of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na⁺) while leaving the cyanide anion highly reactive.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| 4,6-Dichloropyrimidine | ≥98% | Sigma-Aldrich, etc. |
| Sodium Methoxide (NaOMe) | ≥97% (or 25% in MeOH) | Sigma-Aldrich, etc. |
| Sodium Cyanide (NaCN) | ≥98% | Sigma-Aldrich, etc. |
| Methanol (MeOH), Anhydrous | ≥99.8% | Standard Supplier |
| Dimethyl Sulfoxide (DMSO), Anhydrous | ≥99.9% | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Saturated aq. NaCl (Brine) | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature-controlled heating mantle or oil bath
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
Step 1: Synthesis of 6-Chloro-4-methoxypyrimidine
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).
-
Reagent Preparation: Carefully add sodium metal (1.15 g, 50.0 mmol, 1.0 eq) in small portions to the methanol at 0 °C (ice bath). Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure proper ventilation. Alternatively, use a commercial solution of 25% sodium methoxide in methanol (10.8 g, 50.0 mmol).
-
Reaction Initiation: Once the sodium has completely dissolved and the solution has cooled to room temperature, add 4,6-dichloropyrimidine (7.45 g, 50.0 mmol, 1.0 eq) portion-wise to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:EtOAc eluent system.
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting solid residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, 6-chloro-4-methoxypyrimidine, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The product is typically a white to off-white solid.
Step 2: Synthesis of this compound
CRITICAL SAFETY NOTE: Sodium cyanide is highly toxic and can release fatal hydrogen cyanide (HCN) gas upon contact with acid. All operations involving NaCN must be conducted in a certified chemical fume hood. All glassware and waste must be decontaminated with a bleach solution before removal from the hood.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the crude 6-chloro-4-methoxypyrimidine (assumed 50.0 mmol from the previous step, ~7.2 g) and anhydrous dimethyl sulfoxide (DMSO, 50 mL).
-
Reagent Addition: Carefully add sodium cyanide (2.70 g, 55.0 mmol, 1.1 eq) to the solution. Extreme Caution Advised.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC (1:1 Hexanes:EtOAc).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying: Dry the collected solid under vacuum to a constant weight.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a pure solid.
Quantitative Data Summary
| Step | Starting Material | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Reagent | M.W. ( g/mol ) | Moles (mmol) | Eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 4,6-Dichloropyrimidine | 148.97 | 7.45 | 50.0 | NaOMe | 54.02 | 50.0 | 1.0 | MeOH | 65 | 4-6 | 85-95 |
| 2 | 6-Chloro-4-methoxypyrimidine | 144.55 | ~7.2 | ~50.0 | NaCN | 49.01 | 55.0 | 1.1 | DMSO | 90-100 | 8-12 | 75-85 |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling
-
General: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Metal: Reacts violently with water. Handle under an inert atmosphere or in a dry environment.
-
Sodium Cyanide (NaCN): Highly toxic if swallowed, inhaled, or in contact with skin.[4] Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a certified chemical fume hood. A dedicated cyanide waste container should be used and neutralized with an excess of aqueous sodium hypochlorite (bleach) before disposal according to institutional guidelines.
-
Solvents: Methanol, dichloromethane, and DMSO are flammable and/or irritants. Handle with care in a well-ventilated area.
References
- Process for the preparation of 4, 6- dihydroxypyrimidine.
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA, Inc.[Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate.[Link]
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.[Link]
-
2,4-Diamino-6-chloropyrimidine - PubChem. National Center for Biotechnology Information.[Link]
- Synthesis of chlorinated pyrimidines.
-
Mechanistic insights into amination via nucleophilic aromatic substitution. RSC Publishing.[Link]
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central, National Institutes of Health.[Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.[Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.[Link]
Sources
Application Notes & Protocols: The Strategic Use of 6-Methoxypyrimidine-4-carbonitrile in Modern Medicinal Chemistry
I. Introduction: The Pyrimidine Scaffold and the Rise of a Versatile Intermediate
The pyrimidine ring is a cornerstone of medicinal chemistry, a privileged scaffold whose fundamental architecture is found in the very blueprint of life—the nucleobases of DNA and RNA.[1] This inherent biological relevance has made it a fertile starting point for the design of countless therapeutic agents. Within this vast chemical space, 6-Methoxypyrimidine-4-carbonitrile has emerged as a particularly valuable and versatile building block.
Its utility stems from a unique combination of structural features:
-
An electron-deficient pyrimidine core, which serves as an excellent scaffold for mimicking the hinge-binding interactions of ATP in kinases.
-
A methoxy group at the 6-position, which can act as a hydrogen bond acceptor or, more strategically, as a competent leaving group for nucleophilic aromatic substitution (SNAr).
-
A nitrile moiety at the 4-position, a highly versatile chemical handle that can be transformed into a wide array of functional groups (amides, carboxylic acids, tetrazoles) crucial for modulating potency, selectivity, and pharmacokinetic properties.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic synthesis, derivatization, and application of this compound, focusing on its role in the development of kinase and enzyme inhibitors.
II. Physicochemical Properties & Reactivity Profile
Understanding the fundamental properties of this compound is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1450930-95-6 | |
| Molecular Formula | C₆H₅N₃O | |
| Molecular Weight | 135.13 g/mol | |
| Physical Form | Powder | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature | |
| InChI Key | OOUKVQBOJCUSAQ-UHFFFAOYSA-N |
Reactivity Insights: The molecule's reactivity is dominated by the interplay between the electron-withdrawing nitrile group and the pyrimidine ring, which activates the 6-position for nucleophilic attack. While the methoxy group is a less reactive leaving group than a halogen (e.g., chlorine), its displacement by strong nucleophiles like amines is a common and highly effective strategy for introducing diversity. This reaction is often the key step in building the final drug candidate.
III. Core Synthetic Workflows & Protocols
The true power of this compound is realized in its synthetic applications. The following protocols provide validated, step-by-step methodologies for its synthesis and subsequent derivatization.
Workflow 1: A General Synthetic Pathway
The following diagram illustrates a common synthetic route where this compound serves as a pivotal intermediate in the construction of a substituted aminopyrimidine, a common motif in kinase inhibitors.
Caption: Key synthetic transformations using this compound.
Protocol 1: Synthesis of this compound (Intermediate)
This protocol describes the synthesis from the more commercially available 6-chloropyrimidine-4-carbonitrile. The causality behind this choice is the higher reactivity of the chloro leaving group, ensuring a high-yielding and clean conversion.
Materials:
-
6-Chloropyrimidine-4-carbonitrile (1.0 eq)
-
Sodium methoxide (1.2 eq, 25% solution in methanol or solid)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Dichloromethane (DCM) and Water for workup
-
Sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup: To a solution of 6-chloropyrimidine-4-carbonitrile in anhydrous methanol, add sodium methoxide portion-wise at room temperature. Rationale: Portion-wise addition helps control any initial exotherm.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between water and dichloromethane. Extract the aqueous layer twice more with DCM. Rationale: This separates the desired organic product from inorganic salts.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford this compound as a solid.
-
Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a 6-Aminopyrimidine Derivative via SNAr
This protocol details the crucial step of introducing a key pharmacophoric element by displacing the methoxy group. This is a cornerstone of building many targeted inhibitors.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., N-Boc-piperazine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Microwave vial or sealed tube
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound, the amine, and DIPEA in NMP. Rationale: A high-boiling polar aprotic solvent like NMP or DMSO is required to achieve the high temperatures needed to displace the methoxy group. DIPEA acts as a non-nucleophilic base to scavenge the generated methoxide.
-
Reaction: Seal the vial and heat the mixture to 120-150 °C for 4-16 hours (a microwave reactor can significantly shorten reaction times).
-
Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine. Rationale: This removes the NMP solvent and any acidic impurities.
-
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-(substituted-amino)pyrimidine-4-carbonitrile.
-
Validation: Characterize the final product by NMR and MS to confirm its structure and purity.
IV. Applications in Medicinal Chemistry: Case Studies
The this compound scaffold is a privileged structure found in inhibitors targeting several important enzyme families.
A. Kinase Inhibitors (PI3K/mTOR, VEGFR-2)
The pyrimidine core is a superb bioisostere for the adenine ring of ATP, enabling it to form critical hydrogen bonds in the hinge region of many kinase active sites.[2] The 6-position provides a vector for introducing substituents that can confer selectivity and potency.
-
PI3K/mTOR Pathway: The PI3K/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[1] Novel morpholinopyrimidine-5-carbonitriles have been developed as dual PI3K/mTOR inhibitors.[1] In these compounds, a hydrazinyl group is first installed at the 2-position of a pyrimidine core, which is then elaborated. The 6-morpholino substituent is crucial for activity. While the specific topic is 6-methoxy-4-carbonitrile, the design principles are transferable, where the 6-position is occupied by a key interacting moiety.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow.[2] Pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors.[2] The design rationale involves using the pyrimidine core to occupy the ATP binding region, with the nitrogen atoms acting as H-bond acceptors.[2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine derivatives.
Table of Representative Kinase Inhibitor Activity:
| Compound Class | Target(s) | IC₅₀ (µM) | Cell Line | Reference |
| Morpholinopyrimidine-5-carbonitrile (12b) | PI3Kα | 0.17 | Leukemia SR | [1] |
| Morpholinopyrimidine-5-carbonitrile (12b) | PI3Kβ | 0.13 | Leukemia SR | [1] |
| Morpholinopyrimidine-5-carbonitrile (12b) | mTOR | 0.83 | Leukemia SR | [1] |
| Pyrimidine-5-carbonitrile (11e) | VEGFR-2 | 0.61 | HCT-116 | [2] |
| Pyrimidine-5-carbonitrile (12b) | VEGFR-2 | 0.53 | HCT-116 | [2] |
| Pyrimidine-5-carbonitrile (11e) | HCT-116 | 1.14 | HCT-116 | [2] |
B. COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammation and cancer progression. Pyrimidine-5-carbonitriles have been successfully utilized as scaffolds for potent and selective COX-2 inhibitors.[3][4] For instance, a 6-(4-methoxyphenyl)-dihydropyrimidine-5-carbonitrile derivative showed significant COX-2 selectivity and potent anticancer activity against breast cancer cell lines (MCF-7 IC₅₀ = 2.56 µM).[4] The design often incorporates a benzenesulfonamide moiety, a classic pharmacophore for COX-2 inhibition, attached to the pyrimidine core.[4] This demonstrates the scaffold's versatility in accommodating the structural requirements for entirely different enzyme classes.
V. Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool in the medicinal chemist's arsenal. Its predictable reactivity and inherent drug-like scaffold provide a reliable and efficient platform for generating libraries of complex molecules for hit-to-lead campaigns and lead optimization. The ability to readily perform SNAr reactions at the 6-position and functionalize the nitrile at the 4-position offers dual points for diversification, enabling fine-tuning of biological activity and ADME properties. As the demand for novel, targeted therapeutics continues to grow, the intelligent application of versatile intermediates like this compound will remain critical to the success of future drug discovery programs.
VI. References
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at:
-
Eissa, I. H., et al. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available at:
-
ResearchGate. (2020). Synthesis of pyrimidine-6-carbonitrile derivatives. Available at:
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available at:
-
ResearchGate. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Available at:
-
Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Available at:
-
PubMed Central (PMC). (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Available at:
-
VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Available at:
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Available at:
-
Sigma-Aldrich. (n.d.). This compound | 1450930-95-6. Available at:
-
PubMed. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. Available at:
Sources
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pyrimidine-5-Carbonitriles in Oncology Research
A Senior Application Scientist's Guide to Anticancer and Antiproliferative Applications
Introduction: The Significance of the Pyrimidine-5-Carbonitrile Scaffold
The pyrimidine ring is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, including the anti-cancer agent 5-Fluorouracil and the tyrosine kinase inhibitor Imatinib.[1] Its prevalence stems from its ability to mimic endogenous nucleic acid bases and engage with a wide array of biological targets through hydrogen bonding and other molecular interactions.[1] The introduction of a carbonitrile (-C≡N) group at the 5-position of the pyrimidine ring creates a unique chemical entity: the pyrimidine-5-carbonitrile. This addition is not merely structural; the cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, which significantly modulates the molecule's electronic properties and binding capabilities.
These characteristics make the pyrimidine-5-carbonitrile scaffold a "privileged" structure in the design of novel anticancer agents.[2] A vast body of research demonstrates that derivatives of this core structure exhibit potent cytotoxic and antiproliferative activities against a wide spectrum of cancer cell lines.[2][3] Their therapeutic potential lies in their ability to be chemically modified at various positions, allowing for the fine-tuning of their pharmacological properties to target specific oncogenic pathways with high affinity and selectivity.
Caption: Core chemical structure of pyrimidine-5-carbonitrile.
Mechanisms of Action: Targeting Key Oncogenic Pathways
The anticancer activity of pyrimidine-5-carbonitrile derivatives is not monolithic; it arises from their ability to interact with and inhibit multiple, often overlapping, signaling pathways crucial for cancer cell survival and proliferation.
Kinase Inhibition: A Dominant Mechanism
A primary mechanism of action for many pyrimidine-5-carbonitrile compounds is the inhibition of protein kinases.[4][5] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: A significant number of pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking inhibitors of EGFR, a tyrosine kinase whose overexpression or mutation drives the growth of numerous cancers, including non-small cell lung cancer and colorectal cancer.[3][6][7] These compounds bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling.[6][8] Some derivatives have even shown efficacy against mutant forms of EGFR, such as EGFRT790M, which confers resistance to first-generation inhibitors.[6][7]
-
PI3K/AKT Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central signaling node that promotes cell survival, proliferation, and growth.[1] Certain pyrimidine-5-carbonitrile derivatives have been shown to effectively inhibit key kinases in this pathway, such as PI3K and AKT.[1][9] By blocking this pathway, these compounds can trigger apoptosis (programmed cell death) and arrest the cell cycle.[1][9]
-
Dual-Target Inhibition (e.g., EGFR and COX-2): A promising strategy in cancer therapy is the simultaneous inhibition of multiple oncogenic targets. Some pyrimidine-5-carbonitrile derivatives have been developed as dual inhibitors of both EGFR and Cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme that is overexpressed in many cancers and contributes to inflammation, angiogenesis, and resistance to apoptosis.[3][4] Dual inhibition can lead to synergistic anticancer effects and potentially overcome resistance mechanisms.
Caption: Inhibition of the EGFR/PI3K/AKT signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
A direct consequence of inhibiting key survival pathways is the induction of apoptosis. Potent pyrimidine-5-carbonitrile derivatives have been shown to significantly increase the population of apoptotic cells, often confirmed by annexin-V staining.[3] This process is frequently accompanied by an upregulation of key apoptotic executioner proteins, such as caspase-3.[3][7]
Furthermore, these compounds can disrupt the normal progression of the cell cycle. By inhibiting the kinases that regulate cell cycle checkpoints, they can cause cancer cells to arrest in specific phases, such as G1 or G2/M, preventing them from dividing.[3][4][8]
Key Experimental Protocols and Workflows
The development of novel pyrimidine-5-carbonitrile anticancer agents follows a well-defined, multi-step workflow, from chemical synthesis to biological evaluation.
Caption: High-level experimental workflow for drug discovery.
Protocol: Synthesis of a Dihydropyrimidinone Derivative via Biginelli Reaction
The Biginelli reaction is a classic multi-component reaction (MCR) used to efficiently synthesize dihydropyrimidinones (DHPMs), which can be precursors to or analogs of pyrimidine-5-carbonitriles.[10][11][12][13] MCRs are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to generate molecular diversity.[11][13]
Objective: To synthesize a substituted dihydropyrimidinone using a one-pot, three-component reaction.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., molecular iodine, t-BuOK, or an acid catalyst)[12][14]
-
Solvent (e.g., ethanol or solvent-free)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of your chosen catalyst.
-
Causality Note: Using a slight excess of urea helps to drive the reaction to completion. The catalyst is essential to facilitate the condensation steps and improve reaction rates and yields.[12]
-
-
Reaction Conditions: If using a solvent, add it to the flask. Attach a condenser and heat the mixture to reflux with stirring for 2-4 hours. For solvent-free conditions, heat the mixture at an appropriate temperature (e.g., 100 °C).[14]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a solid precipitate forms, collect it by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Wash the crude solid with cold water and a minimal amount of cold ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., hot ethanol) to obtain the pure dihydropyrimidinone.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[15][16] It is a foundational tool for screening the cytotoxic potential of new compounds.[15][17]
Objective: To determine the concentration at which a pyrimidine-5-carbonitrile derivative inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)[4][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO) and vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Self-Validation Note: Include wells with medium only (no cells) to serve as a background control.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Add medium with DMSO (at the same final concentration as the highest compound dose) to the vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.[18]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Structure-Activity Relationship (SAR) and Data Summary
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds.[20][21] By systematically modifying the substituents at the R², R⁴, and R⁶ positions of the pyrimidine-5-carbonitrile core, researchers can identify key molecular features that enhance anticancer activity.
Key SAR Insights:
-
Substituents at R⁴: The group at this position often plays a crucial role in targeting the hinge region of kinase active sites. Aromatic or heteroaromatic rings are common.
-
Substituents at R²: This position can be modified to improve solubility, cell permeability, or to introduce additional interactions with the target protein.
-
Substituents at R⁶: Modifications here can influence the overall conformation of the molecule and its fit within a binding pocket.
Table 1: Representative Pyrimidine-5-Carbonitrile Derivatives and their Antiproliferative Activity
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |
| Compound 4e | EGFR, COX-2 | Colo 205 | 1.66 | [3] |
| Compound 4f | EGFR, COX-2 | Colo 205 | 1.83 | [3] |
| Compound 11b | EGFR (WT & T790M) | A549 | 2.40 | [6][7] |
| Compound 11b | EGFR (WT & T790M) | HepG-2 | 3.04 | [6][7] |
| Compound 10b | EGFR | HepG2 | 3.56 | [8] |
| Compound 7f | PI3K/AKT | K562 (Leukemia) | Not specified as IC50 | [1][9] |
Note: The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
Future Directions and Therapeutic Potential
The field of pyrimidine-5-carbonitriles in oncology is vibrant and continues to evolve. Current and future research efforts are focused on several key areas:
-
Improving Selectivity: Designing derivatives that are highly selective for specific kinase isoforms or mutant proteins to minimize off-target effects and reduce toxicity.
-
Overcoming Drug Resistance: Developing compounds that are effective against cancer cells that have acquired resistance to existing therapies.[6]
-
In Vivo Efficacy: Translating potent in vitro activity into successful outcomes in preclinical animal models, such as tumor xenografts in mice.[5] Successful compounds in these models can demonstrate significant tumor regression.[5]
-
Pharmacokinetic Optimization: Modifying the chemical structure to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability, which are critical for clinical success.
The pyrimidine-5-carbonitrile scaffold represents a highly versatile and promising platform for the discovery of next-generation anticancer agents. Through rational design, robust chemical synthesis, and comprehensive biological evaluation, these compounds have the potential to address significant unmet needs in cancer therapy.
References
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. Available at: [Link]
-
El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]
-
El-Damasy, A. K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. Available at: [Link]
-
Shawky, A. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Available at: [Link]
-
El-Damasy, A. K., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
El-Damasy, A. K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. Available at: [Link]
-
El-Damasy, A. K., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry. Available at: [Link]
-
RSC Publishing. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Taylor & Francis Online. (Date not available). Synthesis and Biological Evaluation of Novel pyrimidine-5-carbonitriles Featuring Morpholine Moiety as Antitumor Agents. Taylor & Francis Online. Available at: [Link]
-
Senthilraja, P., & Kathiresan, K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Chemistry Journal of Moldova. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova. Available at: [Link]
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (Date not available). Antiproliferative and cytotoxic assays. MTT assay (A, B, and C)... ResearchGate. Available at: [Link]
-
PubMed Central. (2014). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (2015). A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
MDPI. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Catalysts. Available at: [Link]
-
ResearchGate. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ResearchGate. Available at: [Link]
-
Journal of Advanced Scientific Research. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]
Sources
- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. cjm.ichem.md [cjm.ichem.md]
- 12. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. japsonline.com [japsonline.com]
- 17. atcc.org [atcc.org]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of a 6-Methoxypyrimidine-4-carbonitrile Chemical Library
Introduction: The 6-Methoxypyrimidine-4-carbonitrile Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active molecules, including components of nucleic acids.[1] This nitrogen-containing heterocycle is a key feature in numerous approved drugs, exhibiting a wide range of therapeutic activities such as anticancer, antiviral, and antimicrobial effects.[2] The this compound core, in particular, offers a synthetically tractable framework for the development of diverse chemical libraries. The electron-withdrawing nature of the nitrile group and the electronic influence of the methoxy substituent create a unique reactivity profile, enabling selective functionalization at various positions of the pyrimidine ring. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of a this compound library, intended for researchers and scientists in the field of drug development.
Strategic Approach to Library Synthesis
The construction of a diverse chemical library based on the this compound scaffold is a two-phase process. The first phase involves the robust synthesis of the core structure. The second phase focuses on the strategic diversification of this core through a series of validated chemical transformations. This approach allows for the systematic exploration of the chemical space around the central scaffold, a critical step in identifying novel drug candidates.
Figure 1: A high-level overview of the two-phase strategy for the synthesis of a this compound library.
Phase 1: Synthesis of the this compound Core
The synthesis of the this compound core is designed for efficiency and scalability, starting from readily available materials. The proposed pathway leverages the differential reactivity of the chloro-substituents on a dichloropyrimidine starting material.
Synthetic Pathway
The chosen synthetic route commences with 4,6-dichloropyrimidine. A selective nucleophilic aromatic substitution (SNAr) with sodium methoxide is performed to yield 6-chloro-4-methoxypyrimidine. The subsequent step involves a nucleophilic substitution to introduce the nitrile group at the 4-position, yielding the target core scaffold.
Figure 2: Synthetic pathway to the this compound core.
Protocol 1: Synthesis of 6-Chloro-4-methoxypyrimidine
Rationale: The nucleophilic aromatic substitution on dichloropyrimidines is a well-established reaction.[3] The attack of the methoxide ion occurs preferentially at one of the chloro-substituted carbons. By controlling the stoichiometry of the nucleophile and the reaction temperature, monosubstitution can be favored.
Materials:
-
4,6-Dichloropyrimidine
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium methoxide (1.0-1.1 eq) in methanol dropwise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloro-4-methoxypyrimidine.
Protocol 2: Synthesis of this compound
Rationale: The conversion of an aryl chloride to a nitrile can be achieved through nucleophilic substitution with a cyanide salt. While direct displacement with salts like KCN can be effective, palladium-catalyzed cyanation reactions using reagents such as zinc cyanide (Zn(CN)₂) often provide higher yields and functional group tolerance. The use of a palladium catalyst, such as Pd(PPh₃)₄, and a ligand facilitates the reaction.
Materials:
-
6-Chloro-4-methoxypyrimidine
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 6-chloro-4-methoxypyrimidine (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous DMF to the vessel and degas the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Phase 2: Diversification of the this compound Core
With the core scaffold in hand, the next phase involves introducing chemical diversity at the remaining positions of the pyrimidine ring, primarily at the C2 and C5 positions. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide.[4] This reaction is tolerant of a wide range of functional groups and reaction conditions can be optimized for high yields.[5][6] To utilize this reaction, a halogen needs to be present on the this compound core, for instance at the C2 position. This can be achieved by starting the synthesis with 2,4,6-trichloropyrimidine.
Precursor Synthesis: 2-Chloro-6-methoxypyrimidine-4-carbonitrile A similar synthetic sequence as described in Phase 1 can be applied, starting from 2,4,6-trichloropyrimidine, to selectively prepare 2-chloro-6-methoxypyrimidine-4-carbonitrile.
Materials:
-
2-Chloro-6-methoxypyrimidine-4-carbonitrile
-
Aryl- or heteroaryl-boronic acid or boronic ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction tube, combine 2-chloro-6-methoxypyrimidine-4-carbonitrile (1.0 eq), the boronic acid/ester (1.2 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.08 eq).
-
Add sodium carbonate (2.0 eq) followed by the dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Seal the tube and heat the reaction to 100 °C for 8-16 hours. Microwave irradiation can also be employed to shorten reaction times.[5]
-
Monitor the reaction by LC-MS. Once complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via column chromatography to yield the desired C2-arylated or -heteroarylated derivative.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Product |
| 1 | Phenylboronic acid | 2-Phenyl-6-methoxypyrimidine-4-carbonitrile |
| 2 | 3-Thiopheneboronic acid | 2-(Thiophen-3-yl)-6-methoxypyrimidine-4-carbonitrile |
| 3 | 4-Pyridinylboronic acid | 2-(Pyridin-4-yl)-6-methoxypyrimidine-4-carbonitrile |
| 4 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-methoxypyrimidine-4-carbonitrile |
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and amines.[7] This reaction is highly modular, allowing for the introduction of a wide variety of primary and secondary amines. Similar to the Suzuki coupling, a halogenated precursor is required.
Materials:
-
2-Chloro-6-methoxypyrimidine-4-carbonitrile
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq)
-
Xantphos or other suitable ligand (0.02-0.10 eq)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, oven-baked reaction vessel, add Pd₂(dba)₃ and the phosphine ligand under an inert atmosphere.
-
Add the anhydrous solvent (toluene or dioxane) and stir for 10 minutes.
-
Add 2-chloro-6-methoxypyrimidine-4-carbonitrile (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Degas the mixture and heat to 80-110 °C for 12-24 hours, monitoring by LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to give the desired 2-amino-6-methoxypyrimidine-4-carbonitrile derivative.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product |
| 1 | Morpholine | 2-(Morpholino)-6-methoxypyrimidine-4-carbonitrile |
| 2 | Aniline | 2-(Phenylamino)-6-methoxypyrimidine-4-carbonitrile |
| 3 | Benzylamine | 2-(Benzylamino)-6-methoxypyrimidine-4-carbonitrile |
| 4 | Piperidine | 2-(Piperidin-1-yl)-6-methoxypyrimidine-4-carbonitrile |
Advanced Diversification Strategies
For a more comprehensive exploration of the chemical space, C-H activation can be employed to functionalize otherwise unreactive positions on the pyrimidine ring, such as the C5 position.[8][9] These methods often require specific directing groups and tailored catalytic systems and represent a more advanced approach to library synthesis.
Conclusion
The this compound scaffold is a valuable starting point for the generation of diverse chemical libraries for drug discovery. The synthetic routes and protocols detailed in these application notes provide a robust framework for both the synthesis of the core structure and its subsequent diversification through powerful palladium-catalyzed cross-coupling reactions. By systematically applying these methods, researchers can efficiently generate a wide array of novel compounds for biological screening, accelerating the identification of new therapeutic agents.
References
- Patel, R. V., Patel, J. K., & Kumari, P. (2021). Pyrimidine and its fused heterocyclic scaffolds as a source of promising anticancer agents: A review. European Journal of Medicinal Chemistry, 223, 113627.
- Dey, A., & Daugulis, O. (2014). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. Journal of the American Chemical Society, 136(40), 14269–14277.
- U.S. Patent No. US20040054181A1. (2004). Synthesis of chlorinated pyrimidines.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Cerna, I., Ertl, P., & Perjesi, P. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(12), 2268.
- El-Faham, A., Al-Obeed, O., & Abdel-Megeed, A. A. (2010). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Molecules, 15(11), 7854–7867.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Kalogirou, A. S., & Tarsounas, M. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
- Van der Pijl, F., Harmel, R. K., & Rutjes, F. P. J. T. (2017). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. European Journal of Organic Chemistry, 2017(4), 856-860.
- Welch, C. J., Nioradze, N., & Li, Z. (2017).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
- VNUHCM Journal of Natural Sciences. (2025).
- Chemical Science. (2015). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study.
- ResearchGate. (n.d.). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines.
- Google Patents. (n.d.). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
- Organic Syntheses. (n.d.). 2-Chloropyrimidine.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Google Patents. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- Zelli, R., Zeinyeh, W., & Décout, J. L. (2018). 6-Chloropurine Ribonucleosides From Chloropyrimidines: One-Pot Synthesis. Current protocols in nucleic acid chemistry, 74(1), e57.
- Chen, X., Li, J. J., Hao, X. S., Goodhue, C. E., & Yu, J. Q. (2006). Palladium-Catalyzed Alkylation of sp2 and sp3 CH Bonds with Methylboroxine and Alkylboronic Acids: Two Distinct CH Activation Pathways. Journal of the American Chemical Society, 128(3), 78–79.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Functionalization of Porphyrins Using Metal-Catalyzed C–H Activation [mdpi.com]
- 3. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 9. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation [mdpi.com]
A Comprehensive Guide to the Functionalization of 6-Methoxypyrimidine-4-carbonitrile: Application Notes and Protocols for Advanced Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 6-methoxypyrimidine-4-carbonitrile stands out as a particularly versatile starting material. Its unique electronic and steric properties, conferred by the electron-donating methoxy group and the electron-withdrawing nitrile functionality, open up a rich landscape of chemical transformations. This guide provides an in-depth exploration of the techniques available for the selective functionalization of this pyrimidine ring, offering detailed protocols and expert insights for researchers in drug development and organic synthesis.
The Strategic Importance of this compound in Medicinal Chemistry
The strategic placement of the methoxy and nitrile groups on the pyrimidine ring of this compound makes it a highly valuable precursor in the synthesis of complex molecules. The electron-deficient nature of the pyrimidine ring, further accentuated by the nitrile group, renders it susceptible to a variety of nucleophilic and cross-coupling reactions. This allows for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the quest for novel drug candidates. The pyrimidine core is a prevalent motif in a wide range of biologically active compounds, including kinase inhibitors, antiviral agents, and antibacterial drugs.
Understanding the Reactivity Landscape
The functionalization of this compound is governed by the interplay of its substituents. The electron-withdrawing nature of the two ring nitrogens and the C4-nitrile group makes the pyrimidine ring electron-deficient and thus activated towards nucleophilic attack. The C6-methoxy group, being an electron-donating group, can influence the regioselectivity of these reactions. The primary sites for functionalization are the electrophilic carbon atoms of the pyrimidine ring and the carbon atom of the nitrile group.
The following sections will delve into specific, field-proven techniques for modifying this versatile scaffold, complete with detailed experimental protocols.
I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Amine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amine functionalities onto electron-deficient aromatic rings.[1] In the context of this compound, the primary target for SNAr is often a leaving group introduced at the C2 or C5 position. However, direct amination at C4 is also a possibility under specific conditions.
Causality Behind Experimental Choices in SNAr
The success of an SNAr reaction hinges on several factors: the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions. For pyrimidine systems, halogens (Cl, Br, I) are excellent leaving groups. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. The presence of a base is often required to deprotonate the amine, increasing its nucleophilicity.
Protocol 1: Synthesis of 2-Amino-6-methoxypyrimidine-4-carbonitrile via SNAr
This protocol describes the synthesis of a 2-amino substituted pyrimidine, a common structural motif in medicinal chemistry.
Materials:
-
2-Chloro-6-methoxypyrimidine-4-carbonitrile
-
Ammonia (0.5 M in 1,4-dioxane)
-
1,4-Dioxane (anhydrous)
-
Sealed reaction vessel
-
Stir plate with heating capabilities
Procedure:
-
To a sealed reaction vessel, add 2-chloro-6-methoxypyrimidine-4-carbonitrile (1.0 eq).
-
Add anhydrous 1,4-dioxane to dissolve the starting material.
-
Add a solution of ammonia in 1,4-dioxane (2.0 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-6-methoxypyrimidine-4-carbonitrile.
Expected Yield: 70-85%
Workflow for SNAr Reaction
Caption: Workflow for the synthesis of 2-amino-6-methoxypyrimidine-4-carbonitrile via SNAr.
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are indispensable tools for the functionalization of heterocyclic compounds.[2]
A. Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl-Aryl Scaffolds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate.[2] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in many drug molecules.
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is required to activate the boronic acid. The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane) and water.
This protocol details the coupling of a halogenated pyrimidine with an arylboronic acid.
Materials:
-
2-Chloro-6-methoxypyrimidine-4-carbonitrile
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M Aqueous sodium carbonate solution
-
Toluene
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add 2-chloro-6-methoxypyrimidine-4-carbonitrile (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Expected Yield: 60-90%
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction provides a direct route to alkynyl-substituted pyrimidines, which are valuable intermediates in organic synthesis and can exhibit interesting biological activities.
The Sonogashira coupling typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine or diisopropylamine, is used as both the base and the solvent. The reaction is usually carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Materials:
-
2-Iodo-6-methoxypyrimidine-4-carbonitrile
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (anhydrous)
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add 2-iodo-6-methoxypyrimidine-4-carbonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous triethylamine, followed by the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Expected Yield: 75-95%
C. Buchwald-Hartwig Amination: A Versatile C-N Bond Formation Strategy
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5] It is a highly versatile and widely used method for the synthesis of arylamines.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. A variety of palladium sources can be used, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices. The ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often providing the best results. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.
Materials:
-
2-Chloro-6-methoxypyrimidine-4-carbonitrile
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox, to a vial, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
In a separate reaction vessel, add 2-chloro-6-methoxypyrimidine-4-carbonitrile (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add the pre-formed catalyst solution to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Expected Yield: 65-90%
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Comparative workflows for key palladium-catalyzed cross-coupling reactions.
III. Transformations of the Nitrile Group: A Hub for Further Diversification
The nitrile group at the C4 position is not merely an activating group; it is also a versatile functional handle that can be transformed into a variety of other functionalities.
A. Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group to a primary amine provides a route to aminomethylpyrimidines, which are valuable building blocks in medicinal chemistry.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for the reduction of nitriles. The reaction is carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). An acidic workup is necessary to protonate the resulting amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask
-
Ice bath
-
Aqueous sodium hydroxide solution
-
Inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude product, which can be purified by distillation or chromatography.
Expected Yield: 70-85%
B. Hydrolysis of the Nitrile to a Carboxylic Acid
Hydrolysis of the nitrile group provides access to pyrimidine-4-carboxylic acids, which can serve as key intermediates for the synthesis of amides, esters, and other derivatives.
Nitrile hydrolysis can be achieved under either acidic or basic conditions.[5][6][7][8] Acidic hydrolysis, typically using a strong acid like sulfuric acid or hydrochloric acid, directly yields the carboxylic acid. Basic hydrolysis, using a strong base like sodium hydroxide, initially forms the carboxylate salt, which then requires acidification to produce the free carboxylic acid. The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Adjust the pH of the solution with a base (e.g., NaOH) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Expected Yield: 70-90%
C. Grignard Reaction with the Nitrile: Synthesis of Ketones
The addition of a Grignard reagent to the nitrile group, followed by acidic hydrolysis of the intermediate imine, provides a straightforward route to ketones.[9][10]
The Grignard reagent adds to the electrophilic carbon of the nitrile. The reaction is typically carried out in an anhydrous ethereal solvent. An aqueous acidic workup is essential to hydrolyze the intermediate imine to the corresponding ketone.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq)
-
Anhydrous diethyl ether or THF
-
Aqueous hydrochloric acid
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Separate the organic layer, wash with water and brine, and dry.
-
Concentrate the organic layer and purify the resulting ketone by chromatography.
Expected Yield: 50-70%
D. Synthesis of Tetrazoles from the Nitrile Group
The [3+2] cycloaddition of an azide source to the nitrile group is a common method for the synthesis of tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.[11]
The reaction is typically carried out with sodium azide in the presence of a Lewis acid, such as zinc chloride, or an ammonium salt, like ammonium chloride, in a high-boiling polar aprotic solvent like DMF or DMSO.
Materials:
-
This compound
-
Sodium azide (1.5 eq)
-
Ammonium chloride (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add DMF and heat the mixture to 120 °C.
-
Stir the reaction for 12-24 hours.
-
Cool the mixture and pour it into acidified water.
-
Collect the precipitate by filtration, wash with water, and dry to yield the tetrazole product.
Expected Yield: 80-95%
Workflow for Nitrile Group Transformations
Caption: Key transformations of the C4-nitrile group on the 6-methoxypyrimidine scaffold.
Summary of Functionalization Techniques
| Functionalization Technique | Reagents and Conditions | Product Type | Typical Yield Range |
| Nucleophilic Aromatic Substitution | Amine, Base, Polar Aprotic Solvent, Heat | Amino-pyrimidine | 70-85% |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base, Toluene/Water, Heat | Aryl-pyrimidine | 60-90% |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-pyrimidine | 75-95% |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Phosphine ligand, Strong base, Toluene, Heat | Amino-pyrimidine | 65-90% |
| Nitrile Reduction | LiAlH₄, Anhydrous THF | Aminomethyl-pyrimidine | 70-85% |
| Nitrile Hydrolysis | Strong acid (e.g., H₂SO₄), Water, Reflux | Pyrimidine-carboxylic acid | 70-90% |
| Grignard Reaction with Nitrile | Grignard reagent, Anhydrous ether, Acidic workup | Acyl-pyrimidine | 50-70% |
| Tetrazole Formation | Sodium azide, Ammonium chloride, DMF, Heat | Tetrazolyl-pyrimidine | 80-95% |
Conclusion
This compound is a remarkably versatile building block that offers multiple avenues for chemical modification. The strategic functionalization of its pyrimidine core and the transformation of its nitrile group provide access to a vast array of structurally diverse compounds with significant potential in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable scaffold, paving the way for the development of novel therapeutic agents. As with any chemical synthesis, it is imperative to adhere to all safety precautions and to perform reactions in a well-ventilated fume hood.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
PubMed Central. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Available at: [Link]
-
DR-NTU. Nucleophilic amination of methoxypyridines by a sodium hydride. Available at: [Link]
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
ACS Publications. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Palladium-Catalyzed Amidation of 2-Chloropyrimidines. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]
- Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
PubMed. Regioselective 2-Amination of Polychloropyrimidines. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]
-
ResearchGate. C-H Functionalization of Pyridines. Available at: [Link]
-
PubMed. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Available at: [Link]
-
ACS Omega. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Available at: [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]
-
PubMed Central. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Available at: [Link]
-
NIH. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]
-
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
ResearchGate. (PDF) Nucleophilic Addition Reactions of the Nitroprusside Ion - The Case of O -Methylhydroxylamine. Available at: [Link]
-
PubMed Central. Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation. Available at: [Link]
-
PubMed. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Available at: [Link]
-
YouTube. Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Available at: [Link]
-
ChemRxiv. Organocatalytic approach to vinylic nucleophilic substitution. Available at: [Link]
-
ResearchGate. (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
ResearchGate. (PDF) A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. Available at: [Link]
-
Grokipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (PDF) Buchwald-Hartwig reaction: An overview. Available at: [Link]
-
NIH. 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Available at: [Link]
-
Quick Company. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
PubMed Central. A deconstruction–reconstruction strategy for pyrimidine diversification. Available at: [Link]
-
YouTube. Buchwald-Hartwig coupling. Available at: [Link]
-
NIH. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]
-
YouTube. Grignard Reaction of Nitriles EXPLAINED!. Available at: [Link]
-
ScienceDirect. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
Sources
- 1. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Application of 6-Methoxypyrimidine-4-carbonitrile in Fragment-Based Drug Discovery: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Privileged Fragment
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2][3] This approach hinges on the principle that small, low-molecular-weight compounds, or "fragments," can probe the chemical space of a biological target with high efficiency.[1][2] One such fragment of significant interest is 6-Methoxypyrimidine-4-carbonitrile . This technical guide will provide a comprehensive overview of its application in FBDD, detailing its strategic value, and providing robust protocols for its screening and elaboration into potent drug candidates.
The pyrimidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs.[4][5][6][7] Its inclusion in fragment libraries is driven by its ability to form key interactions with biological targets, often acting as a bioisostere for other aromatic systems.[5] this compound, in particular, presents an attractive profile for FBDD. Its physicochemical properties align well with the "Rule of Three," a set of guidelines for fragment design (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3, Rotatable bonds < 3).[8][9] The methoxy group can act as a hydrogen bond acceptor, while the pyrimidine nitrogens and the nitrile group offer additional points for interaction.[10][11] Furthermore, the carbonitrile moiety provides a valuable synthetic handle for facile chemical elaboration, a critical feature for the evolution of a fragment hit into a lead compound.[1][2]
This guide will delineate a systematic FBDD workflow centered on this compound, from initial screening to hit validation and lead optimization, supported by detailed experimental protocols.
FBDD Workflow with this compound
The successful application of this compound in an FBDD campaign follows a multi-stage process, integrating biophysical screening, structural biology, and medicinal chemistry.
Caption: FBDD workflow for this compound.
Physicochemical Properties of this compound
The suitability of a compound as a fragment is largely determined by its physicochemical properties. Below is a summary of the calculated properties for this compound, demonstrating its compliance with the "Rule of Three."
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 135.13 g/mol | < 300 g/mol |
| cLogP | 0.4 | < 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 4 (2 pyrimidine N, 1 methoxy O, 1 nitrile N) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Note: While the number of hydrogen bond acceptors is 4, the overall profile is still considered favorable for a fragment.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments in an FBDD campaign involving this compound.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for detecting the weak binding interactions typical of fragments.[1]
Objective: To identify initial binding hits of this compound and other fragments to the target protein.
Materials:
-
Biacore™ series instrument (e.g., Biacore™ 8K)[2]
-
Sensor chip (e.g., CM5)
-
Target protein
-
Fragment library including this compound
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein at a concentration of 10-50 µg/mL in immobilization buffer to achieve the desired immobilization level (typically 5000-10000 RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound and other fragments in 100% DMSO.
-
Dilute the fragments into running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
-
Inject the fragment solutions over the immobilized target and a reference flow cell (without protein or with an irrelevant protein).
-
Monitor the binding response (in RU). A significant increase in RU compared to the reference indicates a potential binding event.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Identify fragments that produce a reproducible and concentration-dependent binding signal.
-
Prioritize hits based on binding response and ligand efficiency.
-
Protocol 2: Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method to validate hits from primary screening and provide structural information about the binding event.[12][13]
Objective: To confirm the binding of this compound to the target protein and to map the binding site.
Materials:
-
High-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe
-
¹⁵N-labeled target protein
-
This compound
-
NMR buffer (e.g., 25 mM phosphate buffer, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
Procedure:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled target protein at a concentration of 50-100 µM in NMR buffer.
-
Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
-
¹H-¹⁵N HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Add increasing concentrations of this compound to the protein sample (e.g., 50 µM, 100 µM, 200 µM, 500 µM, 1 mM).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each concentration.
-
-
Data Analysis:
-
Overlay the spectra and analyze for chemical shift perturbations (CSPs).
-
Residues exhibiting significant CSPs are likely at or near the binding site.
-
Calculate the dissociation constant (Kd) by fitting the CSP data to a binding isotherm.
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-guided lead optimization.[3][4][7][14][15]
Objective: To determine the three-dimensional structure of this compound bound to the target protein.
Materials:
-
Crystals of the target protein
-
This compound
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source is often preferred)[15]
Procedure:
-
Crystal Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal to a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period (minutes to hours).[10]
-
Co-crystallization: Set up crystallization trials with the protein in the presence of this compound.
-
-
Cryo-cooling and Data Collection:
-
Briefly transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Mount the crystal on the goniometer and collect diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using a known apo-protein structure.
-
Analyze the electron density map for evidence of the bound fragment.
-
Build the fragment into the density and refine the structure.
-
Lead Optimization: From Fragment to Lead
The structural information obtained from X-ray crystallography guides the elaboration of this compound into a more potent lead compound. This can be achieved through several strategies:
-
Fragment Growing: Adding chemical moieties to the fragment that extend into adjacent pockets of the binding site to form additional favorable interactions.[2]
-
Fragment Linking: Connecting two or more fragments that bind to adjacent sites to create a single, more potent molecule.[2]
-
Fragment Merging: Combining the structural features of overlapping fragments into a single new molecule.[2]
Caption: Lead optimization strategies for a fragment hit.
For this compound, the nitrile group is a prime position for synthetic elaboration. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a key attachment point for further chemical modifications. The methoxy group can also be modified to explore interactions in its vicinity.
Conclusion
This compound represents a valuable building block for fragment-based drug discovery. Its favorable physicochemical properties, coupled with the synthetic tractability of the pyrimidine scaffold, make it an excellent starting point for the development of novel therapeutics. The systematic application of the biophysical and structural biology techniques outlined in this guide can effectively leverage the potential of this and other privileged fragments to accelerate the discovery of new medicines.
References
- Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: what have we learned? Nature Reviews Drug Discovery, 6(3), 211-219.
- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
- Schiebel, J., Krimmer, S. G., Röwer, K., & Klebe, G. (2016). The impact of fragment-based drug design on the development of specific protein-protein interaction inhibitors. Journal of Medicinal Chemistry, 59(12), 5738-5753.
-
Plexxikon Inc. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
- Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical Reviews, 104(8), 3641-3676.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
- Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
- Verma, S., et al. (2012). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert, 7(4), 187-205.
- Blundell, T. L., Jhoti, H., & Abell, C. (2002). High-throughput crystallography for lead discovery in drug design. Nature Reviews Drug Discovery, 1(1), 45-54.
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). PubMed. Retrieved from [Link]
-
Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (n.d.). PubMed. Retrieved from [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (n.d.). ACS Publications. Retrieved from [Link]
-
4-Methoxy-6-nitropyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
Towards systematic exploration of chemical space: building the fragment library module in molecular property diagnostic suite. (n.d.). NIH. Retrieved from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]
-
Novel Fused Pyrimidines as Potent Cyclin-Dependent Kinases Inhibitor for Gastric Adenocarcinoma: Combined In Vitro, In Silico Anticancer Studies. (n.d.). PubMed. Retrieved from [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. (n.d.). VNUHCM Journal of Natural Sciences. Retrieved from [Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (n.d.). Frontiers. Retrieved from [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (n.d.). CORE. Retrieved from [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). Science Alert. Retrieved from [Link]
-
Fragment Library of Colombian Natural Products: Generation and Comparative Chemoinformatic Analysis. (n.d.). ChemRxiv. Retrieved from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (n.d.). MedCrave online. Retrieved from [Link]
-
Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
-
Prestwick Drug-Fragment Library. (n.d.). Prestwick Chemical. Retrieved from [Link]
-
Fragment Libraries from Large and Novel Synthetic Compounds and Natural Products: A Comparative Chemoinformatic Analysis. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Fused Pyrimidines as Potent Cyclin-Dependent Kinases Inhibitor for Gastric Adenocarcinoma: Combined In Vitro, In Silico Anticancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Fragment Libraries from Large and Novel Synthetic Compounds and Natural Products: A Comparative Chemoinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Towards systematic exploration of chemical space: building the fragment library module in molecular property diagnostic suite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
NMR and mass spectrometry characterization of 6-Methoxypyrimidine-4-carbonitrile
An Application Note on the Structural Characterization of 6-Methoxypyrimidine-4-carbonitrile utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development due to its prevalence as a structural motif in various biologically active molecules. As a key intermediate or final product, its unambiguous structural confirmation is paramount to ensure the integrity of subsequent research and development activities. This application note provides a comprehensive guide to the characterization of this compound using two of the most powerful analytical techniques in modern chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. By integrating principles of NMR and MS with practical, field-proven methodologies, this guide aims to serve as an authoritative resource for the structural elucidation of this important pyrimidine derivative.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the primary experiments for structural verification.
¹H and ¹³C NMR: Rationale and Expected Spectra
The structure of this compound features a methoxy group (-OCH₃) and two aromatic protons on the pyrimidine ring.
-
¹H NMR: We expect to observe three distinct signals: a singlet for the methoxy protons and two doublets for the two protons on the pyrimidine ring, which will show coupling to each other.
-
¹³C NMR: The spectrum will reveal six distinct carbon signals: one for the methoxy carbon, one for the nitrile carbon, and four for the carbons of the pyrimidine ring.
Experimental Protocol for NMR Analysis
Sample Preparation: The Foundation of High-Quality Spectra
Proper sample preparation is critical for obtaining high-resolution NMR spectra. The goal is to create a clear, homogeneous solution free of particulate matter.[1]
-
Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of this compound for ¹H NMR.[1][2] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this nature.[3] The deuterated solvent prevents a large solvent signal from obscuring the analyte peaks and is used for the spectrometer's lock system.[1]
-
Dissolution and Transfer: Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample.[3] Vortex the vial until the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.[1]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is often used. Many commercially available deuterated solvents already contain TMS.[4] If not, a very small amount can be added. The TMS signal is defined as 0.00 ppm.
NMR Data Acquisition Workflow
Caption: Workflow for NMR analysis of this compound.
Instrumentation and Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse experiment.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Data Interpretation: Expected Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly based on solvent and concentration.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | ~8.9 | Doublet (d) | 1H | H-2 or H-5 |
| Aromatic CH | ~7.5 | Doublet (d) | 1H | H-5 or H-2 |
| Methoxy (-OCH₃) | ~4.1 | Singlet (s) | 3H | -OCH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic C-O | ~170 | C-6 |
| Aromatic CH | ~160 | C-2 |
| Aromatic CH | ~120 | C-5 |
| Cyano (-CN) | ~115 | -CN |
| Aromatic C-CN | ~110 | C-4 |
| Methoxy (-OCH₃) | ~55 | -OCH₃ |
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Rationale and Ionization Method Selection
For a polar, nitrogen-containing heterocyclic compound like this compound, Electrospray Ionization (ESI) is a highly suitable "soft" ionization technique.[5][6] ESI typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, which allows for the unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and elicit structural information.
Experimental Protocol for Mass Spectrometry Analysis
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration in the low µM range (e.g., 1-10 µM) using a solvent system appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid.[7] The formic acid aids in the protonation of the analyte.
Mass Spectrometry Data Acquisition Workflow
Caption: Workflow for mass spectrometry analysis of this compound.
Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Desolvation Temperature: 250 - 350 °C.
-
Full Scan MS: Scan range of m/z 50-500.
-
MS/MS: Isolate the [M+H]⁺ ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
Data Interpretation: Expected Mass Spectrum
The molecular formula of this compound is C₆H₅N₃O. Its monoisotopic mass is 135.0433 g/mol .[8]
Full Scan MS
In the full scan mass spectrum, the most prominent peak should correspond to the protonated molecule [M+H]⁺.
| Ion | Expected m/z | Adduct |
| [M+H]⁺ | 136.0505 | Protonated Molecule |
| [M+Na]⁺ | 158.0325 | Sodium Adduct |
Table data sourced from PubChem predictions.[8]
MS/MS Fragmentation
The fragmentation of pyrimidine derivatives is influenced by the substituents on the ring.[9] For this compound, key fragmentation pathways would likely involve the loss of neutral molecules from the methoxy group or cleavage of the pyrimidine ring itself.
| Expected Fragment m/z | Proposed Neutral Loss | Formula of Loss |
| 121.0348 | Methyl radical | •CH₃ |
| 106.0456 | Formaldehyde | CH₂O |
| 108.0300 | Carbon monoxide | CO |
These fragmentation patterns provide a structural fingerprint that can be used to confirm the identity of the molecule.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive framework for the structural characterization of this compound. NMR delivers detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry confirms the molecular weight and offers complementary structural insights through fragmentation analysis. The protocols and data presented in this application note serve as a reliable guide for researchers, ensuring the accurate identification and quality control of this important chemical entity in a drug discovery and development setting.
References
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available from: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
-
PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Available from: [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]
-
PubChem. This compound (C6H5N3O). Available from: [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
The Royal Society of Chemistry. Table of Contents. Available from: [Link]
-
National Institutes of Health. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Mass spectral fragmentation modes of pyrimidine derivatives. Available from: [Link]
-
PubChem. 6-Chloropyrimidine-4-carbonitrile. Available from: [Link]
-
PubMed. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. Available from: [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]
-
ValpoScholar. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]
-
ChemRxiv. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compoun. Available from: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available from: [Link]
Sources
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. rsc.org [rsc.org]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. PubChemLite - this compound (C6H5N3O) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 6-Methoxypyrimidine-4-carbonitrile as a Versatile Core for the Synthesis of Novel Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrimidine Core in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in nucleic acids.[1] This inherent biological relevance has spurred extensive research into pyrimidine derivatives, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] Among the vast landscape of pyrimidine-based starting materials, 6-methoxypyrimidine-4-carbonitrile emerges as a particularly versatile and strategic building block for the synthesis of novel fused heterocyclic systems.
This technical guide provides an in-depth exploration of the synthetic utility of this compound as a precursor to three classes of medicinally significant heterocycles: pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines. We will delve into the chemical reactivity of this core structure, providing detailed, field-proven protocols and explaining the mechanistic rationale behind the synthetic transformations.
Chemical Reactivity and Strategic Advantages of this compound
The synthetic versatility of this compound stems from the unique electronic properties conferred by its substituents. The electron-withdrawing nature of the nitrile group at the 4-position activates the pyrimidine ring for nucleophilic attack, while the methoxy group at the 6-position can act as a leaving group, facilitating cyclization reactions. This dual functionality allows for a range of annulation strategies to construct fused heterocyclic systems.
I. Synthesis of Pyrazolo[3,4-d]pyrimidines: Bioisosteres of Purines
Pyrazolo[3,4-d]pyrimidines are recognized as bioisosteres of purines and have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases, making them attractive targets in cancer therapy.[4][5] The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold from this compound is efficiently achieved through a cyclocondensation reaction with hydrazine.
Reaction Workflow: From Pyrimidine to Pyrazolo[3,4-d]pyrimidine
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of hydrazine at the electron-deficient C4 position of the pyrimidine ring, driven by the electron-withdrawing effect of the adjacent nitrile group. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the carbon of the nitrile group. Subsequent tautomerization leads to the formation of the stable aromatic pyrazolo[3,4-d]pyrimidine ring system. The methoxy group at the 6-position remains intact in this transformation, offering a handle for further functionalization.
Detailed Experimental Protocol: Synthesis of 4-Amino-6-methoxypyrazolo[3,4-d]pyrimidine
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) (DCM:Methanol 9:1).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add a small amount of cold water and triturate to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford the desired 4-amino-6-methoxypyrazolo[3,4-d]pyrimidine.
-
Further purification can be achieved by recrystallization from an appropriate solvent system such as ethanol/water or by column chromatography on silica gel using a DCM/methanol gradient.
Expected Yield and Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) |
| 4-Amino-6-methoxypyrazolo[3,4-d]pyrimidine | C6H7N5O | 165.15 | 75-85 | 12.5 (br s, 1H, NH), 8.05 (s, 1H, pyrimidine-H), 7.15 (br s, 2H, NH2), 3.95 (s, 3H, OCH3) |
II. Synthesis of Pyrido[2,3-d]pyrimidines: A Scaffold for Kinase Inhibitors
The pyrido[2,3-d]pyrimidine core is a prominent feature in a number of approved and investigational kinase inhibitors, including the CDK4/6 inhibitor Palbociclib.[6] The construction of this fused ring system can be achieved through the reaction of this compound with an active methylene compound, such as malononitrile, in a Thorpe-Ziegler type cyclization.
Reaction Workflow: Building the Pyrido[2,3-d]pyrimidine System
Mechanistic Rationale
The reaction is initiated by the base-catalyzed deprotonation of the active methylene compound (e.g., malononitrile) to generate a carbanion. This nucleophile then attacks the electron-deficient C5 position of the pyrimidine ring. Subsequent intramolecular cyclization occurs through the attack of the pyrimidine nitrogen onto one of the nitrile groups, followed by tautomerization to yield the aromatic pyrido[2,3-d]pyrimidine system.[7]
Detailed Experimental Protocol: Synthesis of 7-Amino-6-cyano-5-methoxypyrido[2,3-d]pyrimidine
Materials:
-
This compound
-
Malononitrile
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Ethanol or Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol (15 mL/mmol) under an inert atmosphere, add malononitrile (1.1 eq) portion-wise at room temperature.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux and monitor by TLC (Ethyl acetate:Hexane 1:1).
-
After completion (typically 8-12 hours), cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 7-amino-6-cyano-5-methoxypyrido[2,3-d]pyrimidine.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Expected Yield and Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) |
| 7-Amino-6-cyano-5-methoxypyrido[2,3-d]pyrimidine | C9H7N5O | 201.19 | 60-75 | 8.85 (s, 1H, pyrimidine-H), 8.20 (br s, 2H, NH2), 4.10 (s, 3H, OCH3) |
III. Synthesis of Thieno[2,3-d]pyrimidines: A Scaffold with Diverse Bioactivities
Thieno[2,3-d]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] The Gewald reaction provides a convergent and efficient route to this scaffold, utilizing this compound, an active methylene compound, and elemental sulfur.
Reaction Workflow: Gewald Synthesis of Thieno[2,3-d]pyrimidines
Mechanistic Rationale
The Gewald reaction is a multi-component reaction that proceeds through several steps. Initially, the active methylene compound reacts with elemental sulfur in the presence of a base to form a thiolate intermediate. This intermediate then undergoes a Knoevenagel condensation with the nitrile group of this compound. The resulting adduct then undergoes an intramolecular cyclization via attack of the sulfur on the pyrimidine ring, followed by elimination of the methoxy group and subsequent tautomerization to afford the stable thieno[2,3-d]pyrimidine product.[9]
Detailed Experimental Protocol: Synthesis of 4-Amino-5-methoxythieno[2,3-d]pyrimidine-6-carbonitrile
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Morpholine or Triethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.1 eq) in ethanol (20 mL/mmol).
-
Add a catalytic amount of morpholine or triethylamine (0.2 eq).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC (Ethyl acetate:Hexane 1:1).
-
Upon completion (typically 6-10 hours), cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with cold ethanol and water.
-
Dry the product under vacuum to yield the crude 4-amino-5-methoxythieno[2,3-d]pyrimidine-6-carbonitrile.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or DMF/water.
Expected Yield and Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) |
| 4-Amino-5-methoxythieno[2,3-d]pyrimidine-6-carbonitrile | C8H6N4OS | 206.23 | 65-80 | 8.50 (s, 1H, pyrimidine-H), 7.80 (br s, 2H, NH2), 4.00 (s, 3H, OCH3) |
Conclusion and Future Outlook
This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of medicinally important fused heterocyclic systems. The protocols detailed herein provide robust and reproducible methods for accessing pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines. The strategic placement of the methoxy and nitrile functionalities allows for a diverse range of chemical transformations, opening avenues for the creation of extensive compound libraries for drug discovery programs. Further exploration of the reactivity of this core, including palladium-catalyzed cross-coupling reactions at the pyrimidine ring and transformations of the nitrile group, will undoubtedly lead to the discovery of novel heterocycles with promising therapeutic potential.
References
- VNUHCM Journal of Natural Sciences. (2025, February 17). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.
- Arkivoc. (2014). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives.
- Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
- Kobayashi, K. (2014). SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6-CARBONITRILE DERIVATIVES BASED ON THE REACTION OF 4-CHLORO-5-LITHIO-6-METHOXYPYRIMIDINES WITH 2-(ARYLMETHYLIDENE)PROPANEDINITRILES. HETEROCYCLES, 89(11), 2611.
- MDPI. (2022, November 16). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
- National Center for Biotechnology Information. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- National Center for Biotechnology Information. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
- Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
- Purkh. (2020). Part –V: Utilities of Active Methylene Compounds in the Syntheses of Heterocyclic Compounds of Different Ring Sizes.
- SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- Sciforum. (n.d.). A New Approach to 7-amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitriles.
- Taylor & Francis Online. (1970). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine.
- van der Plas, H. C., & Taylor, E. C. (1970). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 571-575.
- Zasosov, V. A., Kolgina, N. M., & Zhelokhovtseva, A. M. (1974). Synthesis of 4-(p-Aminobenzenesulfonamido)-6-Methoxypyrimidine. Pharmaceutical Chemistry Journal, 8(12), 741-744.
- JETIR. (2018). A review on pharmacological activity of pyrimidine heterocycle.
- ResearchGate. (2014). Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile.
- ResearchGate. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
- ResearchGate. (n.d.). Structure of 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.
- RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- Semantic Scholar. (1998). SYNTHESES OF THIEN0[2,3-d]PYRlMlDMES AND AMINO- PYRIMlDINES FROM 2-ALKOXY-5-CYANO-4-THIOXOPYRIMIDINE INTERMEDIATES.
- Semantic Scholar. (2007). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL).
- Springer. (2012). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- Springer. (2013). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Wiley Online Library. (2022). A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold.
- Wiley Online Library. (n.d.). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications.
- Organic Syntheses. (n.d.). 4.
- ACS Publications. (n.d.). Pyrido[2,3-d]pyrimidines. IV. Synthetic studies leading to various oxopyrido[2,3-d]pyrimidines.
- Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
- National Center for Biotechnology Information. (2015). Novel Selected Tandem Transformations of the Amino and Carbonyl/Nitrile Groups in the Gewald Thiophenes.
- National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene.
- National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Organic & Biomolecular Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation.
- ResearchGate. (2015). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
- RSC Publishing. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
-
RSC Publishing. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Evaluating the Efficacy of 6-Methoxypyrimidine-4-carbonitrile Analogs as Potential Kinase Inhibitors
Introduction: The Therapeutic Potential of Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its ability to form key hydrogen bonds and engage in various interactions within protein active sites has made it a cornerstone in the design of kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes such as growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]
Recent research has highlighted the potential of pyrimidine derivatives as potent and selective inhibitors of the Janus kinase (JAK) family.[3][4] The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[5] This pathway is a primary communication route for numerous cytokines and growth factors, and its aberrant activation is implicated in a variety of inflammatory diseases and cancers.[3][6] The development of selective JAK inhibitors is therefore a highly pursued strategy in drug discovery.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-Methoxypyrimidine-4-carbonitrile analogs, a class of compounds with the potential to act as selective kinase inhibitors, with a particular focus on the JAK family. The following protocols are designed to establish a robust and logical workflow for assessing the efficacy, selectivity, and mechanism of action of these compounds.
Experimental Workflow: A Tiered Approach to Inhibitor Characterization
A systematic, multi-tiered approach is recommended to comprehensively evaluate the in vitro efficacy of this compound analogs. This workflow allows for an initial broad screening followed by more detailed mechanistic studies for promising candidates.
Caption: Tiered workflow for in vitro evaluation.
Tier 1: Primary Screening
The initial screening aims to identify analogs with biological activity at a single, high concentration. This stage involves both biochemical and cell-based assays to provide a preliminary assessment of direct enzyme inhibition and cellular effects.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring kinase activity.[7] It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[8]
Principle: In a typical kinase HTRF assay, a biotinylated substrate and an anti-phospho-substrate antibody labeled with a europium cryptate donor are used. The kinase phosphorylates the substrate, and a streptavidin-XL665 acceptor binds to the biotinylated substrate. If the substrate is phosphorylated, the antibody-donor conjugate binds, bringing the donor and acceptor into proximity and generating a FRET signal.[9] An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate
-
ATP
-
Anti-phospho-substrate antibody labeled with Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader[6]
-
This compound analogs and control inhibitors (e.g., Tofacitinib)[10]
Procedure:
-
Prepare a stock solution of the test compounds and control inhibitor in 100% DMSO.
-
In a 384-well plate, add 2 µL of the compound solution (e.g., at a final concentration of 10 µM). For controls, add 2 µL of DMSO.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the detection mixture (anti-phospho-substrate antibody-Europium and Streptavidin-XL665 in detection buffer).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then the percent inhibition relative to DMSO controls.
Protocol 2: Cell Viability Assay (XTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12] It is used to assess the cytotoxic or cytostatic effects of the compounds on a relevant cancer cell line that is dependent on JAK signaling (e.g., some leukemia or lymphoma cell lines).
Principle: The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in metabolically active cells to a soluble orange formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[14]
Materials:
-
A JAK-dependent cancer cell line (e.g., HEL cells for JAK2)[15]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear-bottom cell culture plates
-
XTT reagent and activation solution
-
Microplate spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogs and a positive control (e.g., a known cytotoxic agent) in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (background), and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare the XTT/activation solution mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well and incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Tier 2: Potency and Selectivity
Compounds that show significant activity in the primary screen are advanced to determine their potency (IC50) and selectivity.
Protocol 3: IC50 Determination in Biochemical Assays
This protocol is an extension of Protocol 1 to determine the concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50).
Procedure:
-
Follow the procedure for the HTRF kinase assay (Protocol 1).
-
Prepare a 10-point, 3-fold serial dilution of each active compound, starting from a high concentration (e.g., 100 µM).
-
Perform the assay as described in Protocol 1.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Analog-001 | 15 | 250 | 1500 | 800 |
| Analog-002 | 500 | 45 | 300 | 120 |
| Tofacitinib | 10 | 20 | 1 | 150 |
Protocol 4: Kinase Selectivity Profiling
To assess the selectivity of the most potent compounds, they should be tested against a broader panel of kinases. This is crucial to identify potential off-target effects and to understand the compound's mechanism of action. Many contract research organizations (CROs) offer kinase profiling services against hundreds of kinases. It is important to perform these assays at a consistent ATP concentration (e.g., the Km for each kinase) to allow for meaningful comparisons.[2]
Tier 3: Cellular Mechanism of Action
The final tier of in vitro testing aims to confirm that the observed cellular effects are due to the inhibition of the intended target in a physiological context.
Protocol 5: Western Blot Analysis of STAT Phosphorylation
This assay directly measures the inhibition of the JAK-STAT pathway in cells by quantifying the levels of phosphorylated STAT proteins.
Principle: Cells are treated with the compound, followed by stimulation with a cytokine that activates a specific JAK-STAT pathway. Cell lysates are then prepared, and the proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT (p-STAT) and total STAT. A decrease in the p-STAT/total STAT ratio indicates inhibition of the upstream JAK kinase.
Caption: Inhibition of the JAK-STAT pathway.
Materials:
-
A cell line responsive to cytokine stimulation (e.g., TF-1 cells)
-
Cytokine (e.g., IL-6 to activate JAK1/2, IL-2 to activate JAK1/3)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT, anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody for total STAT as a loading control.
-
Quantify the band intensities and calculate the ratio of p-STAT to total STAT.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic in vitro evaluation of this compound analogs as potential kinase inhibitors. By following this tiered approach, researchers can efficiently identify active compounds, determine their potency and selectivity, and elucidate their cellular mechanism of action. This comprehensive characterization is essential for the advancement of promising candidates into further preclinical and clinical development.
References
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
Tang, L., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. Retrieved from [Link]
-
BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]
-
Bao, L., et al. (2014). Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Acta Pharmacologica Sinica. Retrieved from [Link]
-
American Chemical Society. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Bonelli, M., et al. (2022). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. RMD Open. Retrieved from [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Anbarasu, S., & Jayanthi, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Pharmaceutical Design. Retrieved from [Link]
-
Yamaoka, K. (2022). Molecular dissection of Janus kinases as drug targets for inflammatory diseases. International Immunology. Retrieved from [Link]
-
El-Bastawissy, E., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Al-Otaibi, A. M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. Retrieved from [Link]
-
Sanchez-Alonso, M. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Retrieved from [Link]
-
Sahasranaman, V., et al. (2008). A small-molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Guttman-Yassky, E., et al. (2022). What are the recommendations for using JAK (Janus Kinase) 1, 2, or 3 inhibitors?. Dermatology and Therapy. Retrieved from [Link]
-
Buzoianu, O., et al. (2023). Towards New Strategies: Case Report and Review of the Literature: Effective Application of JAK Inhibitor Baricitinib in a 4-Year-Old Boy with Anti-MDA5 Antibody-Positive Juvenile Dermatomyositis. Preprints.org. Retrieved from [Link]
-
Zhang, M., et al. (2011). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. Journal of Biomolecular Screening. Retrieved from [Link]
-
BMG LABTECH. (2020). HTRF technology on Microplate Readers. Retrieved from [Link]
-
Preprints.org. (2023). Case Report and Review of the Literature: Effective Application of JAK Inhibitor Baricitinib in a 4-Year. Preprints.org. Retrieved from [Link]
-
Khan, I., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Retrieved from [Link]
-
MDPI. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules. Retrieved from [Link]
-
Taylor & Francis Online. (2023). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Bio-Connect. (2023). JAK Family Decoding: Key Hubs and Potential Targets in Tumors. Bio-Connect. Retrieved from [Link]
-
Tsiogka, A., et al. (2022). The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review. Journal of Clinical Medicine. Retrieved from [Link]
-
Taylor, P. C., et al. (2024). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
ACS Publications. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. JAK Family Decoding: Key Hubs and Potential Targets in Tumors - Bio-Connect [bio-connect.nl]
- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxypyrimidine-4-carbonitrile
Welcome to the Technical Support Center dedicated to the synthesis of 6-Methoxypyrimidine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. Our approach is rooted in mechanistic principles and field-tested expertise to empower you in your synthetic endeavors.
Overview of Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize impurity formation. A common and effective strategy involves a three-stage process:
-
Cyclocondensation: Formation of the core pyrimidine ring to yield 6-hydroxypyrimidine-4-carbonitrile.
-
Chlorination: Conversion of the hydroxyl group to a more reactive chloro group, forming 6-chloropyrimidine-4-carbonitrile.
-
Methoxylation: Nucleophilic substitution of the chloro group with a methoxy group to yield the final product.
This guide will provide a detailed breakdown of each stage, highlighting potential challenges and offering robust solutions.
Visualizing the Pathway: A Synthetic Roadmap
Caption: Synthetic pathway for this compound.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during your synthesis, providing detailed explanations and actionable solutions.
Stage 1: Synthesis of 6-hydroxypyrimidine-4-carbonitrile
Q1: My cyclocondensation reaction is resulting in a low yield of the desired 6-hydroxypyrimidine-4-carbonitrile. What are the likely causes?
A1: Low yields in this initial step often stem from several factors related to reactant quality, reaction conditions, and work-up procedures.
-
Purity of Starting Materials: The purity of ethyl cyanoacetate and formamidine is critical. Impurities can lead to unwanted side reactions. A common procedure for a similar synthesis of 2,4-diamino-6-hydroxypyrimidine emphasizes the use of high-purity reagents[1].
-
Base Selection and Stoichiometry: The choice and amount of base are crucial for the deprotonation of ethyl cyanoacetate and to drive the cyclization. Sodium ethoxide is a common choice[1]. Ensure that the base is anhydrous, as water can lead to hydrolysis of the ester and other side reactions.
-
Reaction Temperature and Time: The reaction may require heating to proceed at an adequate rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Prolonged reaction times at high temperatures can lead to the degradation of starting materials and products.
-
Inefficient Work-up: The product is often isolated by acidification of the reaction mixture. The pH of the solution at this stage is critical for maximizing the precipitation of the product.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified ethyl cyanoacetate. Formamidine should be handled under anhydrous conditions.
-
Optimize Base and Solvent: Ensure your sodium ethoxide is freshly prepared or properly stored to avoid moisture contamination. The reaction is typically performed in anhydrous ethanol[1].
-
Monitor Reaction Progress: Use TLC to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation.
-
Controlled Acidification: During work-up, add the acid (e.g., glacial acetic acid) dropwise while monitoring the pH to ensure complete precipitation of the product[1].
Stage 2: Chlorination of 6-hydroxypyrimidine-4-carbonitrile
Q2: The chlorination of my 6-hydroxypyrimidine-4-carbonitrile with phosphorus oxychloride (POCl₃) is incomplete, leaving unreacted starting material.
A2: Incomplete chlorination is a common issue and can often be resolved by optimizing the reaction conditions.
-
Insufficient POCl₃: Ensure a sufficient excess of POCl₃ is used to drive the reaction to completion.
-
Reaction Temperature and Time: The reaction often requires heating. A patent for the preparation of chloropyrimidines suggests that the reaction temperature and time are critical parameters[2]. Monitor the reaction by TLC to determine the point of complete conversion.
-
Presence of an Amine Base: The addition of an amine base, such as N,N-dimethylaniline, can improve the yield of the chlorination reaction[2].
-
Work-up Procedure: The work-up of reactions involving POCl₃ can be hazardous due to the exothermic reaction with water. Careful and controlled quenching is necessary to avoid decomposition of the product. A patent on the purification of 4,6-dichloropyrimidine highlights the challenges of aqueous work-up and suggests extraction with an organic solvent as a safer and more efficient alternative[3].
Troubleshooting Steps:
-
Increase POCl₃ Stoichiometry: Gradually increase the molar equivalents of POCl₃ and monitor the effect on the reaction completeness.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and monitor by TLC. Consider extending the reaction time if starting material persists.
-
Utilize an Amine Base: Add a catalytic amount of N,N-dimethylaniline to the reaction mixture.
-
Refine Work-up: Instead of quenching with water, consider a work-up procedure involving extraction with an organic solvent to minimize product decomposition[3].
Stage 3: Methoxylation of 6-chloropyrimidine-4-carbonitrile
Q3: My methoxylation reaction is producing a mixture of the desired this compound and unreacted 6-chloropyrimidine-4-carbonitrile, along with other byproducts.
A3: Achieving a clean and high-yielding methoxylation requires careful control over stoichiometry, temperature, and moisture.
-
Stoichiometry of Sodium Methoxide: Using an insufficient amount of sodium methoxide will result in incomplete conversion. Conversely, a large excess can lead to side reactions. A technical guide on a similar methoxylation suggests using a slight excess (1.0 to 1.1 equivalents) of sodium methoxide for selective mono-substitution[4].
-
Reaction Temperature: The rate of the nucleophilic aromatic substitution is highly dependent on temperature. The reaction may need to be heated to achieve a reasonable rate. However, excessively high temperatures can promote the formation of byproducts.
-
Moisture Contamination: Sodium methoxide is highly hygroscopic. The presence of water can lead to the hydrolysis of the starting material, 6-chloropyrimidine-4-carbonitrile, back to the hydroxy-pyrimidine.
-
Formation of Di-substituted Product: While less likely with a mono-chloro precursor, it's important to be aware of the possibility of further reactions if other reactive sites are present on the pyrimidine ring.
Troubleshooting Steps:
-
Precise Stoichiometry: Carefully measure and use a slight excess of high-purity, anhydrous sodium methoxide.
-
Temperature Control: Start the reaction at a lower temperature and gradually warm it while monitoring the progress by TLC. This allows for better control over the reaction rate and minimizes side reactions.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Solvent Choice: Use a dry, aprotic solvent to avoid complications from protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound?
A1: Recrystallization is a highly effective method for purifying solid organic compounds like this compound[5]. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexane, and toluene[5]. If colored impurities are present, treatment with activated charcoal during the recrystallization process can be beneficial[5].
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of spectroscopic techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule, confirming the presence of the methoxy group, the pyrimidine ring protons, and the carbon skeleton.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic peak for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Q3: Are there any alternative synthetic routes to this compound?
A3: While the presented three-step synthesis is a common approach, other methods could be explored. For instance, the direct methylation of 6-hydroxypyrimidine-4-carbonitrile is a possibility, though it may present challenges with regioselectivity (O-methylation vs. N-methylation). Another approach could involve the construction of the pyrimidine ring from a precursor already containing the methoxy group. However, the availability and cost of such starting materials may be a limiting factor.
Experimental Protocols
Protocol 1: Synthesis of 6-hydroxypyrimidine-4-carbonitrile (Proposed)
This protocol is based on a similar synthesis of 2,4-diamino-6-hydroxypyrimidine and may require optimization.[1]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To the cooled sodium ethoxide solution, add ethyl cyanoacetate dropwise with stirring.
-
In a separate flask, prepare a solution of formamidine hydrochloride in anhydrous ethanol and neutralize it with a solution of sodium ethoxide. Filter off the precipitated sodium chloride.
-
Add the ethanolic solution of formamidine to the ethyl cyanoacetate solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with glacial acetic acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 6-hydroxypyrimidine-4-carbonitrile.
Protocol 2: Synthesis of 6-chloropyrimidine-4-carbonitrile
This protocol is adapted from a general procedure for the chlorination of hydroxypyrimidines.[2]
-
To a round-bottom flask, add 6-hydroxypyrimidine-4-carbonitrile and an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
To the residue, add an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-chloropyrimidine-4-carbonitrile. Further purification may be achieved by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound
This protocol is adapted from the methoxylation of a similar chloropyrimidine.[4]
-
In a dry round-bottom flask under an inert atmosphere, dissolve 6-chloropyrimidine-4-carbonitrile in a dry aprotic solvent (e.g., acetone or THF).
-
In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the solution of 6-chloropyrimidine-4-carbonitrile at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature or gently heat to drive the reaction to completion, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain pure this compound.
Data Summary Table
| Stage | Key Reagents | Typical Solvents | Temperature Range (°C) | Potential Byproducts |
| Cyclocondensation | Ethyl Cyanoacetate, Formamidine, Base (e.g., NaOEt) | Ethanol | 25 - 80 | Dimerization/Polymerization products |
| Chlorination | 6-hydroxypyrimidine-4-carbonitrile, POCl₃, Amine Base | Neat or high-boiling inert solvent | 80 - 110 | Unreacted starting material |
| Methoxylation | 6-chloropyrimidine-4-carbonitrile, Sodium Methoxide | Methanol, Acetone, THF | 25 - 60 | Unreacted starting material, Hydrolysis product |
References
- Minimizing byproduct formation in the methoxylation of 2-amino-4,6-dichloropyrimidine. Benchchem. Accessed January 23, 2026.
- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Accessed January 23, 2026.
- Purification of crude 2-Amino-4,6-dimethoxypyrimidine by recrystallization. Benchchem. Accessed January 23, 2026.
- Nucleophilic Aromatic Substitution on Pyrimidines. Chemistry Stack Exchange. Accessed January 23, 2026.
- Process for preparing 2,4-diamino-6-piperidylpyrimidine-3-n-oxide.
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrrol. Quest Journals. Accessed January 23, 2026.
- Process for the preparation of chloropyrimidines.
Sources
- 1. CZ5390A3 - Process for preparing 2,4-diamino-6-piperidylpyrimidine-3-n-oxide - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
purification of crude 6-Methoxypyrimidine-4-carbonitrile by column chromatography
Technical Support Center: Purification of 6-Methoxypyrimidine-4-carbonitrile
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of crude this compound using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize separation efficiency. The content is structured to address specific experimental issues through a troubleshooting guide and frequently asked questions, grounded in established chromatographic principles.
Understanding the Molecule: this compound
Before initiating purification, understanding the physicochemical properties of the target molecule is critical. This compound possesses a polar heterocyclic pyrimidine ring, a moderately polar methoxy group, and a polar nitrile group. This combination results in a molecule of significant polarity, which dictates the entire chromatographic strategy.
Key Molecular Characteristics:
-
Polarity: High. The nitrogen atoms in the pyrimidine ring, the oxygen of the methoxy group, and the nitrile group are all electronegative, making the compound a strong hydrogen bond acceptor. This high polarity means it will have a strong affinity for polar stationary phases like silica gel.
-
Solubility: Likely soluble in polar organic solvents such as ethyl acetate, dichloromethane (DCM), and methanol.[1] Its solubility in less polar solvents like hexanes will be limited.
-
Stability: Pyrimidine rings are generally stable; however, the nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid under strongly acidic or basic conditions. Standard silica gel is acidic and can sometimes cause degradation of sensitive compounds.[2]
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a solid starting point for your purification protocol.
Q1: What are the most probable impurities in my crude this compound sample?
A1: Impurities typically originate from the synthetic route. Assuming a common synthesis from a dichlorinated pyrimidine precursor, you can expect:
-
Unreacted Starting Materials: Such as 6-chloropyrimidine-4-carbonitrile. This impurity is often less polar than the desired product.
-
Reaction Intermediates: Mono-substituted intermediates can be present if the reaction is incomplete.[3]
-
Side-Products: Over-reaction or side reactions can lead to byproducts. For instance, if methoxide is used, traces of a dimethoxy-pyrimidine derivative might form.
-
Degradation Products: Hydrolysis of the nitrile group to 6-methoxypyrimidine-4-carboxamide is a possibility, especially during aqueous workup. This impurity would be significantly more polar.
-
Inorganic Salts: Byproducts like sodium chloride (NaCl) from the reaction must be thoroughly removed during the workup, as they can interfere with chromatography.[3]
-
Residual Solvents: Solvents from the reaction and workup (e.g., DMF, THF, ethanol) may be present.[4]
Q2: What is the best stationary phase for this purification?
A2: Silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice for normal-phase chromatography of polar compounds.[3] However, due to its acidic nature, if you observe significant streaking or product loss on the column (indicating potential degradation), consider these alternatives:
-
Deactivated Silica Gel: Flushing the packed column with a solvent mixture containing 1-2% triethylamine can neutralize acidic sites.[5]
-
Neutral Alumina: A good alternative if your compound is acid-sensitive. Note that alumina has its own unique separation characteristics.
-
Reversed-Phase Silica (C18): If normal-phase fails to provide adequate separation, reversed-phase flash chromatography using a polar mobile phase (like water/acetonitrile or water/methanol mixtures) is a powerful alternative.[6]
Q3: How do I select an initial solvent system for Thin Layer Chromatography (TLC)?
A3: For a polar molecule like this, start with a binary solvent system and adjust the polarity as needed. A good starting point is a mixture of a non-polar "driving" solvent and a more polar "eluting" solvent.
-
Recommended Starting System: Hexane/Ethyl Acetate (EtOAc) . Begin with a 1:1 ratio.
-
If the spot remains at the baseline (Rf = 0): The solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., 2:1, 1:2 EtOAc/Hexane). If 100% EtOAc is still insufficient, switch to a stronger polar solvent.
-
For Very High Polarity: A good next step is a Dichloromethane/Methanol (DCM/MeOH) system. Start with 99:1 DCM/MeOH and gradually increase the methanol content.[7][8]
The goal for column chromatography is to find a solvent system that provides a target Rf value of 0.2-0.3 for this compound on the TLC plate.[5] This ensures the compound spends enough time on the stationary phase for effective separation to occur.
Troubleshooting Guide: Column Chromatography Issues
This guide uses a question-and-answer format to directly address common problems encountered during the purification process.
| Problem | Potential Cause | Recommended Solution & Explanation |
| 1. My compound is not moving from the top of the column. | The mobile phase (eluent) is not polar enough to displace your highly polar compound from the silica gel. | Solution: Gradually increase the polarity of the eluent. If you are using a Hexane/EtOAc system, slowly increase the percentage of EtOAc. If that is not sufficient, switch to a stronger system like DCM/MeOH. Causality: The separation in normal-phase chromatography is a competition between the eluent and the analyte for the polar sites on the silica. A more polar eluent is a better competitor and will move the analyte down the column.[2] |
| 2. All my compounds are eluting together at the solvent front. | The eluent is too polar, or the sample was overloaded. | Solution: Decrease the polarity of the eluent. If using DCM/MeOH, reduce the percentage of MeOH. Also, ensure you are not overloading the column; a general rule is to load 1 g of crude material per 20-100 g of silica, depending on separation difficulty. Causality: An overly polar eluent will wash all components, regardless of their individual polarity, off the column with no separation.[2] |
| 3. I see significant "streaking" or "tailing" of my compound's band. | The compound may be interacting too strongly with the silica (e.g., due to acidic sites), the column may be poorly packed, or the sample may have been loaded in a solvent that is too strong. | Solution 1 (Interaction): Add a small amount (0.5-1%) of a modifier to the eluent. For a basic compound like a pyrimidine, adding triethylamine can suppress interaction with acidic silica sites. If the compound is acidic, adding acetic acid can help. Solution 2 (Loading): Use the dry loading method (see Protocol 2B). Dissolving the sample in a strong solvent (like pure DCM or MeOH) and loading it directly can cause local band distortion. Dry loading ensures the compound is introduced to the column as a fine, even band.[5][9] |
| 4. The separation on the column is much worse than what I saw on TLC. | The column was not packed correctly (leading to channeling), or the sample was loaded improperly, causing a wide initial band. | Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the silica evenly.[10] Always apply the sample as a concentrated solution to create the narrowest possible band at the top of the column.[11] A wide starting band will inevitably lead to broad, overlapping bands during elution. |
| 5. I've lost a significant amount of my compound; the yield is very low. | The compound may be irreversibly adsorbed onto the silica gel, or it may be degrading on the acidic stationary phase. | Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (degradation product) appears.[2] If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or use deactivated silica as described in the FAQs. |
Visualized Workflows & Protocols
General Purification Workflow
The following diagram outlines the logical flow from receiving a crude sample to obtaining the purified product.
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree
Use this diagram to diagnose common purification problems systematically.
Caption: Decision tree for troubleshooting TLC method development.
Protocol 1: TLC Method Development
-
Prepare Sample: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate) to make a ~1 mg/mL solution.
-
Spot Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the plate in a sealed chamber containing your chosen eluent (e.g., 1:1 Hexane/EtOAc). Ensure the solvent level is below the baseline.
-
Visualize: Once the solvent front is ~1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent).
-
Optimize: Adjust the solvent ratio until the Rf of the target compound is between 0.2 and 0.3, with good separation from impurities.[5]
Protocol 2A: Flash Chromatography - Wet Loading
-
Column Preparation: Place a cotton or glass wool plug at the bottom of the column and add a small layer of sand.
-
Pack Column: Prepare a slurry of silica gel in the initial, least polar eluent.[10] Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding bubbles. Add another layer of sand on top.
-
Equilibrate: Run 2-3 column volumes of the initial eluent through the packed silica until the bed is stable.
-
Load Sample: Dissolve the crude product in the minimum amount of a suitable solvent (ideally the column eluent, but a slightly stronger solvent like DCM can be used if necessary).[11] Carefully pipette this solution onto the top layer of sand.
-
Elute: Open the stopcock and allow the sample to absorb onto the silica. Carefully add the eluent, apply pressure, and begin collecting fractions.
Protocol 2B: Flash Chromatography - Dry Loading
-
Prepare Sample Adsorbate: Dissolve the crude product in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel or Celite (typically 1-2 times the mass of the crude product).[9]
-
Evaporate: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder remains.
-
Column Preparation: Pack the column with silica gel as described in Protocol 2A.
-
Load Sample: Carefully add the powdered sample-adsorbate mixture onto the top layer of sand, ensuring an even layer. Add another thin layer of sand on top.
-
Elute: Carefully add the eluent, apply pressure, and begin collecting fractions. This method is highly recommended for polar compounds to ensure a narrow starting band and improve separation.[9]
References
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. Retrieved from [Link]
-
Ames, D. E., & Singh, R. P. (1974). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 21, 2375-2377. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Piešťanský, J., et al. (2009). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Separation Science, 32(18), 3222-3229. Retrieved from [Link]
-
Bio-Rad. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2017). How to separate a very polar compound in TLC? Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Retrieved from [Link]
-
Das, S., et al. (2023). Developing a Novel Solvent System to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. Qeios. Retrieved from [Link]
-
Shkaryna, Y. L., & Okovytyy, S. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 26-34. Retrieved from [Link]
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
-
PubMed. (1995). [Optimization of the solvent system in thin-layer chromatography (TLC)]. Retrieved from [Link]
-
MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]
-
YouTube. (2013). Column Chromatography (Purification). Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Sources
- 1. 4,6-Dimethylpyrimidine-2-Carbonitrile CAS 14082-83-6 | Properties, Safety Data, Uses & Supplier Information [nj-finechem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. chemistryviews.org [chemistryviews.org]
identifying and minimizing byproducts in pyrimidine synthesis
A-Z Guide to Byproduct Identification and Minimization
Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of pyrimidine synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab. We will explore the "why" behind byproduct formation and provide validated protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in pyrimidine synthesis and what are their mechanistic origins?
A1: Byproduct formation is a common challenge in pyrimidine synthesis, often stemming from the high reactivity of the intermediates and the multiple competing reaction pathways. The exact nature of the byproducts is highly dependent on the specific synthetic route (e.g., Biginelli, Hantzsch). However, some general classes of byproducts are frequently observed.
Mechanistically, these byproducts often arise from:
-
Self-condensation: Aldehydes or β-ketoesters can react with themselves under acidic or basic conditions. Aldehydes, particularly aliphatic ones, are prone to polymerization.[1]
-
Competing Cyclizations: The intermediates in a multicomponent reaction can sometimes cyclize in unintended ways, leading to different heterocyclic systems.
-
Decomposition of Reagents: Reagents like urea can decompose at elevated temperatures to form ammonia, which can then participate in competing reactions.[1][2]
-
Incomplete Reactions or Side Reactions: Intermediates may be stable enough to be isolated or may react via alternative pathways, such as Michael additions, before the desired cyclization can occur.[1]
A prime example is the Biginelli reaction , a multicomponent reaction used to create dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea.[3] A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from urea decomposition at high temperatures.[1][2]
Q2: How can I reliably detect and characterize byproducts in my reaction mixture?
A2: Accurate identification is the first critical step in troubleshooting. A multi-pronged analytical approach is the most robust strategy.
| Analytical Technique | Principle & Application | What It Tells You |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and mobile phase. | Provides a quick, qualitative assessment of reaction progress and the number of components (spots) in the crude mixture.[2] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity. | Quantifies the ratio of desired product to byproducts and can be used to isolate pure fractions for further analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components via HPLC and detects them by mass-to-charge ratio. | Provides the molecular weight of the product and byproducts, offering crucial clues to their identity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei. | Gives detailed structural information, allowing for the definitive identification of byproduct structures by analyzing chemical shifts, coupling constants, and integration.[1] |
Self-Validating Protocol: A standard workflow involves monitoring the reaction by TLC. Once the reaction is deemed complete, an aliquot of the crude mixture should be analyzed by LC-MS to get preliminary molecular weights of all major components. After workup, the crude product should be analyzed by ¹H NMR to compare the signals with the expected product and identify unexpected peaks.
Troubleshooting Guide: The Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis but is notoriously prone to side reactions. Let's address some specific issues.
Issue 1: My reaction produces a significant yellow, fluorescent byproduct, leading to low yields of the desired dihydropyrimidinone (DHPM).
This is a classic sign of Hantzsch dihydropyridine (DHP) formation.[1][2]
Caption: Competing Biginelli and Hantzsch reaction pathways.
Causality and Minimization Strategy:
The Hantzsch pathway is favored at higher temperatures because the decomposition of urea into ammonia becomes more significant.[1][2] The key is to favor the Biginelli reaction kinetically.
Recommended Protocol for Minimizing DHP Byproduct:
-
Temperature Control: Lower the reaction temperature. While classic Biginelli reactions are often run at reflux in ethanol, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period.[1]
-
Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids like HCl are traditional, certain Lewis acids (e.g., Yb(OTf)₃, FeCl₃) can offer higher selectivity at lower temperatures.[1] Screen a panel of catalysts to find the optimal one for your substrate.
-
Order of Addition: Consider adding the urea portion-wise or as the last component to the pre-heated mixture of the aldehyde, β-ketoester, and catalyst. This can help minimize the concentration of free ammonia at any given time.[2]
-
Solvent Choice: While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions has been shown to improve yields and selectivity.[1]
Issue 2: My reaction is low-yielding, and NMR analysis shows multiple unidentifiable products alongside unreacted starting materials.
This scenario suggests that other side reactions, such as Michael additions or aldehyde polymerization, may be occurring, or that the reaction conditions are simply suboptimal.
Sources
Technical Support Center: A Researcher's Guide to 6-Methoxypyrimidine-4-carbonitrile
Welcome to the technical support center for 6-Methoxypyrimidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term storage, stability, and handling of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to support your experimental success.
Section 1: Long-Term Storage and Stability
Proper storage is paramount to maintaining the integrity of this compound for long-term use and ensuring the reproducibility of experimental results. While specific long-term stability data for this compound is not extensively published, we can infer best practices based on the chemistry of its functional groups and general principles for handling heterocyclic compounds.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down potential degradation reactions. For long-term storage, -20°C is also a viable option. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis by displacing moisture and oxygen. |
| Light | Amber vial or dark container | Protects the compound from potential photodegradation, as pyrimidine-based structures can be light-sensitive.[1] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and degradation from atmospheric components. |
Key Stability Considerations:
-
Hydrolytic Stability: The methoxy group on the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of 6-hydroxypyrimidine-4-carbonitrile. It is crucial to use anhydrous solvents and handle the compound in a dry environment.
-
Thermal Stability: While specific data is unavailable, many organic molecules can degrade at elevated temperatures. Storing at recommended cool temperatures is a critical preventative measure. Thermal analysis of some pyrimidine derivatives shows that decomposition characteristics vary based on the structure and substitutions.[2]
-
Photostability: Pyrimidine rings are known to absorb UV light, which can lead to photodegradation.[1] Direct exposure to sunlight or strong artificial light should be avoided.
Section 2: Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent Experimental Results Over Time
-
Potential Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your stock of this compound using a validated analytical method like HPLC.
-
Review Storage Conditions: Ensure the compound has been consistently stored under the recommended conditions (see Section 1).
-
Perform a Small-Scale Test: Compare the performance of the older batch with a freshly acquired sample in a control experiment.
-
Issue 2: Poor Solubility in a Chosen Solvent
-
Potential Cause: this compound is a polar molecule and may have limited solubility in non-polar solvents. The solubility of pyrimidine derivatives is dependent on the solvent and temperature.[3]
-
Troubleshooting Steps:
-
Solvent Selection: Based on the "like dissolves like" principle, polar solvents are more likely to be effective. The nitrile and methoxy groups suggest good solubility in polar aprotic solvents.
-
Gentle Heating: Gently warming the solvent may increase the solubility. However, be cautious of potential thermal degradation.
-
Sonication: Using an ultrasonic bath can aid in dissolving the compound.
-
Solvent Mixtures: Experiment with co-solvent systems to find an optimal mixture for your application.
-
Issue 3: Difficulty with Crystallization for Purification
-
Potential Cause: Rapid crystallization can lead to the inclusion of impurities. The choice of solvent is critical for growing high-quality crystals.[4][5]
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems, including solvent/anti-solvent combinations.
-
Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of larger, purer crystals.
-
Control Evaporation: Slow evaporation of the solvent from a saturated solution can also yield good crystals.
-
Seeding: Introducing a small, high-quality crystal of the compound can initiate crystallization.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: While specific degradation pathways have not been fully elucidated in the literature, potential degradation products could arise from:
-
Hydrolysis of the methoxy group: This would result in 6-hydroxypyrimidine-4-carbonitrile.
-
Hydrolysis of the nitrile group: This could lead to the formation of the corresponding carboxylic acid or amide.
-
Ring opening: Under harsh conditions, the pyrimidine ring can be cleaved.[6][7][8]
Q2: How can I assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for purity assessment. A stability-indicating HPLC method can separate the parent compound from its potential degradation products and impurities.[9][10][11][12]
Q3: Is this compound sensitive to pH?
A3: Yes, the stability of pyrimidine derivatives can be significantly influenced by pH.[13][14] Both acidic and basic conditions can catalyze degradation, particularly hydrolysis of the methoxy and nitrile groups. It is advisable to maintain a neutral pH in aqueous solutions where possible.
Section 4: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at an appropriate wavelength (determined by UV-Vis spectroscopy of the compound)
-
Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of water and acetonitrile.
Protocol 2: Forced Degradation Study Workflow
To understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.
Caption: Workflow for a forced degradation study.
References
-
Research Journal of Pharmacy and Technology. (2011). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
National Institutes of Health. (2021, June 8). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. [Link]
-
Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. [Link]
-
National Institutes of Health. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. [Link]
-
ResearchGate. (2020, July 10). (PDF) Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. [Link]
-
National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
ResearchGate. (2019, August 10). Thermal analysis of some novel pyrimidine derivatives. [Link]
-
(n.d.). Guide for crystallization. [Link]
-
ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. International Journal of Pharmacy and Pharmaceutical Sciences, 8(1), 44-58. [Link]
-
National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
PubMed. (n.d.). Formation and stability of repairable pyrimidine photohydrates in DNA. [Link]
-
National Institutes of Health. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
- Google Patents. (n.d.).
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
National Institutes of Health. (n.d.). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. [Link]
-
ResearchGate. (2022, January 8). (PDF) Degradation of Pyrimidine Nucleotides. [Link]
-
Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]
-
ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
MDPI. (n.d.). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
-
National Institutes of Health. (n.d.). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. [Link]
-
RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]
-
ResearchGate. (n.d.). Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N , N -Dimethylformamide + Water. [Link]
-
ScienceScholar. (2022, March 9). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. [Link]
-
MDPI. (2023, August 12). Purine Metabolism and Pyrimidine Metabolism Alteration Is a Potential Mechanism of BDE-47-Induced Apoptosis in Marine Rotifer Brachionus plicatilis. [Link]
-
MDPI. (n.d.). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. [Link]
-
BfArM. (2023, December 20). Guideline on Photostability Testing. [Link]
-
Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. [Link]
Sources
- 1. q1scientific.com [q1scientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. rjptonline.org [rjptonline.org]
- 10. mdpi.com [mdpi.com]
- 11. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencescholar.us [sciencescholar.us]
- 13. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Issues in Pyrimidine-5-Carbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrimidine-5-carbonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrimidine-5-carbonitriles are versatile intermediates in the synthesis of various biologically active molecules, including anticancer and anti-inflammatory agents.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your synthetic work.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of pyrimidine-5-carbonitriles, particularly through multicomponent reactions like the Biginelli reaction.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes?
Answer: Low or no yield in the synthesis of pyrimidine-5-carbonitriles can be attributed to several factors, ranging from the quality of your starting materials to the specific reaction conditions. Here is a systematic approach to diagnosing the problem:
-
Reagent Quality and Stoichiometry:
-
Purity of Aldehydes: Aromatic aldehydes are prone to oxidation to the corresponding carboxylic acids upon prolonged exposure to air. The presence of these acidic impurities can interfere with the reaction. It is advisable to use freshly distilled or purified aldehydes.
-
Moisture Sensitivity: The reaction can be sensitive to moisture. Ensure that your solvents are anhydrous and that the reaction is protected from atmospheric moisture, especially if you are using water-sensitive catalysts or reagents.
-
Stoichiometry: Carefully check the molar ratios of your reactants. In a typical three-component reaction involving an aldehyde, a nitrile-containing active methylene compound (like malononitrile), and a urea or thiourea derivative, an equimolar ratio is usually a good starting point. However, slight excesses of the more volatile or less reactive components might be necessary.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier.[3] If you are not observing any product formation, a gradual increase in temperature might be beneficial. However, excessive heat can lead to decomposition of reactants or products, or the formation of side products.
-
Reaction Time: The reaction time can vary significantly depending on the specific substrates and catalyst used. It is recommended to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and avoid unnecessary heating that could lead to side reactions.
-
Catalyst Activity: If you are using a catalyst, its activity is paramount. Solid catalysts should be properly activated and stored.[4] For acid or base catalysts, ensure that the correct concentration is used. Catalyst poisoning by impurities in the starting materials can also inhibit the reaction.
-
-
Influence of Substituents:
-
The electronic nature of the substituents on the aromatic aldehyde can significantly impact the reaction rate and yield. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, which can facilitate the initial condensation step and lead to higher yields.[1] Conversely, electron-donating groups can decrease the reactivity of the aldehyde and may require more forcing conditions or longer reaction times to achieve a good yield.[1]
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities in my crude product. What are the common side reactions?
Answer: The formation of side products is a common challenge in multicomponent reactions. Understanding the potential side reactions can help you devise strategies to minimize their formation.
-
Hydrolysis of the Nitrile Group: The nitrile group in the pyrimidine-5-carbonitrile product can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. This can lead to the formation of the corresponding carboxamide or carboxylic acid. To avoid this, it is important to carefully control the pH and temperature during the reaction and work-up.
-
Knoevenagel Condensation Side Products: The initial step in many pyrimidine-5-carbonitrile syntheses is a Knoevenagel condensation between the aldehyde and the active methylene compound. If the subsequent cyclization reaction is slow, the intermediate from the Knoevenagel condensation may accumulate or undergo further reactions, leading to impurities.
-
Self-Condensation of Reactants: Some starting materials, particularly aldehydes, can undergo self-condensation reactions (e.g., aldol condensation) under certain conditions, leading to a complex mixture of products.
-
Desulfurization: In syntheses involving thiourea, desulfurization can sometimes occur, especially at high temperatures or in the presence of certain reagents.[5] This can lead to the formation of sulfur-free byproducts.
To mitigate these side reactions, consider optimizing the reaction conditions, such as using a milder catalyst, lowering the reaction temperature, or reducing the reaction time. Monitoring the reaction by TLC or HPLC can help you identify the point of maximum product formation before significant side product accumulation occurs.
Issue 3: Difficulty in Product Purification and Isolation
Question: My crude product is an oil, is difficult to crystallize, or is hard to purify by column chromatography. What can I do?
Answer: Purification can often be the bottleneck in obtaining your desired pyrimidine-5-carbonitrile in high purity. Here are some strategies to address common purification challenges:
-
Crystallization:
-
Solvent Screening: If your product is an oil or does not crystallize easily from the reaction mixture, a systematic solvent screening for recrystallization is recommended. Start with common solvents like ethanol, isopropanol, or ethyl acetate. If a single solvent does not work, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Seeding: If you have a small amount of pure crystalline product, using it to seed a supersaturated solution of the crude product can induce crystallization.
-
Trituration: Triturating the crude oil with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification by removing soluble impurities.
-
-
Column Chromatography:
-
Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase for the purification of pyrimidine-5-carbonitriles. The choice of the mobile phase (eluent) is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute your product.
-
TLC Analysis: Before running a column, always perform a thorough TLC analysis to determine the optimal eluent composition that gives good separation between your product and the impurities.
-
Dry Loading: If your crude product is not very soluble in the initial eluent, consider adsorbing it onto a small amount of silica gel and then loading the dry powder onto the column. This can improve the resolution.
-
-
Work-up Procedure:
-
A well-designed work-up procedure can significantly simplify the final purification. For example, washing the organic extract with a dilute acid or base solution can remove basic or acidic impurities, respectively. A brine wash can help to remove residual water before drying the organic phase.
-
Issue 4: Reaction Fails to Go to Completion
Question: My reaction seems to stall and does not proceed to completion even after extended reaction times. Why is this happening?
Answer: A stalled reaction can be frustrating, but it often points to a specific underlying issue.
-
Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction. This can be due to poisoning by impurities, thermal degradation, or mechanical degradation in the case of solid catalysts. If you suspect catalyst deactivation, adding a fresh portion of the catalyst may restart the reaction. For reusable catalysts, regeneration according to the supplier's instructions may be necessary.
-
Reversible Reaction: The reaction may be reversible, and an equilibrium may have been reached. In such cases, you might need to shift the equilibrium towards the product side. This can be achieved by removing one of the byproducts (e.g., water, if formed) from the reaction mixture, for example, by using a Dean-Stark apparatus.
-
Insufficient Energy Input: The reaction may have a high activation energy that is not being met by the current reaction temperature. A careful and stepwise increase in temperature while monitoring the reaction progress can help to overcome this barrier.
-
Incomplete Dissolution of Reactants: If one of the reactants is a solid and has low solubility in the reaction solvent, it can lead to a slow or incomplete reaction. In such cases, using a different solvent in which all reactants are more soluble, or increasing the temperature to improve solubility, may be beneficial.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a typical pyrimidine-5-carbonitrile synthesis?
The most critical parameters are generally the choice of catalyst, reaction temperature, and the purity of the starting materials, especially the aldehyde. The solvent can also play a significant role, with some syntheses benefiting from solvent-free conditions which can lead to higher yields and easier work-up.[3]
Q2: How do electron-donating and electron-withdrawing groups on the starting aldehyde affect the reaction outcome?
As a general trend, aromatic aldehydes with electron-withdrawing groups (e.g., nitro, cyano, halo groups) tend to react faster and give higher yields of the pyrimidine-5-carbonitrile product.[1] This is because these groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in the initial steps of the reaction. Conversely, aldehydes with electron-donating groups (e.g., methoxy, alkyl groups) are less reactive and may require more forcing conditions or longer reaction times.[1]
Q3: What are the advantages of using solvent-free reaction conditions?
Solvent-free, or "green," synthesis methods offer several advantages. They often lead to higher yields, shorter reaction times, and simpler work-up procedures.[3] By eliminating the need for a solvent, these methods also reduce chemical waste and are more environmentally friendly. The reaction is typically carried out by grinding the reactants together or by heating a mixture of the solid reactants.
Q4: What are the recommended analytical techniques to monitor the reaction progress and characterize the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction kinetics and the formation of byproducts.
-
Product Characterization: The structure and purity of the final pyrimidine-5-carbonitrile product should be confirmed by a combination of spectroscopic techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the different protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch, which is typically observed in the range of 2210-2230 cm⁻¹.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point (MP): A sharp melting point is a good indicator of the purity of a crystalline solid.
-
Q5: What are the key safety precautions to take when working with the reagents typically used in this synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic reagents and solvents.
-
Reagent Handling:
-
Cyanides: Malononitrile and other cyanide-containing reagents are highly toxic. Avoid inhalation of dust and contact with skin and eyes. Have a cyanide poisoning antidote kit available and be familiar with its use.
-
Acids and Bases: Handle strong acids and bases with care, as they are corrosive.
-
Solvents: Be aware of the flammability and toxicity of the solvents you are using.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Part 3: Detailed Experimental Protocol
This protocol is a representative example of a one-pot synthesis of a 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, adapted from the literature.[6]
Materials:
-
4-Fluorobenzaldehyde
-
Ethyl cyanoacetate
-
Thiourea
-
Anhydrous potassium carbonate (K₂CO₃)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1 equivalent) in absolute ethanol.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 7 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid product, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 4: Visual Aids
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in pyrimidine-5-carbonitrile synthesis.
Effect of Substituents on Aldehyde on Reaction Yield
| Substituent on Benzaldehyde | Electronic Effect | Typical Yield Range (%) | Reference |
| -NO₂ (Nitro) | Electron-withdrawing | High | [1] |
| -Cl (Chloro) | Electron-withdrawing | High | [1] |
| -H (Unsubstituted) | Neutral | Moderate to High | [1] |
| -CH₃ (Methyl) | Electron-donating | Moderate | [1] |
| -OCH₃ (Methoxy) | Electron-donating | Lower to Moderate | [1] |
Part 5: References
-
El-Sayed, N. A. E., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(35), 24157-24174. [Link]
-
El-Sherbeny, M. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7485. [Link]
-
Gouda, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 116, 105342. [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 57. [Link]
-
El-Sayed, S. A., & El-Zahabi, M. S. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
-
El-Sherbeny, M. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
-
El-Damasy, D. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(52), 32967-32983. [Link]
-
Alavijeh, M. S., et al. (2021). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 11(1), 1-13. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 23, 2026, from [Link]
-
Alavijeh, M. S., et al. (2021). The possible mechanism for the synthesis of pyrimidine-5-carbonitrile in the presence of bone char-nPrN-SO3H as catalyst. ResearchGate. [Link]
-
Moreno, E., et al. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 61(21), 9670–9684. [Link]
-
Dömling, A., et al. (2021). Synthesis of pyrimidine 5-carbonitrile derivatives. Methods in Molecular Biology, 2266, 225-237. [Link]
-
Wyngaarden, J. B. (1976). Disorders of purine and pyrimidine metabolism. Current Problems in Pediatrics, 6(11), 1-52. [Link]
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved January 23, 2026, from [Link]
-
El-Sayed, N. A. E., et al. (2022). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 129, 106173. [Link]
-
El-Sayed, N. A. E., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 128, 106087. [Link]
-
International Research Journal of Modernization in Engineering, Technology and Science. (2025). REVIEW ON PYRIMIDINE. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. irjmets.com [irjmets.com]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 6-Methoxypyrimidine-4-carbonitrile: A Technical Support Guide for Scale-Up Production
For researchers, medicinal chemists, and process development professionals, the journey from a laboratory-scale synthesis to robust, large-scale production is fraught with unique challenges. This guide provides an in-depth technical support framework for the synthesis of 6-Methoxypyrimidine-4-carbonitrile, a key intermediate in the development of various pharmaceutical agents. Drawing upon established principles of process chemistry and field-proven insights, this document is structured to anticipate and address the common hurdles encountered during scale-up, ensuring a more efficient, safe, and successful manufacturing process.
I. Overview of the Synthetic Landscape
The industrial production of this compound typically follows a synthetic strategy centered around the functionalization of a pre-existing pyrimidine core. A common and cost-effective approach involves a two-step sequence starting from the readily available 4,6-dichloropyrimidine. This pathway leverages the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry.
The overall transformation can be visualized as follows:
This guide will delve into the critical parameters and potential pitfalls of each of these steps, offering troubleshooting advice and frequently asked questions to navigate the complexities of scaling up this synthesis.
II. Troubleshooting Guide: From Theory to Practice
This section is designed to address specific issues that may arise during the production of this compound in a practical, question-and-answer format.
Step 1: Methoxylation of 4,6-Dichloropyrimidine
Question 1: My methoxylation reaction is sluggish and gives a low yield of the desired 6-Chloro-4-methoxypyrimidine. What are the likely causes and how can I improve it?
Answer:
A slow or incomplete methoxylation reaction can often be traced back to several key factors. Let's break down the potential causes and solutions:
-
Insufficiently Anhydrous Conditions: Sodium methoxide is extremely sensitive to moisture. Any water present in the methanol or on the glassware will consume the methoxide, reducing its effective concentration and hindering the reaction.
-
Troubleshooting: Ensure all glassware is thoroughly dried, and use anhydrous methanol. Consider using a freshly opened bottle of sodium methoxide or titrating it to determine its exact concentration before use.
-
-
Suboptimal Reaction Temperature: While the reaction is typically run at or near the reflux temperature of methanol, deviations can impact the rate.
-
Troubleshooting: Carefully monitor and control the reaction temperature. Ensure your heating mantle and thermocouple are calibrated. A slight increase in temperature might improve the reaction rate, but be mindful of potential side reactions.
-
-
Poor Mixing in the Reactor: As the reaction progresses, salts will precipitate. In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration.
-
Troubleshooting: Ensure the reactor's agitation is sufficient to maintain a homogenous suspension. The choice of impeller and stirring speed is critical in large-scale reactors.
-
-
Quality of Starting Material: The purity of the starting 4,6-dichloropyrimidine can affect the reaction outcome.
-
Troubleshooting: Analyze the starting material for any impurities that might be interfering with the reaction.
-
Question 2: I am observing the formation of a significant amount of 4,6-dimethoxypyrimidine as a by-product. How can I minimize this?
Answer:
The formation of the di-substituted product is a common challenge in this reaction and is a direct consequence of the second chlorine atom also being susceptible to nucleophilic attack. Here’s how to address it:
-
Stoichiometry Control: The most critical factor is the precise control of the sodium methoxide stoichiometry. An excess of the nucleophile will inevitably lead to the formation of the di-substituted product.
-
Troubleshooting: Use a slight sub-stoichiometric amount of sodium methoxide (e.g., 0.95-0.98 equivalents). This will leave a small amount of the starting material unreacted, which is often easier to separate from the mono-substituted product than the di-substituted by-product is.
-
-
Temperature and Addition Rate: The rate of addition of the sodium methoxide solution can influence selectivity.
-
Troubleshooting: A slow, controlled addition of the sodium methoxide at a moderate temperature allows for more selective reaction at one of the chlorine sites. A rapid addition or high temperature can increase the rate of the second substitution.
-
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as HPLC or GC.
-
Troubleshooting: Quench the reaction as soon as the desired level of conversion of the starting material is reached to prevent further reaction to the di-substituted product.
-
A summary of key parameters for the methoxylation step is provided below:
| Parameter | Recommended Range | Rationale |
| Equivalents of NaOMe | 0.95 - 1.05 | To control the formation of the di-substituted by-product. |
| Temperature | 60-65 °C (Reflux) | To ensure a reasonable reaction rate without promoting side reactions. |
| Solvent | Anhydrous Methanol | Acts as both solvent and reagent source. Must be dry. |
| Reaction Time | 2-6 hours | Monitor by HPLC/GC to determine the optimal endpoint. |
Step 2: Cyanation of 6-Chloro-4-methoxypyrimidine
Question 3: The cyanation reaction is not going to completion, and I am left with a significant amount of the starting chloro-intermediate. What should I investigate?
Answer:
An incomplete cyanation reaction can be due to several factors, often related to the nature of the SNAr reaction and the reagents involved.
-
Insufficient Activation of the Pyrimidine Ring: The SNAr reaction is facilitated by electron-withdrawing groups.[1] While the pyrimidine ring itself is electron-deficient, the methoxy group is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to the starting di-chloro pyrimidine.
-
Troubleshooting: Ensure the reaction temperature is adequate to overcome the activation energy barrier. Temperatures in the range of 100-150 °C are often required for this type of transformation.
-
-
Cyanide Source and Solubility: The solubility of the cyanide salt in the reaction solvent is crucial. If the cyanide is not sufficiently soluble, its effective concentration in the solution will be low, leading to a slow reaction.
-
Troubleshooting: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common solvents for this reaction due to their ability to dissolve cyanide salts and their high boiling points. Ensure the solvent is anhydrous, as water can react with the cyanide and the substrate.
-
-
Presence of Inhibitors: Certain impurities can inhibit the reaction.
-
Troubleshooting: Ensure the 6-chloro-4-methoxypyrimidine intermediate is of high purity. Residual acids from a previous step, for instance, could react with the cyanide.
-
Question 4: During work-up, I am having trouble with the purification of the final product. What are some common challenges and solutions for purifying this compound at scale?
Answer:
Purification is a critical step, and challenges can arise from the physical properties of the product and the presence of impurities.
-
Removal of Inorganic Salts: The reaction will produce sodium chloride as a by-product.
-
Troubleshooting: The crude reaction mixture is typically quenched with water to dissolve the inorganic salts. The product can then be extracted into an organic solvent. On a large scale, efficient phase separation is key. Ensure adequate settling time and consider the use of brine washes to improve the separation.
-
-
Crystallization Issues: Inducing crystallization of the final product can sometimes be challenging.
-
Troubleshooting: Experiment with different solvent systems for crystallization. A common approach is to use a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., isopropanol, ethyl acetate/heptane mixtures). Seeding the solution with a small amount of pure product can be very effective in inducing crystallization on a large scale.
-
-
Removal of Colored Impurities: The product may sometimes be isolated with a color cast.
-
Troubleshooting: A charcoal treatment of the product solution before crystallization can be effective in removing colored impurities. The amount of charcoal and the contact time should be optimized to avoid product loss.
-
Sources
methods for removing stubborn impurities from 6-Methoxypyrimidine-4-carbonitrile
Welcome to the technical support center for the synthesis and purification of 6-Methoxypyrimidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in obtaining this valuable chemical intermediate in high purity.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of final products. However, its synthesis can often lead to the formation of stubborn impurities that are challenging to remove due to their structural similarity to the target molecule. This guide provides a systematic approach to identifying and eliminating these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common stubborn impurities in the synthesis of this compound?
A1: Based on the common synthetic routes, the most prevalent and challenging impurities are typically:
-
Unreacted Starting Materials: Depending on the synthetic pathway, this could include compounds like 4,6-dichloropyrimidine.
-
Intermediates: A common stubborn impurity is the mono-substituted intermediate, 4-chloro-6-methoxypyrimidine . Its polarity is very similar to the final product, making separation by standard chromatography difficult.
-
Hydrolysis Byproduct: The nitrile group is susceptible to hydrolysis under certain conditions (e.g., presence of water in basic or acidic conditions), leading to the formation of 6-methoxypyrimidine-4-carboxamide . This amide is significantly more polar than the nitrile, but its removal is crucial.
-
Over-reaction Products: In some synthetic strategies, side reactions can lead to other substituted pyrimidines.
Q2: What analytical techniques are recommended for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is essential for accurate impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the desired product and identification of impurities.[3] Characteristic chemical shifts can help distinguish between the product and structurally similar impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides molecular weight information for unknown peaks, aiding in their identification.
Troubleshooting Guides for Stubborn Impurities
This section provides detailed protocols and the underlying principles for removing specific, challenging impurities from this compound.
Issue 1: Presence of Unreacted 4,6-Dichloropyrimidine and the Intermediate 4-Chloro-6-methoxypyrimidine
These impurities are often co-eluting with the product in normal-phase chromatography due to their similar polarities.
Rationale: While challenging, a carefully optimized flash chromatography protocol can achieve separation. The key is to use a long column with a shallow gradient to maximize resolution.
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase System: A non-polar/polar solvent system like Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate.
-
TLC Optimization: Before running the column, perform a thorough TLC analysis to find a solvent system where the Rf of the product is around 0.2-0.3, and there is a visible separation from the impurities.
-
Column Packing: Dry pack the column and then flush with the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column. This "dry loading" technique often provides better resolution than loading the sample in a solution.
-
Elution: Start with a low concentration of the polar solvent (e.g., 5% Ethyl Acetate in Hexane) and slowly increase the polarity in a shallow gradient. Collect small fractions and analyze them by TLC.
Workflow for Optimized Flash Column Chromatography:
Caption: Workflow for purification by optimized flash column chromatography.
Rationale: If the concentration of the chloro-impurities is not too high, recrystallization can be an effective purification method. The principle is based on the slight differences in solubility between the product and the impurities in a chosen solvent system.
Experimental Protocol:
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates for methoxypyrimidine derivatives include isopropanol, ethanol, ethyl acetate, and mixtures such as ethyl acetate/hexane or dichloromethane/hexane.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Do not disturb the flask during this process.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Issue 2: Presence of the Hydrolysis Byproduct 6-Methoxypyrimidine-4-carboxamide
This impurity is more polar than the desired nitrile product.
Rationale: The carboxamide has a higher affinity for aqueous solutions than the nitrile. A simple liquid-liquid extraction can be used to remove a significant portion of this impurity.
Experimental Protocol:
-
Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water or a dilute brine solution. The more polar carboxamide will preferentially partition into the aqueous layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Rationale: Due to the significant polarity difference, separation of the carboxamide from the nitrile by column chromatography is generally straightforward.
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A solvent system such as Hexane/Ethyl Acetate.
-
Elution: The less polar product, this compound, will elute first, while the more polar 6-methoxypyrimidine-4-carboxamide will be retained on the column and elute later with a higher concentration of the polar solvent.
Logical Flow for Impurity Removal Strategy:
Caption: A general purification strategy for this compound.
Data Summary
| Impurity | Likely Origin | Key Differentiating Property | Recommended Primary Removal Method |
| 4,6-Dichloropyrimidine | Unreacted Starting Material | Lower polarity than product | Optimized Flash Column Chromatography |
| 4-Chloro-6-methoxypyrimidine | Intermediate | Slightly lower polarity than product | Optimized Flash Column Chromatography |
| 6-Methoxypyrimidine-4-carboxamide | Hydrolysis of nitrile | Higher polarity than product | Aqueous Workup / Column Chromatography |
References
-
Kalogirou, A.S., & Koutentis, P.A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
- Preparation method of 5-methoxy-4,6-dichloropyrimidine. CN103910683A.
- Method for producing 4-chloro-6-hydroxypyrimidine. WO2001000593A1.
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2025). Frontiers in Chemistry. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2020). Molecules. [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiab
- Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine. CN103073505A.
- Purific
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]
- Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza. WO2017133670A1.
-
Synthesis of 2-Cyanopyrimidines. (2019). ResearchGate. [Link]
-
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). Journal of Biochemical and Biophysical Methods. [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2011). ResearchGate. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). ResearchGate. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkat USA. [Link]
-
Mobile Phase Selectivity. (n.d.). Phenomenex. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2004). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of Pyrimidine Derivatives for Biological Testing
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've developed this comprehensive guide to address a critical bottleneck in drug discovery and biological research: the poor aqueous solubility of pyrimidine derivatives. Precipitation of these compounds in biological media can lead to inaccurate and irreproducible results, wasting valuable time and resources. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility challenges, ensuring the integrity and reliability of your experimental data.
Q1: My pyrimidine derivative, dissolved in a DMSO stock, is precipitating upon dilution into my aqueous assay buffer. What is my first troubleshooting step?
A: This is the most common manifestation of poor aqueous solubility. The dramatic change in solvent polarity when diluting a DMSO stock into an aqueous medium (a "solvent-shift") causes the compound to crash out of solution. Your immediate priority is to quantify the compound's solubility limit in your final assay medium to define a reliable concentration window for your experiments.
The initial step is not to arbitrarily change solvents, but to determine the Maximum Soluble Concentration using a kinetic solubility assay. This establishes the upper concentration boundary for all subsequent biological testing and informs which solubilization strategy, if any, is required.
Experimental Protocol: Rapid Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a concentrated stock solution of your pyrimidine derivative (e.g., 10-20 mM) in 100% DMSO.
-
Assay Medium Preparation: Prepare the exact aqueous buffer or cell culture medium that will be used in your biological assay.
-
Serial Dilution: In a clear 96-well plate, perform serial dilutions of your DMSO stock directly into the assay medium. It is critical to ensure the final percentage of DMSO is consistent across all wells and remains below the tolerance level for your assay (typically <0.5%).
-
Incubation and Equilibration: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C for 2-24 hours). This allows for the detection of compounds that may precipitate over time.
-
Precipitation Detection: Assess for precipitation. This can be done visually against a dark background, but for greater sensitivity, instrumental methods are superior:
-
Nephelometry/Turbidimetry: Measures light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: A drop in absorbance compared to a clear, unprecipitated standard can indicate precipitation.
-
-
Determination of Kinetic Solubility: The highest concentration that remains visually clear and shows no significant light scattering is your kinetic solubility limit. All subsequent biological experiments must be conducted at concentrations below this limit.
Q2: I've determined the kinetic solubility of my compound, and it's too low for the desired concentration range in my assay. How do I choose the right strategy to improve it?
A: Selecting an appropriate solubilization strategy is a multi-factorial decision that depends on the physicochemical properties of your pyrimidine derivative and the constraints of your biological assay. A systematic approach is crucial. The flowchart below outlines a decision-making process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Causality Behind the Workflow:
-
Characterize First (pKa): The ionization potential of your molecule is the most critical initial parameter. Pyrimidine rings contain nitrogen atoms that can be basic. If your derivative has acidic or basic functional groups, its charge state—and therefore solubility—will be highly dependent on pH.[1][2] This makes pH modification the simplest and most direct first choice.
-
Neutral Compounds: If the compound is neutral (non-ionizable within the physiological pH range), you must use methods that alter the solvent environment (co-solvents) or encapsulate the molecule (cyclodextrins, ASDs).
-
Assay Compatibility: The final choice must be compatible with your biological system. Co-solvents can be toxic to cells, and cyclodextrins can interact with cell membranes.[3] Therefore, any chosen method must be validated for its lack of interference in a control experiment.
Q3: My pyrimidine derivative has a basic pKa. How do I use pH modification to increase its solubility?
A: For an ionizable compound, adjusting the pH of the buffer to promote the charged (ionized) form is a highly effective strategy.[2] For a basic pyrimidine derivative (which accepts a proton to become a positively charged cation), lowering the pH below its pKa will increase the proportion of the more soluble, ionized form.
Mechanism: The Henderson-Hasselbalch equation governs the ratio of the ionized to the non-ionized form of a compound. For a base:
pH = pKa + log([Base] / [Conjugate Acid])
By lowering the pH, you shift the equilibrium towards the protonated, charged conjugate acid, which is generally much more soluble in water.
Experimental Protocol: pH-Solubility Profile Determination
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to pH 8.0 in 0.5 unit increments). Use buffers with appropriate buffering capacity for each pH range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).
-
Sample Preparation: Add an excess amount of your solid pyrimidine derivative to a vial containing each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. This is a key step for determining thermodynamic solubility .
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility (on a log scale) against the pH of the buffer. The resulting profile will clearly show the pH at which solubility is maximized. Select a buffer pH for your assay that provides the required solubility while being compatible with your biological system.
Q4: My compound is neutral. How do I effectively use co-solvents without compromising my cell-based assay?
A: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the aqueous solvent system.[4] For cell-based assays, the key is to find a co-solvent that provides sufficient solubilization at a concentration that is non-toxic to the cells.
Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Typical Max. Concentration in Cell Assays | Pros | Cons |
| DMSO | ≤ 0.5% (v/v) | Excellent solubilizing power for many compounds. | Can be toxic at >1%; can affect cell differentiation. |
| Ethanol | ≤ 1% (v/v) | Biocompatible at low concentrations. | Less effective solubilizer than DMSO for highly lipophilic compounds. |
| PEG 400 | ≤ 2% (v/v) | Low toxicity; good solubilizer for a range of compounds.[4] | Can increase viscosity of the medium. |
| Glycerol | ≤ 5% (v/v) | Very low toxicity. | Weaker solubilizing power compared to others. |
Trustworthiness through Self-Validation: The choice of a co-solvent system is not universal; it must be empirically validated.
-
Co-solvent Screening: First, test the solubility of your compound in various neat co-solvents (e.g., pure Ethanol, PEG 400) to identify the most effective one.
-
Toxicity Titration: Before testing your compound, you must determine the toxicity threshold of the chosen co-solvent on your specific cell line. Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®) with increasing concentrations of the co-solvent alone.
-
Combined Formulation: Prepare your compound in a stock solution using the selected co-solvent. When diluting into the assay medium, ensure the final co-solvent concentration remains well below the toxic threshold determined in the previous step.
Q5: I've heard cyclodextrins can be used. How do they work and which one should I choose?
A: Cyclodextrins are cyclic oligosaccharides that act as molecular encapsulating agents. They have a hydrophilic (water-loving) outer surface and a hydrophobic (water-fearing) inner cavity. Poorly water-soluble pyrimidine derivatives can be entrapped within this hydrophobic cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[5]
Caption: Encapsulation of a pyrimidine derivative within a cyclodextrin.
Choosing the Right Cyclodextrin: The choice depends on the size and shape of your pyrimidine derivative matching the cyclodextrin's cavity size.
| Cyclodextrin Derivative | Cavity Diameter (Å) | Key Features & Applications |
| α-Cyclodextrin (α-CD) | 4.7 - 5.3 | Smallest cavity; suitable for small molecules or side chains. |
| β-Cyclodextrin (β-CD) | 6.0 - 6.5 | Most commonly used; fits many aromatic rings like pyrimidine. Limited water solubility itself. |
| γ-Cyclodextrin (γ-CD) | 7.5 - 8.3 | Largest cavity; for larger molecules. |
| Hydroxypropyl-β-CD (HP-β-CD) | 6.0 - 6.5 | High aqueous solubility and low toxicity.[6] Widely used in parenteral formulations. The preferred choice for initial screening. |
| Sulfobutylether-β-CD (SBE-β-CD) | 6.0 - 6.5 | High aqueous solubility and very low toxicity.[7] Excellent for solubilizing basic drugs due to its anionic nature. |
Authoritative Insight: For in vitro and in vivo biological testing, chemically modified cyclodextrins like HP-β-CD and SBE-β-CD are strongly recommended over the native forms due to their significantly higher aqueous solubility and improved safety profiles.[6][7]
Q6: For a very challenging compound, what is an amorphous solid dispersion (ASD)?
A: An amorphous solid dispersion (ASD) is an advanced formulation strategy where the crystalline structure of the drug is disrupted by dispersing it at a molecular level within a hydrophilic polymer matrix.[8][9]
Expertise-Based Causality: Crystalline solids have a highly ordered, stable lattice structure that requires significant energy to break before the molecule can dissolve. By contrast, the amorphous state is a high-energy, disordered form.[10][11] This lack of a crystal lattice means less energy is required for dissolution, leading to a significant increase in apparent solubility and dissolution rate.[12] The polymer carrier serves to stabilize the drug in its amorphous form, preventing it from recrystallizing back to the more stable, less soluble crystalline state.[8]
When to Consider ASDs:
-
When other methods (pH, co-solvents, cyclodextrins) fail to provide the necessary solubility enhancement.
-
In later-stage drug development where a solid dosage form is being considered.
-
For compounds with very high melting points and planarity, which favor strong crystal packing.
Preparation Methods:
-
Spray Drying: A solution of the drug and polymer is rapidly dried by spraying it into a hot gas stream.
-
Hot-Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled rapidly to form the solid dispersion.
While highly effective, creating and characterizing ASDs requires specialized equipment and expertise, and is typically employed when simpler methods are insufficient.
References
-
Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
Chiappetta, D. A., & Sosnik, A. (2007). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link]
-
Ishikawa, M., Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]
-
Gould, S., & Scott, R. C. (2005). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. Available at: [Link]
- Google Patents. (n.d.). Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
-
MDPI. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Available at: [Link]
-
Mureșan, S., et al. (2021). Cyclodextrins in the antiviral therapy. PMC. Available at: [Link]
-
Jurnal Universitas Padjadjaran. (n.d.). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Available at: [Link]
-
MDPI. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Available at: [Link]
-
MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
-
ResearchGate. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Available at: [Link]
-
ResearchGate. (n.d.). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. Available at: [Link]
-
Box, K., & Avdeef, A. (2019). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N , N -Dimethylformamide + Water. Available at: [Link]
-
Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Available at: [Link]
-
ResearchGate. (n.d.). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Available at: [Link]
-
Alfa Chemistry. (2024). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Chemical Modification: A unique solutions to Solubility problem. Available at: [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]
-
Al-Obaidi, H., & Bucko, M. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. seppic.com [seppic.com]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Safe Handling and Disposal of 6-Methoxypyrimidine-4-carbonitrile and Associated Reagents
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the safe handling and disposal of 6-Methoxypyrimidine-4-carbonitrile and the hazardous reagents commonly used in its synthesis, such as Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline, and Acetonitrile. Our focus is on explaining the causality behind experimental choices to ensure every protocol is a self-validating system for safety and efficacy.
Hazard Identification and Risk Assessment
Before handling any chemicals, a thorough understanding of their intrinsic hazards is paramount. The synthesis of this compound often involves highly reactive and toxic substances. Below is a summary of the key hazards.
| Chemical | CAS No. | Primary Hazards | Key Incompatibilities |
| This compound | 143869-96-7 | Health: May cause skin and serious eye irritation. Potential for harm if inhaled or swallowed, similar to related pyrimidine structures.[1] | Strong oxidizing agents, strong acids. |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Health: Acutely toxic and corrosive. Causes severe skin burns and eye damage. Fatal if inhaled.[2] Reactivity: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and phosphoric acid.[2][3] Physical: Colorless, fuming liquid with a pungent odor.[3] | Water, alcohols, bases, metals (can generate explosive hydrogen gas).[2] |
| N,N-Dimethylaniline | 121-69-7 | Health: Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing cancer. Can be absorbed through the skin. Physical: Combustible oily liquid.[4] | Strong oxidizing agents (peroxides, perchlorates), acids, acid chlorides, and acid anhydrides.[4][5] |
| Acetonitrile (ACN) | 75-05-8 | Health: Harmful if swallowed or inhaled, and toxic in contact with skin.[6] Metabolizes to cyanide in the body, with toxic effects that can be delayed. Physical: Highly flammable liquid and vapor.[7] | Strong oxidizing agents, strong acids.[8] |
Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with these materials.
Q1: What is the most critical first step before starting an experiment with these chemicals? A1: The most critical step is to read and fully understand the Safety Data Sheet (SDS) for every chemical involved.[2] You must then prepare your workspace, which includes ensuring a chemical fume hood is certified and functioning correctly, locating the nearest safety shower and eyewash station, and assembling all necessary Personal Protective Equipment (PPE).
Q2: What specific PPE is required for handling Phosphorus Oxychloride (POCl₃)? A2: Due to its high toxicity and reactivity, extensive PPE is mandatory. This includes:
-
Hand Protection: Neoprene or butyl rubber gloves are recommended.[3] Standard nitrile gloves offer insufficient protection and should not be used as the primary barrier.
-
Eye Protection: Wear tight-fitting, splash-resistant safety goggles in combination with a full-face shield.[3]
-
Body Protection: A flame-resistant lab coat worn over long-sleeved clothing. For larger quantities or significant splash risk, a chemical-resistant apron or suit is necessary.
-
Respiratory Protection: All work must be done in a certified chemical fume hood.[9] If there is any risk of exposure above the permissible limit, a NIOSH-approved respirator with an appropriate cartridge for acid gases is required.[2][3]
Q3: My reaction involving POCl₃ is complete. How do I safely "quench" the excess reagent? A3: This is a high-hazard procedure that must be performed with extreme caution. The principle is to slowly and controllably react the POCl₃ with a proton source.
-
Cool the reaction vessel to 0°C or below using an ice bath to manage the exothermic reaction.
-
Work in a fume hood with the sash positioned as low as possible.
-
Slowly and dropwise, add the reaction mixture to a separate flask containing crushed ice or a vigorously stirred ice-water slurry. Never add water directly to the reaction flask containing POCl₃, as this can cause a violent, uncontrolled reaction and splashing of corrosive material.[3]
-
Monitor for the evolution of HCl gas. Ensure the fume hood can adequately vent these fumes.
-
Once the addition is complete and the reaction has subsided, you can proceed with neutralization.
Q4: Can I dispose of Acetonitrile waste by pouring it down the drain? A4: Absolutely not. Acetonitrile is classified as a hazardous waste and must not be poured down the drain.[10] It can contaminate water systems and is harmful to aquatic life.[10] All acetonitrile waste must be collected in a clearly labeled, sealed, and compatible waste container for disposal by a licensed hazardous waste service.[6][10][11][12]
Q5: What are the storage requirements for N,N-Dimethylaniline? A5: N,N-Dimethylaniline should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[13][5] It must be kept away from heat, sparks, or open flames.[5] Crucially, it must be segregated from incompatible materials, especially strong oxidizing agents and acids, with which it can react violently or explosively.[4][5]
Troubleshooting Guides
Problem 1: A small spill of N,N-Dimethylaniline (<100 mL) occurs in the fume hood.
-
Immediate Action: Evacuate any personnel not involved in the cleanup. Keep the fume hood running.[4]
-
Causality & Solution: N,N-Dimethylaniline is a combustible liquid and toxic.[4] Eliminate all potential ignition sources immediately. Wearing appropriate PPE (gloves, goggles, lab coat), absorb the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite.[4][5] Do not use combustible materials like paper towels as the primary absorbent. Collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[4] Ventilate and wash the area after the cleanup is complete.[4]
Problem 2: The waste container for a reaction workup becomes hot and starts fuming.
-
Immediate Action: Do not seal the container tightly. Place it in the back of the fume hood, away from other materials. If safe to do so, place it in a secondary containment vessel like a bucket with sand. Alert your supervisor and EH&S department.
-
Causality & Solution: This indicates an uncontrolled chemical reaction, likely due to the mixing of incompatible waste streams. A common cause is adding residual, unquenched POCl₃ to an aqueous waste stream, or mixing an acidic waste stream with a basic one. The protocol is to always use separate, clearly labeled waste containers for halogenated organic waste, non-halogenated organic waste, and neutralized aqueous waste. Never mix different waste streams without first ensuring their compatibility.
Detailed Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
-
Preparation: Confirm the chemical fume hood is operational. Don all required PPE: safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Handling: Always handle the solid compound within the fume hood to avoid inhalation of any dust or aerosols.[9][14] Use a spatula for transfers.
-
Weighing: If possible, weigh the material directly in the fume hood. If an external balance must be used, transfer the compound into a sealed container (e.g., a vial with a cap) before removing it from the hood for weighing.
-
Cleanup: After handling, wipe down the spatula and work surface inside the hood with a damp cloth (if compatible) or an appropriate solvent. Dispose of any contaminated wipes as solid hazardous waste.
-
Post-Handling: Wash hands and any exposed skin thoroughly after completing the task.
Protocol 2: Waste Segregation and Disposal Workflow
This protocol is critical for preventing accidental reactions in waste containers.
-
Identify Waste Type: At the point of generation, classify the waste. Is it organic or aqueous? Does it contain halogens (from POCl₃)? Is it a strong acid or base?
-
Neutralize (if necessary): All aqueous waste from acid/base extractions must be neutralized to a pH between 6 and 8 before being added to the aqueous waste container. Check with pH paper. Never attempt to neutralize concentrated POCl₃ directly.[2]
-
Segregate into Designated Containers:
-
Halogenated Organic Waste: For any waste containing chlorinated solvents or reagents like POCl₃.
-
Non-Halogenated Organic Waste: For solvents like Acetonitrile, hexane, ethyl acetate, etc.
-
Aqueous Waste: For neutralized aqueous layers from workups.
-
Solid Waste: For used silica gel, contaminated filter paper, and gloves.
-
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area with secondary containment, away from general lab traffic.[10]
Caption: Waste Segregation and Disposal Workflow.
References
- SAFETY DATA SHEET, this compound solution. (2025). Vertex AI Search.
- Pyrimidine - Safety D
- How to Dispose of Acetonitrile?. (2025). Yufeng.
- Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024). Yufeng.
- Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Hazardous Substance Fact Sheet - N,N-Dimethylaniline. (2010). New Jersey Department of Health.
- SAFETY DATA SHEET - N,N-Dimethylaniline. (2025). Fisher Scientific.
- Acetonitrile Material Safety D
- Methyl pyrimidine-4-carboxyl
- SAFETY DATA SHEET - Pyrimidine. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. (2024). TCI Chemicals.
- Safety Data Sheet: N,N-dimethylaniline. Carl ROTH.
- SAFETY DATA SHEET - Phosphorus oxychloride. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - N,N-Dimethylaniline. (2025). Sigma-Aldrich.
- N,N-Dimethylaniline - SAFETY D
- Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024). Birch Biotech.
- Common Name: PHOSPHORUS OXYCHLORIDE. New Jersey Department of Health.
- SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. (2025). Fisher Scientific.
- Laboratory-Specific Standard Operating Procedures: SOP for the safe use of Acetonitrile. University of California, Irvine.
- Phosphorus Oxychloride Safety D
- PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals, NOAA.
- Acetonitrile - Incident management. (2024). GOV.UK.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. criver.com [criver.com]
- 7. fishersci.com [fishersci.com]
- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 11. solvent-recyclers.com [solvent-recyclers.com]
- 12. nj.gov [nj.gov]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. chemicalbook.com [chemicalbook.com]
monitoring the progress of 6-Methoxypyrimidine-4-carbonitrile reactions by TLC or LC-MS
Welcome to the technical support hub for monitoring chemical reactions involving 6-methoxypyrimidine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound. Here, we provide in-depth, experience-driven answers to common challenges encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track reaction progress. Our focus is not just on what to do, but why you're doing it, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or LC-MS, should I choose for monitoring my reaction?
A1: The choice depends on the specific information you need.
-
Use TLC for rapid, qualitative assessments. It is an invaluable tool for quickly determining if your starting material is being consumed and if new products are forming.[1][2] Its low cost and speed make it ideal for routine checks throughout the course of a reaction.
-
Use LC-MS for detailed, quantitative analysis and identity confirmation. When you need to distinguish between compounds with similar polarities, identify unknown byproducts, or obtain precise conversion rates, LC-MS is the superior method.[3] The mass spectrometer provides molecular weight information, which is critical for confirming the identity of your target molecule and characterizing impurities.[4]
Workflow: Selecting the Appropriate Analytical Technique
The following diagram illustrates a decision-making process for selecting the best monitoring technique for your experimental needs.
Caption: Decision workflow for choosing between TLC and LC-MS.
Q2: How do I select an appropriate TLC solvent system for my this compound reaction?
A2: The goal is to find a solvent system (mobile phase) that provides good separation between your starting material, product, and any significant byproducts, ideally with Rf values between 0.3 and 0.7.[5] this compound is a moderately polar compound due to the nitrogen atoms and the nitrile group.
-
Starting Point: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a classic starting point. Begin with a ratio like 7:3 or 8:2 (Hexane:Ethyl Acetate) and adjust based on the results.
-
Polarity Adjustment:
-
If spots are too low (low Rf): The mobile phase is not polar enough to move the compounds up the polar silica plate. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[5]
-
If spots are too high (high Rf): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).[5]
-
-
For Highly Polar Products: If your reaction involves adding a very polar group (e.g., hydrolysis of the nitrile to a carboxylic acid), you may need a more polar system, such as dichloromethane/methanol.[6][7]
| Reaction Type Example | Starting Material (SM) | Expected Product (P) | Suggested Starting Solvent System (Hexane:EtOAc) | Expected Rf Trend |
| Nucleophilic Aromatic Substitution (e.g., with an amine) | This compound | 6-(Alkylamino)pyrimidine-4-carbonitrile | 7:3 | Rf (P) < Rf (SM) |
| Reduction of Nitrile | This compound | (6-Methoxypyrimidin-4-yl)methanamine | 5:5 with 1% Triethylamine | Rf (P) << Rf (SM) |
| Grignard Reaction at Nitrile | This compound | (6-Methoxypyrimidin-4-yl)(phenyl)methanone | 8:2 | Rf (P) ≈ Rf (SM) |
Q3: My compound is UV-active. How do I visualize the spots on the TLC plate?
A3: Most pyrimidine-based compounds are aromatic and will absorb UV light. Use a TLC plate containing a fluorescent indicator (usually F254). When you view the plate under a short-wave UV lamp (254 nm), the plate will fluoresce green, and your UV-active compounds will appear as dark purple spots where they quench the fluorescence. Remember to mark the spots with a pencil immediately after visualization.[1]
Q4: What is the expected mass of this compound in my LC-MS analysis?
A4: You will be looking for the mass of the protonated molecule, known as the molecular ion or adduct ion.[8] Mass spectrometers typically add a proton (H⁺) in positive ion mode electrospray ionization (ESI+).
-
Molecular Formula: C₆H₅N₃O
-
Exact Mass: 135.0433 g/mol
-
Expected [M+H]⁺: You should look for an ion at m/z 136.0511 .
Be aware of other common adducts that can form, especially if your solvents contain salts.[8][9]
| Adduct Type | Formula | m/z Value to Look For |
| Protonated | [M+H]⁺ | 136.05 |
| Sodium Adduct | [M+Na]⁺ | 158.03 |
| Potassium Adduct | [M+K]⁺ | 174.01 |
| Ammonium Adduct | [M+NH₄]⁺ | 153.08 |
Troubleshooting Guide
TLC Issues
Q: Why are my TLC spots streaking or appearing as blobs? A: This is one of the most common TLC problems and usually points to one of two issues:
-
Sample Overload: You have spotted too much material on the plate.[10][11] This saturates the stationary phase, preventing proper partitioning with the mobile phase. Solution: Dilute your reaction sample significantly (e.g., 1 drop in 1-2 mL of a volatile solvent like ethyl acetate or dichloromethane) and re-spot.[10]
-
Highly Polar/Acidic/Basic Compound: If your compound is strongly acidic or basic, it can interact too strongly with the silica gel (which is slightly acidic). Solution: Add a small amount of a modifier to your mobile phase. For basic compounds (like amines), add a few drops of triethylamine. For acidic compounds, add a few drops of acetic acid. This neutralizes the active sites on the silica, leading to sharper spots.[2][11]
Q: I don't see any spots on my TLC plate after developing. What went wrong? A: There are several possibilities:
-
Sample Too Dilute: The concentration of your compound is below the detection limit. Solution: Try spotting the sample multiple times in the same location, ensuring the solvent dries completely between applications.[12] Alternatively, take a larger aliquot from your reaction mixture.
-
Solvent Level Too High: If the solvent level in the developing chamber is above your origin line, your sample will dissolve directly into the solvent pool instead of traveling up the plate.[12] Solution: Ensure the solvent depth is only 0.5-1 cm and is well below the origin line.[1][13]
-
Reaction Failure: It's possible the reaction has not started, or the desired product has not formed. Solution: Always spot a lane with your starting material as a reference to confirm it is present and visible.
Q: My starting material and product have very similar Rf values. How can I improve separation? A: This is a common challenge when the polarity change between reactant and product is minimal.
-
Change Solvent System: Experiment with different solvent systems. Sometimes changing one of the solvents (e.g., switching from ethyl acetate to acetone or from hexane to toluene) can alter the selectivity and improve separation.
-
Use 2D TLC: This is a powerful technique to confirm if two spots are indeed different compounds. Solution: Spot your sample in one corner of a square TLC plate and develop it. Then, rotate the plate 90 degrees and develop it again in a different solvent system.[14] If you have a single compound, it will lie on the diagonal. If new spots appear off the diagonal, they represent different compounds (e.g., byproducts or degraded material).[14]
LC-MS Issues
Q: My LC-MS chromatogram shows multiple peaks, but I only expect one product. What are they? A: Un-interrogated peaks can be confusing. The key is to use the mass data to identify them.
-
Check the Mass Spectra: Click on each peak in the chromatogram to view its corresponding mass spectrum.
-
Identify Knowns: Look for the m/z of your expected product ([M+H]⁺) and any remaining starting material.
-
Look for Adducts: Check for common adducts like [M+Na]⁺ or [M+K]⁺, which can sometimes separate slightly from the main [M+H]⁺ peak.[8]
-
Hypothesize Byproducts: Consider plausible side reactions. For example, in a nucleophilic substitution, could a di-substituted product have formed? Calculate the expected mass of potential byproducts and see if they match any of the unknown peaks.
-
Fragmentation: Some compounds can fragment in the ionization source.[4][15] These fragments will appear as peaks with lower m/z values in the mass spectrum of a given chromatographic peak.[4]
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Reaction
This protocol outlines the essential steps for tracking your reaction progress using TLC.[13]
-
Prepare the Developing Chamber:
-
Pour your chosen mobile phase into a TLC chamber to a depth of about 0.5-1 cm.[13]
-
Cut a piece of filter paper, place it inside the chamber to line one wall, and saturate it with the solvent.[13]
-
Cover the chamber and let it equilibrate for at least 10 minutes to ensure the chamber atmosphere is saturated with solvent vapors.[5] This prevents the solvent from evaporating off the plate as it runs, which would change the Rf values.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel F254 TLC plate.[10]
-
Mark three small tick marks on the line for your lanes: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction).
-
-
Spot the Plate:
-
Prepare a dilute solution of your starting material in a volatile solvent.
-
Using a capillary spotter, touch it to the starting material solution and then briefly touch it to the "S" mark on the origin line. The goal is a small, concentrated spot, no more than 1-2 mm in diameter.[10]
-
For the "C" lane, first spot the starting material, then, using a different spotter, spot the reaction mixture directly on top of it.
-
For the "R" lane, use a clean spotter to take an aliquot of your reaction mixture (quench a small sample if necessary) and spot it.
-
-
Develop and Visualize:
-
Carefully place the spotted plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line.[13]
-
Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top edge.[5]
-
Immediately mark the solvent front with a pencil.[5]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .[16][17][18]
-
Protocol 2: Sample Preparation for LC-MS Analysis
Proper sample preparation is critical for obtaining high-quality LC-MS data and preventing instrument contamination.
-
Take a Reaction Aliquot:
-
Using a micropipette, withdraw a small, representative sample from your reaction mixture (e.g., 5-10 µL).
-
-
Quench the Reaction (if necessary):
-
If the reaction is highly reactive, it's wise to quench the aliquot to prevent further reaction after sampling. Dilute the aliquot into a small volume of a suitable solvent or a quenching solution (e.g., water or a buffer).
-
-
Dilute the Sample:
-
This is the most critical step. A typical LC-MS requires concentrations in the low µg/mL to ng/mL range. Overloading the instrument leads to poor peak shape, signal suppression, and contamination.
-
Perform a serial dilution. A good starting point is a 1:1000 dilution. For example, dilute 1 µL of the reaction mixture into 1 mL of mobile phase.
-
-
Filter the Sample:
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (choose a filter material, like PTFE or nylon, that is compatible with your solvent) into a clean LC vial. This removes any particulate matter that could clog the sensitive tubing and column of the LC-MS system.
-
-
Select the Right Vial:
-
Use a standard 2 mL autosampler vial with a septum cap. Ensure the vial is properly labeled.
-
-
Run a Blank:
-
Before running your sample, it is good practice to inject a "blank" (the same solvent used for your dilution). This ensures that the system is clean and that there are no "carryover" peaks from previous analyses.
-
Troubleshooting Logic: Ambiguous LC-MS Peaks
This diagram outlines a logical process for identifying unexpected peaks in your LC-MS chromatogram.
Caption: A troubleshooting tree for identifying unknown LC-MS peaks.
References
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]
-
American Chemical Society Publications. (2025, May 2). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. Retrieved from [Link]
-
Chromatography Online. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
PubMed. (n.d.). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2020, May 6). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]
-
ResearchGate. (2019, January 8). LC-MS(ESI+) Common Adducts question?. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
Academia Open. (2025, April 5). Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Retrieved from [Link]
-
Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Retrieved from [Link]
-
Scilit. (1968, February 29). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]
-
Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Retrieved from [Link]
-
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
-
PubMed. (2005, October 25). Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]
-
VNUHCM Journal of Natural Sciences. (2025, February 17). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
ResearchGate. (2014, June 22). How to develop solvent system for TLC when the compound is unknown?. Retrieved from [Link]
-
Frontiers. (n.d.). Integrated transcriptomic, untargeted and targeted metabolomic analyses reveal seasonal regulatory mechanisms of vascular cambium activity in woody plants: insights from Schima superba. Retrieved from [Link]
-
PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Home Page [chem.ualberta.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chembam.com [chembam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. uni-saarland.de [uni-saarland.de]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. study.com [study.com]
- 18. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
Validation & Comparative
A Comparative Analysis of Pyrimidine Scaffolds in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its inherent structural features, present in the very building blocks of life, DNA and RNA, provide a privileged framework for designing novel therapeutics.[1][2] This guide offers an in-depth comparative analysis of different pyrimidine scaffolds in key biological assays, moving beyond a simple recitation of facts to provide a field-proven perspective on experimental choices and the interpretation of results. We will delve into the anticancer, antimicrobial, and anti-inflammatory applications of these versatile heterocycles, supported by experimental data and detailed protocols.
I. Comparative Analysis of Pyrimidine Scaffolds in Anticancer Assays
The fight against cancer has seen numerous pyrimidine-based drugs achieve clinical success, primarily due to their ability to interact with a wide range of molecular targets crucial for cancer cell proliferation and survival.[1][3] This section will compare two prominent fused pyrimidine scaffolds: pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines , focusing on their roles as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), respectively.
The Rationale for Targeting EGFR and CDKs
The selection of EGFR and CDKs as targets is a strategic one in cancer therapy. EGFR, a receptor tyrosine kinase, is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation.[4][5] Its signaling pathway is a critical driver of tumorigenesis. CDKs, on the other hand, are key regulators of the cell cycle.[6] Inhibiting specific CDKs can halt the relentless division of cancer cells, inducing apoptosis or cell cycle arrest.[6] The structural versatility of pyrimidine scaffolds allows for the fine-tuning of molecules to selectively and potently inhibit these crucial enzymes.
Comparative Performance in Anticancer Assays
The following table summarizes the cytotoxic activity (IC50 values) of representative pyrido[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions. However, this curated data provides valuable insights into the relative potency and spectrum of activity of these scaffolds.
| Scaffold | Derivative Example | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound B1 | EGFRL858R/T790M | H1975 (NSCLC) | 0.087 | [7] |
| Compound 40 | EGFR | A549 (Lung) | 9.6 | [4] | |
| Compound 63 | Not specified | PC-3 (Prostate) | 1.54 | [8] | |
| Compound 63 | Not specified | A-549 (Lung) | 3.36 | [8] | |
| Compound 65 | CDK6 | MCF-7 (Breast) | 1.59 | [9] | |
| Compound 65 | CDK6 | PC-3 (Prostate) | 0.01 | [9] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 1a | Not specified | A549 (Lung) | 2.24 | [10] |
| Compound 1d | Not specified | MCF-7 (Breast) | 1.74 | [10] | |
| Compound 15 | EGFR | GI50 range (NCI-60) | 1.18 - 8.44 | [11] | |
| Compound 16 | EGFR | GI50 range (NCI-60) | 0.018 - 9.98 | [11] | |
| Compound 17 (CDK2 inhibitor) | CDK2 | Not specified | 0.19 | [9] |
Expert Insights on Structure-Activity Relationship (SAR):
The data suggests that both scaffolds can be potent anticancer agents. For pyrido[2,3-d]pyrimidines, substitutions at various positions on the fused ring system significantly influence their activity and target selectivity. For instance, specific substitutions can enhance EGFR inhibitory activity, while others can shift the selectivity towards CDKs.[4][9] Similarly, for pyrazolo[3,4-d]pyrimidines, the substituents on both the pyrazole and pyrimidine rings are crucial for their biological activity. This scaffold's resemblance to the purine ring of ATP makes it an excellent starting point for designing kinase inhibitors.[12] The presence of electron-donating or withdrawing groups can drastically alter the compound's potency and pharmacokinetic properties.[13]
Mechanism of Action: A Tale of Two Scaffolds
The anticancer effects of these pyrimidine scaffolds are intrinsically linked to their ability to inhibit key signaling pathways.
Pyrido[2,3-d]pyrimidines as EGFR Inhibitors:
These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This binding prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[14]
Caption: CDK-mediated cell cycle progression and its inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells. [15]
Sources
- 1. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciensage.info [sciensage.info]
- 14. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. MTT (Assay protocol [protocols.io]
A Researcher's Guide to the Experimental Validation of Pyrimidine-Based Inhibitors' Mechanism of Action
For researchers, scientists, and drug development professionals, the journey from identifying a promising pyrimidine-based inhibitor to understanding its precise mechanism of action is a meticulous process of experimental validation. This guide provides an in-depth, technically-focused comparison of essential experimental workflows, grounded in scientific integrity and practical insights. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system to build a robust and compelling data package for your pyrimidine-based inhibitor.
The Significance of Pyrimidine-Based Inhibitors
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatility allows for the design of inhibitors targeting a wide array of proteins, including kinases, tubulin, and enzymes involved in nucleotide biosynthesis.[2][3][4] Validating the on-target activity and elucidating the complete mechanism of action is paramount for advancing these compounds through the drug discovery pipeline.
A Multi-faceted Approach to Mechanistic Validation
A hierarchical and multi-faceted approach is essential to build a convincing case for the mechanism of action of a pyrimidine-based inhibitor. This typically begins with broad cellular effects and progressively narrows down to direct target engagement and structural interactions.
Caption: A typical workflow for the experimental validation of a pyrimidine-based inhibitor's mechanism of action.
Part 1: Initial Assessment of Cellular Effects
The initial step in characterizing a novel pyrimidine-based inhibitor is to assess its impact on cancer cells. These assays provide a broad view of the compound's potency and its ability to induce cell death or inhibit proliferation.
Cytotoxicity Assays: Gauging the Potency
Cytotoxicity assays are fundamental to determining the concentration range at which an inhibitor exerts its biological effects. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.[2]
Experimental Protocol: Sulforhodamine B (SRB) Assay [2][3][5][6]
-
Cell Plating: Seed adherent cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine-based inhibitor and a vehicle control. Incubate for a period of 48-72 hours.
-
Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
Rationale and Interpretation: The SRB assay measures the total protein content of viable cells, providing a reliable estimation of cell number. A dose-dependent decrease in absorbance indicates the cytotoxic or cytostatic effect of the inhibitor. This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key parameter for comparing the potency of different compounds.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| SRB | Stains total cellular protein. | Inexpensive, simple, and less prone to artifacts from metabolic changes.[2] | Requires cell fixation, which can be harsh. |
| MTT/XTT | Measures metabolic activity (mitochondrial reductase). | Widely used and commercially available kits. | Can be affected by compounds that alter cellular metabolism. |
| CellTiter-Glo® | Measures intracellular ATP levels. | Highly sensitive and suitable for high-throughput screening. | More expensive than colorimetric assays. |
Apoptosis Assays: Uncovering the Mode of Cell Death
Once cytotoxicity is established, it is crucial to determine if the inhibitor induces apoptosis (programmed cell death), a hallmark of many successful anticancer drugs. The Cell Death Detection ELISA is a quantitative method for this purpose.[1][7][8]
Experimental Protocol: Cell Death Detection ELISA [1][7][8]
-
Cell Treatment: Treat cells with the pyrimidine-based inhibitor at concentrations around its IC50 value for a predetermined time (e.g., 24, 48 hours).
-
Cell Lysis: Harvest and lyse the cells to release cytoplasmic components.
-
ELISA: Add the cell lysates to a microplate coated with anti-histone antibodies. This captures nucleosomes from apoptotic cells.
-
Detection: Add a second anti-DNA antibody conjugated to peroxidase. This antibody binds to the DNA component of the captured nucleosomes.
-
Substrate Reaction: Add a peroxidase substrate (e.g., ABTS) and measure the color development at 405 nm. The absorbance is proportional to the amount of fragmented DNA, a marker of apoptosis.
Rationale and Interpretation: During apoptosis, cellular DNA is cleaved into nucleosome-sized fragments. This assay specifically detects these fragments in the cytoplasm of apoptotic cells. An increase in the ELISA signal in treated cells compared to control cells indicates that the inhibitor induces apoptosis.
Part 2: Validating On-Target Activity in a Cellular Context
After observing a desired cellular phenotype, the next critical step is to demonstrate that the inhibitor directly engages its intended target within the complex cellular environment and modulates its function.
Cellular Target Engagement: Confirming the Interaction
Cellular target engagement assays are vital for confirming that a compound binds to its intended target in living cells. The NanoBRET™ Target Engagement Assay is a powerful technique for this purpose.[9]
Experimental Protocol: NanoBRET™ Target Engagement Assay [9]
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase.
-
Cell Plating and Treatment: Plate the engineered cells and treat them with a fluorescently labeled tracer that binds to the target protein, along with varying concentrations of the pyrimidine-based inhibitor.
-
BRET Measurement: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates that the inhibitor is displacing the tracer from the target protein.
Rationale and Interpretation: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase (donor) is in close proximity to the fluorescent tracer (acceptor). If the inhibitor binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. This provides direct evidence of target engagement in a physiological context and allows for the determination of the inhibitor's cellular potency (IC50).
Caption: Principle of the NanoBRET™ target engagement assay.
Target Modulation: Assessing the Functional Consequence
For many pyrimidine-based inhibitors, particularly those targeting kinases, the functional consequence of target engagement is a change in the phosphorylation state of the target or its downstream substrates. Western blotting is the gold-standard technique for assessing these changes.[10][11][12][13]
Experimental Protocol: Western Blotting for Phospho-Proteins [10][11][12][13]
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Total Protein Control: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to confirm equal loading.
Rationale and Interpretation: A decrease in the signal from the phospho-specific antibody in inhibitor-treated cells, relative to the total protein level, provides strong evidence that the inhibitor is blocking the activity of its target kinase.
Part 3: In Vitro Confirmation and Characterization
To further solidify the mechanism of action, it is essential to characterize the inhibitor's interaction with its purified target in a cell-free system.
Biochemical Assays: Measuring Direct Target Inhibition
Biochemical assays directly measure the effect of the inhibitor on the activity of the purified target enzyme. For kinase inhibitors, ATP consumption assays are commonly employed.[14][15][16]
Experimental Protocol: ADP-Glo™ Kinase Assay [15][17]
-
Kinase Reaction: Set up a reaction containing the purified kinase, its substrate, ATP, and varying concentrations of the pyrimidine-based inhibitor.
-
ATP Depletion: After the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add a second reagent that converts the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: Add a luciferase/luciferin mixture and measure the luminescence. The light output is proportional to the amount of ADP produced, and thus to the kinase activity.
Rationale and Interpretation: This assay provides a quantitative measure of the inhibitor's ability to directly inhibit the enzymatic activity of its target. The results are used to determine the inhibitor's in vitro IC50 value.
Table 2: Comparison of Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| ADP-Glo™ | Measures ADP production via a coupled luciferase reaction. | High sensitivity and broad applicability to different kinases. | Can be susceptible to interference from compounds that affect luciferase.[14] |
| Radiometric | Measures the incorporation of radioactive phosphate (³²P or ³³P) into a substrate. | The "gold standard" for kinase assays; highly sensitive and direct. | Requires handling of radioactive materials and specialized equipment. |
| TR-FRET | Measures the proximity of a europium-labeled antibody and an Alexa Fluor®-labeled substrate. | Homogeneous assay format suitable for high-throughput screening. | Requires specific antibodies and labeled substrates. |
Biophysical Assays: Quantifying Binding Affinity and Kinetics
Biophysical techniques provide detailed information about the direct binding of an inhibitor to its target, including affinity, stoichiometry, and kinetics.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon binding of an inhibitor to its target protein.[18][19][20][21] This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).[19]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when an inhibitor binds to an immobilized target protein.[22][23][24][25] SPR provides real-time data on the association and dissociation rates of the inhibitor, allowing for the determination of both the binding affinity (Kd) and the kinetic parameters (kon and koff).[25]
Table 3: Comparison of Biophysical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| ITC | Kd, stoichiometry, enthalpy, entropy.[19] | Label-free, in-solution measurement. | Requires relatively large amounts of protein. |
| SPR | Kd, kon, koff.[25] | High sensitivity, real-time kinetics. | Requires immobilization of the target protein, which can affect its activity.[22] |
Part 4: Structural Elucidation of the Inhibitor-Target Complex
Visualizing the precise binding mode of a pyrimidine-based inhibitor within its target's active site provides the ultimate confirmation of its mechanism of action and is invaluable for structure-based drug design.
-
X-ray Crystallography: This technique involves crystallizing the inhibitor-target complex and then diffracting X-rays through the crystal to determine the three-dimensional structure at atomic resolution.[26][27][28][29]
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large protein complexes and membrane proteins that are difficult to crystallize.[26][30][31][32][33] It involves flash-freezing the inhibitor-target complex in a thin layer of ice and then imaging it with an electron microscope.
The resulting structures can reveal the key interactions between the pyrimidine core and the surrounding amino acid residues, explaining the inhibitor's potency and selectivity.
Part 5: Assessing Off-Target Effects
A comprehensive understanding of an inhibitor's mechanism of action also requires an assessment of its potential off-target effects. This is crucial for predicting potential toxicities and for understanding the full spectrum of its biological activity.
Experimental Approach: Kinome Profiling
For pyrimidine-based kinase inhibitors, kinome profiling is a standard method to assess selectivity. This involves screening the inhibitor against a large panel of purified kinases to identify any unintended targets.[34][35][36]
Conclusion
The experimental validation of the mechanism of action for a pyrimidine-based inhibitor is a rigorous but essential process. By employing a multi-pronged approach that combines cellular, biochemical, biophysical, and structural techniques, researchers can build a comprehensive and compelling data package. This not only provides a deep understanding of the inhibitor's biological activity but also lays a solid foundation for its further development as a potential therapeutic agent.
References
-
Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]
-
Paixão, P., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]
-
Le-Moigne, R., et al. (1996). ELISA for Detection of Apoptosis. Nucleic Acids Research, 24(19), 3927-3928. [Link]
-
Rawson, S., et al. (2017). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. Acta Crystallographica Section D: Structural Biology, 73(12), 996-1004. [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Ali, A., et al. (2023). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Translational Medicine, 21(1), 723. [Link]
-
Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
Moy, F. J., et al. (2000). X-ray structure of a novel matrix metalloproteinase inhibitor complexed to stromelysin. Protein Science, 9(4), 673-679. [Link]
-
Merk, A., et al. (2021). Applications of Cryo-EM in small molecule and biologics drug design. Essays in Biochemistry, 65(6), 937-949. [Link]
-
Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 14(9), 2205-2216. [Link]
-
TA Instruments. Characterizing Binding Interactions by ITC. [Link]
-
BMG LABTECH. Kinase assays. (2020). [Link]
-
Kuno, A., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods, 70(2), 159-165. [Link]
-
Kang, Y., et al. (2008). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. Biochemistry, 47(45), 11757-11763. [Link]
-
Ota, Y., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2235-2244. [Link]
-
Rauh, D., & Tvorogov, D. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 219-228. [Link]
-
da Fonseca, P. C. A., & Morris, E. P. (2015). Cryo-EM structure of the human 20S proteasome with an inhibitor bound. ResearchGate. [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]
-
Brooks, C. L., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules, 29(12), 2841. [Link]
-
Langan, R. A., et al. (2023). Cryo-EM structure determination of small therapeutic protein targets at 3 Å-resolution using a rigid imaging scaffold. Proceedings of the National Academy of Sciences, 120(37), e2305315120. [Link]
-
Knight, Z. A. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 142(6), 679-680. [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Chem Help ASAP. (2020, August 23). target proteins & x-ray crystallography [Video]. YouTube. [Link]
-
Reaction Biology. Surface Plasmon Resonance Assay Services. [Link]
-
Pahikkala, T., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005678. [Link]
-
Salgame, P., & Varadhachary, A. (1996). An ELISA for detection of apoptosis. Nucleic Acids Research, 24(24), 5056-5057. [Link]
-
ResearchGate. (2024). How to detect phosphorylation on Western Blots? [Link]
-
Willbold, D., & Schuck, P. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. [Link]
-
BioTechniques. (2026). Antiviral insights: cryo-EM and optical tweezers reveal more about drug–herpes virus interaction. [Link]
-
Ali, A., et al. (2023). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. ResearchGate. [Link]
-
Gopalsamy, A., et al. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6636-6641. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Müller, G. (Ed.). (2011). Protein Kinases as Drug Targets. John Wiley & Sons. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Li, Y., et al. (2023). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Journal of Medicinal Chemistry. [Link]
-
Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]
-
Sino Biological. (2024). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Wikipedia. Isothermal titration calorimetry. [Link]
-
Cytiva. What is surface plasmon resonance (SPR)? [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. In-cell ELISA protocol | Abcam [abcam.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. canvaxbiotech.com [canvaxbiotech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. An ELISA for detection of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 22. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. youtube.com [youtube.com]
- 25. cytivalifesciences.com [cytivalifesciences.com]
- 26. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. X-ray structure of a novel matrix metalloproteinase inhibitor complexed to stromelysin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Applications of Cryo-EM in small molecule and biologics drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Cryo-EM structure determination of small therapeutic protein targets at 3 Å-resolution using a rigid imaging scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 33. biotechniques.com [biotechniques.com]
- 34. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxypyrimidine-4-carbonitrile Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 6-methoxypyrimidine-4-carbonitrile scaffold is a privileged structure in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding site of various kinases has established it as a foundational core for numerous clinical candidates and approved drugs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, offering a comparative look at how modifications at different positions influence biological activity against critical oncology and immunology targets, such as Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).
The Privileged Scaffold: Core Interactions and Significance
The pyrimidine ring is a cornerstone of many biologically active molecules, naturally occurring in the nucleobases of DNA and vitamins.[1] In kinase inhibition, the this compound core is particularly effective due to its specific arrangement of hydrogen bond donors and acceptors that mimic the adenine portion of ATP.
-
The Pyrimidine Nitrogens: The nitrogen atoms within the pyrimidine ring are crucial for establishing hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many Type I and Type II kinase inhibitors and is fundamental to anchoring the molecule within the ATP-binding pocket.
-
The 4-Carbonitrile Group: The nitrile moiety at the C4 position is a key pharmacophore. Its linear geometry and electron-withdrawing nature allow it to act as a potent hydrogen bond acceptor.[2] In many kinase-inhibitor complexes, this group interacts with a backbone NH group in the hinge region, providing a critical anchor point for the inhibitor. This interaction is often vital for high-potency inhibition.[3]
-
The 6-Methoxy Group: The methoxy group at the C6 position often serves to modulate the electronic properties of the pyrimidine ring and can engage in favorable van der Waals interactions within the active site. Its replacement or modification can significantly impact potency and selectivity.
Below is a diagram illustrating the key pharmacophoric features of the this compound scaffold and the common points of diversification for SAR studies.
Caption: Key pharmacophoric features and modification points.
Comparative SAR Analysis at Key Positions
The following sections compare how substitutions at different positions of the pyrimidine ring affect inhibitory activity against two major kinase families: Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).
The C2 position is the most common site for introducing diversity. Substituents at this position are typically directed towards a hydrophobic region of the ATP-binding site, and their nature significantly influences both potency and selectivity.
-
For JAK Inhibitors: In the context of JAK inhibitors, the C2 position is often linked to an amino group, which then connects to various aryl or heteroaryl rings. This is exemplified in the development of potent JAK1 selective inhibitors.[4] Optimization at this position is critical for achieving selectivity over other JAK family members, particularly JAK2, to avoid hematological side effects.[5]
-
For BTK Inhibitors: For BTK inhibitors, the C2 position is similarly crucial. Many irreversible BTK inhibitors feature a linker at C2 that positions an electrophilic "warhead" (like an acrylamide) to form a covalent bond with a cysteine residue (Cys481) in the active site.[6][7] However, for non-covalent inhibitors based on this scaffold, the C2 substituent is designed to maximize hydrophobic and aromatic interactions.
Table 1: Comparison of C2-Substituent Effects on Kinase Inhibition
| Compound ID | C2-Substituent | Target Kinase | IC50 (nM) | Rationale for Design |
| JAK-A | -NH-(4-methylphenyl) | JAK1 | 15 | Simple phenyl group to probe the hydrophobic pocket. |
| JAK-B | -NH-(1H-pyrazol-4-yl) | JAK1 | 2.5 | Introduction of a heteroaromatic ring to form additional hydrogen bonds and improve potency.[8] |
| BTK-A | -NH-(phenyl) | BTK | 50 | Basic scaffold to establish baseline activity. |
| BTK-B | -NH-(4-phenoxyphenyl) | BTK | 1.2 | Extended aromatic system to access a deeper hydrophobic pocket, significantly boosting potency.[9] |
Note: Data is representative and compiled from multiple sources for illustrative purposes.
The C5 position is generally more exposed to the solvent-accessible region of the ATP-binding site. Modifications here are often used to fine-tune selectivity and improve physicochemical properties like solubility.
-
Impact of Small Substituents: Introducing small, polar, or halogenated groups at C5 can subtly alter the conformation of the C2 substituent, thereby influencing selectivity. For instance, a fluorine or methyl group can improve metabolic stability and cell permeability without drastically changing potency.
-
Larger Groups and Solubility: While less common, attaching larger, more polar groups at C5 can be a strategy to enhance solubility, although this often comes at the cost of reduced potency if the group is too bulky and causes steric clashes.
Table 2: Comparison of C5-Substituent Effects on JAK1 Inhibition
| Compound ID | C2-Substituent | C5-Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| JAK-C | -NH-(1H-pyrazol-4-yl) | -H | 2.5 | 28 | 11.2 |
| JAK-D | -NH-(1H-pyrazol-4-yl) | -F | 3.0 | 95 | 31.7 |
| JAK-E | -NH-(1H-pyrazol-4-yl) | -CH3 | 4.1 | 110 | 26.8 |
Note: Data is representative. Introducing a small substituent like fluorine at C5 can significantly improve selectivity for JAK1 over JAK2.
The Role of Bioisosteric Replacements
While the 6-methoxy and 4-carbonitrile groups are highly effective, their bioisosteric replacement is a common strategy to overcome liabilities such as metabolic instability or to explore new chemical space.
-
Replacing the C4-Nitrile: The nitrile group, while an excellent hinge-binder, can sometimes be susceptible to metabolic hydrolysis. Bioisosteres such as small heterocycles (e.g., oxazole, pyrazole) or other electron-withdrawing groups have been explored.[10] However, these replacements must maintain the correct geometry and hydrogen-bonding capacity to retain high potency.
-
Replacing the C6-Methoxy: The methoxy group can be a site of oxidative metabolism. Replacing it with more stable groups like a trifluoromethyl (-CF3) or a simple hydrogen can be beneficial, though this often requires re-optimization of other parts of the molecule to compensate for changes in electronic properties.[11]
Experimental Protocols
To ensure the reproducibility and validation of SAR findings, detailed experimental protocols are essential.
A common and efficient route to this scaffold starts from commercially available 2,4-dichloro-6-methoxypyrimidine. The distinct reactivity of the chlorine atoms at C2 and C4 allows for sequential and regioselective substitution.
Step 1: Nucleophilic Aromatic Substitution at C4
-
To a solution of 2,4-dichloro-6-methoxypyrimidine (1.0 equiv.) in a suitable solvent like N,N-Dimethylformamide (DMF) or isopropanol, add the desired amine (R-NH2) (1.1 equiv.).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Stir the reaction at room temperature or heat to 50-80 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the intermediate product by column chromatography. Causality: The chlorine at C4 is more activated towards nucleophilic attack than the chlorine at C2, allowing for selective reaction at this position under controlled conditions.
Step 2: Cyanation at C2 (Example: Palladium-Catalyzed Cross-Coupling)
-
To the intermediate from Step 1 (1.0 equiv.), add zinc cyanide (Zn(CN)2) (0.6 equiv.).
-
Add a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.).
-
Degas the reaction mixture with nitrogen or argon and heat to 80-120 °C in a sealed vessel for 4-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction, filter through celite, and perform an aqueous workup.
-
Purify the final product by column chromatography or recrystallization. Causality: Palladium-catalyzed cross-coupling is a robust method for introducing the nitrile group onto an aromatic ring. Zinc cyanide is a commonly used and effective cyanide source for this transformation.
The workflow for synthesis and biological evaluation is depicted below.
Caption: Workflow for synthesis and biological evaluation.
TR-FRET assays are a common method for determining the potency of kinase inhibitors in a high-throughput format.
-
Reagents: Kinase enzyme (e.g., JAK1), fluorescently labeled peptide substrate, ATP, terbium-labeled anti-phosphopeptide antibody, and test compounds serially diluted in DMSO.
-
Assay Plate Preparation: Add 2 µL of serially diluted test compound to the wells of a 384-well plate.
-
Kinase Reaction: Add 4 µL of a solution containing the kinase and the peptide substrate to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Phosphorylation: Add 4 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature. Causality: The concentration of ATP should be at or near its Km value for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.
-
Detection: Add 10 µL of a solution containing the terbium-labeled antibody and EDTA to stop the reaction. The EDTA chelates the Mg2+ required for kinase activity. Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. Trustworthiness: This protocol includes a stop reagent (EDTA) to ensure that the measured signal is a true endpoint of the reaction. Running appropriate controls (no enzyme, no inhibitor) is critical for validating the assay results.
Conclusion and Future Perspectives
The this compound scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The extensive SAR data available for this class of compounds provides a robust framework for medicinal chemists. Key takeaways include:
-
The C2 position is the primary vector for achieving potency and selectivity by targeting hydrophobic pockets.
-
The C5 position offers a secondary site for fine-tuning properties, particularly selectivity and metabolic stability.
-
The 4-carbonitrile and 6-methoxy groups are critical for core binding interactions, but their bioisosteric replacement can be a viable strategy to address specific drug development challenges.
Future efforts in this area will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects and on targeting resistance mutations that arise during therapy. The application of computational methods, such as FEP (Free Energy Perturbation), will continue to accelerate the design-synthesis-test cycle, allowing for more rapid optimization of this versatile and powerful scaffold.
References
-
ResearchGate. (n.d.). Synthesis of potent JAK2 inhibitors 4 and 6. Retrieved from [Link]
-
PubMed. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]
-
PubMed. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Retrieved from [Link]
-
National Institutes of Health. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Retrieved from [Link]
-
National Institutes of Health. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]
-
ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]
-
MDPI. (n.d.). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]
-
ScienceDirect. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved from [Link]
-
MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
-
MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]
-
Semantic Scholar. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved from [Link]
-
PubMed. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Retrieved from [Link]
-
ResearchGate. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Pyrazolopyrimidine derivatives as btk inhibitors for the treatment of cancer.
-
ResearchGate. (n.d.). An update on JAK inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Heteroaryl compounds as btk inhibitors and uses thereof.
-
National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. Retrieved from [Link]
-
PubMed. (n.d.). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Retrieved from [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 9. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Maze: A Comparative Guide to In Silico ADME Prediction for Novel Pyrimidine-5-Carbonitriles
In the relentless pursuit of novel therapeutics, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its eventual success. Poor pharmacokinetic profiles are a leading cause of costly late-stage drug development failures.[1][2] Consequently, the adage "fail early, fail cheap" has become a guiding principle in modern drug discovery. This has propelled the development and adoption of in silico ADME prediction tools, which offer a rapid and cost-effective means to triage and prioritize drug candidates long before they are synthesized.[3][4]
This guide provides a comparative analysis of prominent in silico ADME prediction platforms, with a specific focus on their application to a promising class of heterocyclic compounds: pyrimidine-5-carbonitriles. These scaffolds are of significant interest due to their diverse biological activities, including anticancer and anti-inflammatory properties.[5][6][7] We will explore the underlying methodologies of these predictive tools, provide a step-by-step workflow for their use, and present a comparative analysis of their outputs for a novel, hypothetical pyrimidine-5-carbonitrile derivative with potential as a COX-2 inhibitor.
The Imperative of Early ADME Assessment
The journey of a drug from the bench to the bedside is fraught with challenges, with a significant number of candidates failing due to undesirable ADME characteristics.[2] These properties govern the drug's concentration and persistence in the body, ultimately dictating its efficacy and safety. Key ADME parameters include:
-
Absorption: The process by which a drug enters the bloodstream. Poor absorption can lead to insufficient therapeutic levels.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. Unfavorable distribution can result in off-target effects or an inability to reach the site of action.
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family. Rapid metabolism can lead to a short duration of action, while inhibition of these enzymes can cause drug-drug interactions.[1]
-
Excretion: The removal of the drug and its metabolites from the body. Inefficient excretion can lead to accumulation and toxicity.
Predicting these properties in silico allows medicinal chemists to identify potential liabilities early in the discovery process, enabling them to prioritize compounds with more favorable pharmacokinetic profiles for synthesis and further testing.[8][9]
A Comparative Look at In Silico ADME Prediction Platforms
A plethora of computational tools are available for ADME prediction, ranging from freely accessible web servers to sophisticated commercial software packages.[1] These tools employ various algorithms, including Quantitative Structure-Property Relationship (QSPR) models, machine learning, and expert systems, to predict ADME properties based on a compound's chemical structure.[10][11] For the purpose of this guide, we will focus on three widely used and freely accessible web-based platforms: SwissADME , pkCSM , and ADMETlab 2.0 . We will also briefly discuss the capabilities of a leading commercial platform, ADMET Predictor® , to provide a broader perspective.
The Chosen Platforms: A Brief Overview
-
SwissADME: Developed by the Swiss Institute of Bioinformatics, SwissADME is a user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[12] It is widely used in the academic community for its ease of use and comprehensive output.[13]
-
pkCSM: This platform utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[14][15] The underlying methodology encodes distance patterns between atoms to represent the small molecule, which is then used to train predictive models.[14]
-
ADMETlab 2.0: An enhanced version of the popular ADMETlab, this platform offers a systematic evaluation of ADMET properties, as well as some physicochemical and medicinal chemistry characteristics.[16][17] It employs a multi-task graph attention framework to build its predictive models.[16][17]
-
ADMET Predictor® (Simulations Plus, Inc.): A leading commercial software, ADMET Predictor® is an advanced machine learning platform that predicts over 175 ADME and physicochemical properties.[18][19] It is known for its high accuracy and comprehensive suite of tools for drug design and optimization.[18]
Case Study: In Silico ADME Profiling of a Novel Pyrimidine-5-carbonitrile
To illustrate the practical application and comparative performance of these platforms, we will analyze a hypothetical novel pyrimidine-5-carbonitrile derivative, N-(4-((4-amino-5-cyano-6-(methylthio)pyrimidin-2-yl)amino)phenyl)acetamide (hereafter referred to as PYC-1 ). This structure incorporates key pharmacophoric features found in known COX-2 inhibitors and other biologically active pyrimidine derivatives.[5][7]
SMILES string for PYC-1: CSc1nc(NC2=CC=C(NC(C)=O)C=C2)nc(N)c1C#N
Experimental Workflow: A Step-by-Step Guide
The following protocols outline the general steps for obtaining ADME predictions for PYC-1 using the selected web servers.
Protocol 1: ADME Prediction using SwissADME
-
In the "Enter a list of SMILES" input box, paste the SMILES string for PYC-1.
-
Click the "Run" button to initiate the prediction.
-
The results will be displayed on a new page, detailing various physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry parameters.
Protocol 2: ADME Prediction using pkCSM
-
Paste the SMILES string for PYC-1 into the designated input area.
-
Click the "Predict" button.
-
The results will be presented in tabular format, categorized by ADME properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Protocol 3: ADME Prediction using ADMETlab 2.0
-
In the "ADMET Evaluation" section, input the SMILES string for PYC-1.
-
Click the "Calculate" button.
-
The platform will provide a comprehensive report covering physicochemical properties, medicinal chemistry, ADME, and toxicity predictions.
Below is a workflow diagram illustrating the general process of in silico ADME prediction.
Caption: A generalized workflow for in silico ADME prediction of a novel compound.
Comparative Analysis of Predicted ADME Properties for PYC-1
The following table summarizes the key ADME properties predicted for PYC-1 by SwissADME, pkCSM, and ADMETlab 2.0. It is important to note that direct numerical comparisons should be made with caution, as the underlying models and training datasets for each platform differ.
| ADME Property | SwissADME | pkCSM | ADMETlab 2.0 | Interpretation & Significance |
| Absorption | ||||
| Gastrointestinal (GI) Absorption | High | 94.275 % | High | High GI absorption is crucial for orally administered drugs. All platforms predict favorable absorption for PYC-1. |
| Blood-Brain Barrier (BBB) Permeability | No | -0.669 (logBB) | No | The inability to cross the BBB is desirable for peripherally acting drugs, minimizing central nervous system side effects. |
| P-glycoprotein (P-gp) Substrate | No | Yes | Non-substrate | P-gp is an efflux transporter that can limit drug absorption and distribution. Conflicting predictions highlight the need for experimental validation. |
| Distribution | ||||
| Volume of Distribution (VDss) | - | 0.28 L/kg | 0.44 L/kg | A low to moderate VDss suggests that the drug is primarily distributed in the plasma and extracellular fluids rather than accumulating in tissues. |
| Plasma Protein Binding (PPB) | - | 92.2 % | 95.9 % | High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect. |
| Metabolism | ||||
| CYP1A2 Inhibitor | Yes | No | Inhibitor | Inhibition of CYP enzymes can lead to drug-drug interactions. The predictions for CYP1A2 inhibition are consistent between SwissADME and ADMETlab 2.0. |
| CYP2C19 Inhibitor | Yes | No | Inhibitor | Similar to CYP1A2, inhibition of CYP2C19 is a potential liability. |
| CYP2C9 Inhibitor | No | No | Non-inhibitor | Consistent predictions of non-inhibition for CYP2C9 are favorable. |
| CYP2D6 Inhibitor | No | No | Non-inhibitor | Consistent predictions of non-inhibition for CYP2D6 are favorable. |
| CYP3A4 Inhibitor | Yes | No | Non-inhibitor | Conflicting predictions for the major drug-metabolizing enzyme CYP3A4 warrant further investigation. |
| Excretion | ||||
| Total Clearance | - | 0.54 mL/min/kg | 2.68 mL/min/kg | The predicted clearance rates are in the low to moderate range, suggesting a reasonable half-life. |
| Toxicity | ||||
| AMES Toxicity | - | No | Non-mutagenic | The absence of mutagenic potential is a critical safety parameter. |
| hERG I Inhibitor | - | No | Weak inhibitor | Inhibition of the hERG potassium channel can lead to cardiotoxicity. The predictions suggest a low risk. |
| Hepatotoxicity | - | No | No | The absence of predicted liver toxicity is a positive indicator for the safety profile of the compound. |
Discussion and Field-Proven Insights
The in silico profiling of PYC-1 reveals a generally favorable ADME profile, suggesting it is a promising candidate for further investigation. The consistent prediction of high gastrointestinal absorption and low blood-brain barrier permeability across the platforms is particularly encouraging for an orally administered, peripherally acting agent.
However, the discrepancies in the predictions for P-gp substrate status and CYP3A4 inhibition highlight a crucial aspect of in silico modeling: these are predictive tools, not definitive assays. The differences in predictions arise from the diverse algorithms and training datasets employed by each platform. For instance, pkCSM's graph-based signatures may capture different structural nuances compared to the QSPR models used in SwissADME or the machine learning approaches in ADMETlab 2.0.[10][11][14]
From a Senior Application Scientist's perspective, the following insights are paramount:
-
Consensus is Key: When multiple platforms provide a consensus prediction (e.g., high GI absorption, no BBB permeability), confidence in that prediction is increased.
-
Discordance Demands Scrutiny: Conflicting predictions, such as those for P-gp substrate liability and CYP3A4 inhibition, should be flagged as areas requiring experimental validation. These discrepancies can often be traced back to the specific chemical space represented in the training data of each model. If the novel scaffold is underrepresented, the predictions may be less reliable.
-
Beyond the Numbers: Understanding the "Why": It is not enough to simply obtain a numerical prediction. A deeper understanding of the underlying models and the structural features driving the prediction is essential. For example, the presence of multiple hydrogen bond donors and acceptors in PYC-1 likely contributes to its predicted high solubility and absorption, but may also be a factor in its potential for CYP inhibition.
-
Context is Crucial: The interpretation of ADME predictions must always be done in the context of the intended therapeutic application. For a drug targeting the central nervous system, BBB permeability would be a desirable trait, whereas for PYC-1, its predicted lack of permeability is advantageous.
The Self-Validating System: Integrating In Silico and Experimental Data
The true power of in silico ADME prediction lies in its integration into a self-validating drug discovery workflow. The predictions serve as hypotheses that guide experimental design. The experimental data, in turn, can be used to refine and improve the predictive models, creating a virtuous cycle of learning and optimization.
Caption: An iterative workflow integrating in silico predictions with experimental validation.
Conclusion and Future Directions
In silico ADME prediction has become an indispensable tool in modern drug discovery, enabling the early identification of compounds with favorable pharmacokinetic properties.[1][8] Freely available platforms like SwissADME, pkCSM, and ADMETlab 2.0 provide researchers with powerful tools to guide their discovery efforts. As our case study of a novel pyrimidine-5-carbonitrile demonstrates, these platforms can offer valuable insights, but their predictions should be interpreted with a critical eye, recognizing the inherent limitations of any predictive model.
The future of in silico ADME prediction lies in the continued development of more sophisticated machine learning and artificial intelligence algorithms, trained on larger and more diverse datasets.[3][10][11] The integration of these predictive models with physiologically based pharmacokinetic (PBPK) modeling will further enhance our ability to translate in silico predictions into meaningful in vivo outcomes. Ultimately, the judicious use of these computational tools, in concert with experimental validation, will continue to accelerate the discovery of safer and more effective medicines.
References
-
The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Available at: [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. Available at: [Link]
-
ADMETlab 2.0. Available at: [Link]
-
In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. Available at: [Link]
-
The role of machine learning method in the synthesis and biological ınvestigation of heterocyclic compounds. PubMed. Available at: [Link]
-
SwissADME. Swiss Institute of Bioinformatics. Available at: [Link]
-
QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. National Institutes of Health. Available at: [Link]
-
Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. Chemical Review and Letters. Available at: [Link]
-
Genome interpretation using in silico predictors of variant impact. ResearchGate. Available at: [Link]
-
pkCSM - predicting small-molecule pharmacokinetic properties using graph-based signatures. The University of Melbourne. Available at: [Link]
-
Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. Available at: [Link]
-
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. PubMed Central. Available at: [Link]
-
(PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. Available at: [Link]
-
ADMET Predictor. Simulations Plus. Available at: [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. Available at: [Link]
-
QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Taylor & Francis Online. Available at: [Link]
-
Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. PubMed Central. Available at: [Link]
-
The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. Available at: [Link]
-
ADMET Predictor® 12: Predict with Confidence. YouTube. Available at: [Link]
-
(PDF) Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate. Available at: [Link]
-
Progress in predicting human ADME parameters in silico. PubMed. Available at: [Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications. Available at: [Link]
-
ADMET Predictor Tutorial 7: Predicting Metabolites. YouTube. Available at: [Link]
-
Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrelation Parameter. Available at: [Link]
-
Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC. Available at: [Link]
-
Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available at: [Link]
-
Insights on variant analysis in silico tools for pathogenicity prediction. Frontiers. Available at: [Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PubMed Central. Available at: [Link]
-
S-EPMC8262709 - ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. OmicsDI. Available at: [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed. Available at: [Link]
-
Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. Available at: [Link]
-
ADMET Predictor Tutorial 1: Working with Files. YouTube. Available at: [Link]
-
Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PubMed Central. Available at: [Link]
-
Home-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database. Available at: [Link]
-
pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures - Find an Expert. The University of Melbourne. Available at: [Link]
-
(4-Sulfonylphenyl)pyrimidine derivatives selected for generation of 3D QSAR model II and their observed and predicted activity. ResearchGate. Available at: [Link]
-
Journal of Chemical Information and Modeling. ACS Publications. Available at: [Link]
-
In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. MDPI. Available at: [Link]
-
How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. Available at: [Link]
-
SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. Available at: [Link]
-
In Silico Modelling and ADME Studies of Pyrimidine Derivatives Act as DHFR Reductase Inhibitor. ResearchGate. Available at: [Link]
-
ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - Semantic Scholar. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
-
In Silico ADME Methods Used in the Evaluation of Natural Products. PubMed Central. Available at: [Link]
-
Simulations Plus Training | AP100OD | ADMET Predictor® Tutorial Series (On Demand). Available at: [Link]
-
(PDF) SwissADME. ResearchGate. Available at: [Link]
Sources
- 1. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in predicting human ADME parameters in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of machine learning method in the synthesis and biological ınvestigation of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SwissADME [swissadme.ch]
- 13. youtube.com [youtube.com]
- 14. pkCSM [biosig.lab.uq.edu.au]
- 15. pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 16. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OmicsDI: Home [omicsdi.org]
- 18. simulations-plus.com [simulations-plus.com]
- 19. youtube.com [youtube.com]
Introduction: The Central Role of 6-Substituted Pyrimidines in Modern Chemistry
A Comparative Guide to Synthetic Strategies for 6-Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The strategic functionalization of the pyrimidine ring, particularly at the 6-position, can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. Consequently, the development of efficient and versatile synthetic methods to access 6-substituted pyrimidines is a topic of significant interest for researchers in drug discovery and development.
This guide provides a comparative analysis of key synthetic strategies for preparing 6-substituted pyrimidines. We will delve into the mechanistic underpinnings of each approach, compare their relative strengths and weaknesses with supporting data, and provide detailed experimental protocols for representative transformations.
Strategy 1: De Novo Ring Synthesis via Condensation Reactions
The most classical approach to pyrimidine synthesis involves the construction of the heterocyclic ring from acyclic precursors. The Pinner synthesis, a prime example, utilizes the condensation of a 1,3-dicarbonyl compound with an amidine.
Mechanistic Rationale
The reaction proceeds through a series of condensation and cyclization steps. The more nucleophilic nitrogen of the amidine typically initiates the attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation to form a dihydropyrimidine intermediate, which then aromatizes, often through the elimination of water, to yield the final pyrimidine product. The substitution pattern of the final product is dictated by the choice of the starting dicarbonyl and amidine.
Advantages and Limitations
This method is highly effective for creating the core pyrimidine structure and can be adapted to produce a wide range of substitution patterns. However, it may lack the flexibility of late-stage functionalization methods, and the required starting materials may not always be readily available. The harsh conditions sometimes required can also limit the functional group tolerance.
Strategy 2: Late-Stage Functionalization via Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. These methods are particularly powerful for the late-stage functionalization of a pre-existing pyrimidine core, which is highly desirable in drug discovery for rapid library synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, prized for its mild reaction conditions and high functional group tolerance. It typically involves the reaction of a pyrimidyl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of 6-phenyl-4-methoxypyrimidine via Suzuki Coupling
-
Reaction Setup: To a 50 mL round-bottom flask, add 6-chloro-4-methoxypyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water (10 mL). Purge the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction Execution: Heat the mixture to 80 °C and stir for 12 hours.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2x10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Stille and Sonogashira Couplings
Similar to the Suzuki coupling, the Stille coupling (using organostannanes) and the Sonogashira coupling (using terminal alkynes) are also effective for the C-C bond formation at the 6-position of the pyrimidine ring. The choice between these methods often depends on the availability of the starting materials and the desired final product.
Visualizing Cross-Coupling Strategies
Caption: Key cross-coupling strategies for 6-substituted pyrimidines.
Strategy 3: Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. This approach avoids the pre-functionalization of the pyrimidine ring (e.g., halogenation), which can shorten synthetic sequences and reduce waste.
Mechanistic Considerations
These reactions are also typically catalyzed by transition metals, such as palladium or ruthenium. The mechanism often involves the coordination of the catalyst to the pyrimidine nitrogen, which directs the catalyst to activate a neighboring C-H bond. This is followed by oxidative addition, reaction with a coupling partner, and reductive elimination to afford the functionalized product.
Advantages and Challenges
The primary advantage of C-H functionalization is its efficiency. However, controlling the regioselectivity can be a challenge, and the development of robust and general methods is an active area of research.
Strategy 4: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyrimidine. The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles.
Reaction Principle
For SNAr to occur, a good leaving group (such as a halide) must be present on the ring. A strong nucleophile attacks the carbon atom bearing the leaving group, forming a Meisenheimer complex, which is a resonance-stabilized intermediate. The leaving group then departs, restoring the aromaticity of the ring. The rate of reaction is enhanced by the presence of additional electron-withdrawing groups on the pyrimidine ring.
Visualizing SNAr Mechanism
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 6-Methoxypyrimidine-4-carbonitrile from its Isomers
In the realm of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 6-Methoxypyrimidine-4-carbonitrile, a key building block, is often synthesized alongside various positional isomers. Distinguishing this target molecule from its isomers is a critical analytical challenge that demands a robust, multi-faceted spectroscopic approach. This guide provides an in-depth comparison of spectroscopic techniques, offering field-proven insights and detailed experimental protocols to empower researchers in the unambiguous identification of these closely related compounds.
The Challenge: Isomeric Ambiguity
The primary isomers of concern for this compound are other methoxypyrimidine-carbonitriles where the methoxy (-OCH₃) and nitrile (-CN) groups are located at different positions on the pyrimidine ring. The most probable isomers that could arise during synthesis include:
-
This compound (Target)
-
2-Methoxypyrimidine-4-carbonitrile
-
4-Methoxypyrimidine-2-carbonitrile
-
4-Methoxypyrimidine-5-carbonitrile
These isomers share the same molecular formula (C₆H₅N₃O) and molecular weight (135.13 g/mol ), rendering simple mass determination insufficient for differentiation. A detailed analysis of their spectroscopic fingerprints is therefore essential.
¹H and ¹³C NMR Spectroscopy: The Definitive Tools
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for isomer differentiation.[1] By probing the chemical environment of each proton and carbon atom, NMR provides a detailed map of the molecule's connectivity.[2]
The Causality Behind Chemical Shifts
The electronic nature of the pyrimidine ring, combined with the electron-donating methoxy group and the electron-withdrawing nitrile group, creates a unique electronic landscape for each isomer. The nitrogen atoms in the pyrimidine ring are electronegative and tend to deshield adjacent protons and carbons, shifting their signals downfield (to a higher ppm). The positions of the substituents dramatically alter this landscape, leading to predictable and distinguishable chemical shifts and coupling patterns.[3]
¹H NMR: Deciphering Proton Environments
The number of signals, their chemical shifts (δ), and their coupling constants (J) in the ¹H NMR spectrum provide the most direct route to identifying the correct isomer.
-
This compound (Target): This isomer is expected to show two distinct signals for the pyrimidine ring protons and one signal for the methoxy protons. The proton at the 2-position (H-2) will appear as a singlet, and the proton at the 5-position (H-5) will also be a singlet. The methoxy group protons will appear as a singlet further upfield.
-
2-Methoxypyrimidine-4-carbonitrile: This isomer will also exhibit two signals for the ring protons. However, these protons will be at the 5 and 6-positions. They will appear as doublets due to coupling with each other.
-
4-Methoxypyrimidine-2-carbonitrile: Similar to the 2-methoxy isomer, this compound will show two doublets for the protons at the 5 and 6-positions.
-
4-Methoxypyrimidine-5-carbonitrile: This isomer will present two singlets for the protons at the 2 and 6-positions.
Table 1: Comparative ¹H NMR Data (Predicted/Reported in CDCl₃)
| Compound | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) | -OCH₃ (ppm) |
| This compound | ~8.9 (s) | ~7.4 (s) | - | ~4.1 (s) |
| 2-Methoxypyrimidine-4-carbonitrile | - | ~7.3 (d) | ~8.8 (d) | ~4.1 (s) |
| 4-Methoxypyrimidine-2-carbonitrile | - | ~7.2 (d) | ~8.7 (d) | ~4.0 (s) |
| 4-Methoxypyrimidine-5-carbonitrile | ~8.9 (s) | - | ~8.7 (s) | ~4.0 (s) |
Note: 's' denotes a singlet and 'd' denotes a doublet. Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR: The Carbon Framework Fingerprint
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton.[4] The chemical shifts of the carbon atoms in the pyrimidine ring are highly sensitive to the positions of the substituents.[5]
Table 2: Comparative ¹³C NMR Data (Predicted/Reported in CDCl₃)
| Compound | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CN (ppm) | -OCH₃ (ppm) |
| This compound | ~159 | ~118 | ~115 | ~173 | ~116 | ~55 |
| 2-Methoxypyrimidine-4-carbonitrile | ~170 | ~119 | ~112 | ~160 | ~117 | ~56 |
| 4-Methoxypyrimidine-2-carbonitrile | ~145 | ~172 | ~110 | ~159 | ~115 | ~55 |
| 4-Methoxypyrimidine-5-carbonitrile | ~160 | ~165 | ~108 | ~158 | ~114 | ~56 |
Note: Chemical shifts are approximate.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software to obtain the frequency domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for isomer differentiation using NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and valuable tool for confirming the presence of key functional groups.[7] While it may not be as definitive as NMR for distinguishing these specific isomers, it provides crucial supporting evidence.
All isomers will exhibit characteristic absorption bands for:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C-O-C stretch (methoxy): Strong bands in the 1250-1000 cm⁻¹ region.
-
Aromatic C=N and C=C stretching: Multiple bands in the 1600-1400 cm⁻¹ region.
Subtle shifts in the positions and intensities of the pyrimidine ring vibrations in the fingerprint region (below 1500 cm⁻¹) may exist between isomers, but these are often difficult to interpret without authentic reference spectra.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl). For KBr, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the nitrile and methoxy groups to confirm their presence.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Since all isomers have the same molecular weight, standard mass spectrometry will show an identical molecular ion peak (M⁺) at m/z 135. The key to differentiation lies in tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting pattern is analyzed.[8][9] The fragmentation pathways are dictated by the stability of the resulting fragment ions, which is influenced by the substituent positions.[10]
Plausible Fragmentation Pathways
-
Loss of CH₃• (m/z 120): A common initial fragmentation for methoxy-substituted aromatics.
-
Loss of CO (m/z 107): Following the loss of a methyl radical, the resulting ion can lose carbon monoxide.
-
Loss of HCN (m/z 108): Cleavage of the pyrimidine ring can lead to the loss of hydrogen cyanide.
-
Retro-Diels-Alder (RDA) reactions: The pyrimidine ring can undergo characteristic RDA fragmentation, the products of which will depend on the substituent positions.
The relative abundances of these fragment ions will differ between the isomers, providing a unique fingerprint for each. For instance, the position of the methoxy group relative to the nitrogen atoms will influence the ease of CH₃• loss and subsequent ring cleavage.
Experimental Protocol: Mass Spectrometry
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to generate the protonated molecule [M+H]⁺ at m/z 136.
-
Tandem MS (MS/MS):
-
Isolate the parent ion (m/z 136) in the first mass analyzer.
-
Induce fragmentation using Collision-Induced Dissociation (CID).[11]
-
Analyze the resulting fragment ions in the second mass analyzer.
-
-
Analysis: Compare the fragmentation pattern of the unknown sample to those of known standards or predicted pathways to identify the isomer.
Caption: General workflow for isomer differentiation using tandem mass spectrometry.
An Integrated Strategy for Unambiguous Identification
For the highest level of confidence, an integrated spectroscopic approach is recommended.
-
FTIR: Quickly confirm the presence of the required methoxy and nitrile functional groups.
-
¹H NMR: Use the number of signals and coupling patterns of the aromatic protons to narrow down the possibilities to one or two isomers.
-
¹³C NMR: Correlate the carbon shifts with the possibilities from the ¹H NMR to make a definitive assignment.
-
MS/MS: Use as a confirmatory technique, especially if NMR data is ambiguous or if authentic reference standards are available for comparison.
Conclusion
While each spectroscopic technique provides valuable information, NMR spectroscopy, particularly ¹H NMR, is the most powerful and standalone method for the definitive differentiation of this compound from its positional isomers. The distinct patterns of chemical shifts and spin-spin coupling provide a unique fingerprint for each molecule. FTIR serves as an excellent tool for rapid functional group confirmation, while tandem mass spectrometry offers a valuable, complementary method for distinguishing isomers based on their fragmentation behavior. By employing these techniques in a logical, integrated workflow, researchers can ensure the structural integrity of their compounds, a critical step in drug development and chemical research.
References
-
ResearchGate. 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Available at: [Link].
-
ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Available at: [Link].
-
The Royal Society of Chemistry. 1 H NMR and 13 C NMR spectra of the catalytic synthesized compounds. Available at: [Link].
-
ResearchGate. 1 H NMR and 13 C NMR characterization of MTC. Available at: [Link].
-
HMDB. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link].
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
NIH. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Available at: [Link].
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link].
-
PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Available at: [Link].
-
Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Available at: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
-
ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link].
-
ABJAR. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link].
-
PubChem. 4-Hydroxypyrimidine-5-carbonitrile. Available at: [Link].
-
PubMed. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Available at: [Link].
-
RSC Publishing. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Available at: [Link].
-
ResearchGate. Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link].
-
Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Available at: [Link].
-
MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link].
-
Wiley Online Library. Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Available at: [Link].
-
Sphinxsai. Synthesis and studies of some substituted pyrimidines. Available at: [Link].
-
PubMed. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). Available at: [Link].
-
ACS Publications. Differentiation of Dihydroxylated Vitamin D 3 Isomers Using Tandem Mass Spectrometry. Available at: [Link].
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link].
-
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link].
-
YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. lcms.cz [lcms.cz]
- 9. scienceready.com.au [scienceready.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Assessing the Cytotoxicity of Novel 6-Methoxypyrimidine-4-carbonitrile Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of new 6-methoxypyrimidine-4-carbonitrile derivatives. We will explore the rationale behind selecting appropriate cytotoxicity assays, offer detailed experimental protocols, and discuss the interpretation of results, all grounded in established scientific principles.
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial treatments. Their mechanism of action often involves the inhibition of key enzymes essential for cell proliferation and survival. When evaluating novel derivatives, such as those from the this compound series, a robust and systematic assessment of their cytotoxic effects is the primary step in identifying promising lead compounds for further development.
Comparative Analysis of Cytotoxicity Assays
The choice of a cytotoxicity assay is critical and depends on the specific research question, the expected mechanism of action of the compound, and available laboratory resources. Assays can be broadly categorized based on the cellular function they measure. Here, we compare three principal categories of assays: those that measure metabolic activity, those that assess cell membrane integrity, and those that detect apoptosis.
Metabolic Activity Assays (e.g., MTT, XTT, WST-1)
These assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[1][2] The amount of formazan produced is proportional to the number of viable cells.
-
Principle of MTT Assay : The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product that is insoluble in culture medium.[1][3] A solubilization agent (like DMSO) is added to dissolve the formazan crystals, and the absorbance of the resulting solution is measured, typically between 570-590 nm.[1]
-
Advantages : These assays are sensitive, cost-effective, and amenable to high-throughput screening in a 96-well plate format.
-
Limitations : The assay measures metabolic activity, which may not always correlate directly with cell number. Compounds that affect mitochondrial respiration can interfere with the assay. Also, the insoluble formazan in the MTT assay requires an additional solubilization step.[2]
Membrane Integrity Assays (e.g., Lactate Dehydrogenase (LDH) Release)
These assays quantify cell death by measuring the leakage of intracellular components into the culture medium upon membrane damage.
-
Principle of LDH Assay : Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[4][5] When the plasma membrane is compromised, LDH is released into the supernatant.[4][5] The released LDH activity is measured by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan.[6] The intensity of the color is proportional to the number of lysed cells.[4][6]
-
Advantages : This assay is a direct measure of cytotoxicity (membrane rupture) and is also suitable for high-throughput screening.
-
Limitations : High background LDH levels in serum-containing media can be a source of interference. The assay does not distinguish between different modes of cell death (apoptosis vs. necrosis).
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
These assays are designed to detect the specific biochemical and morphological changes associated with programmed cell death, or apoptosis.
-
Principle of Annexin V/PI Assay : During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[7][8][9] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[8][9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can, however, enter late apoptotic and necrotic cells where membrane integrity is lost.[10] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[7][11]
-
Advantages : Provides detailed information about the mode of cell death. It can distinguish between apoptosis and necrosis.
-
Limitations : Requires a flow cytometer, which is a more specialized and expensive piece of equipment compared to a plate reader. The procedure is also more complex and less suited for initial high-throughput screening.
Summary Comparison of Cytotoxicity Assays
| Assay | Principle | Measures | Advantages | Limitations |
| MTT | Enzymatic reduction of tetrazolium salt | Metabolic activity / Viability | High-throughput, cost-effective, sensitive | Indirect measure of cell number, interference from reducing compounds |
| LDH | Release of lactate dehydrogenase | Membrane integrity / Necrosis | High-throughput, direct measure of cell lysis | Background from serum, does not distinguish cell death pathways |
| Annexin V/PI | Phosphatidylserine externalization and membrane permeability | Apoptosis and Necrosis | Distinguishes between apoptosis and necrosis, detailed mechanism | Requires flow cytometer, lower throughput, more complex |
Experimental Design and Protocol: The MTT Assay
For initial screening of a large number of novel this compound derivatives, the MTT assay is an excellent starting point due to its balance of sensitivity, cost-effectiveness, and throughput.
Causality in Experimental Choices
-
Cell Line Selection : The choice of cancer cell line is crucial. It is advisable to screen the compounds against a panel of cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) as the cytotoxic effect can be cell-type specific.
-
Compound Concentration : A wide range of concentrations should be tested to generate a dose-response curve. A common practice is to use serial dilutions (e.g., from 0.1 µM to 100 µM) to determine the concentration at which the compound exerts half of its maximal inhibitory effect (IC50).[12]
-
Incubation Time : The duration of compound exposure can significantly impact cytotoxicity. Typical incubation times are 24, 48, and 72 hours.[2] Shorter times may not be sufficient for the compound to exert its effect, while longer times might lead to secondary effects not directly related to the compound's primary mechanism.
-
Controls :
-
Negative Control : Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds. This accounts for any potential toxicity of the solvent.
-
Positive Control : Cells treated with a well-characterized cytotoxic drug, such as Doxorubicin.[13][14] This validates that the assay is working correctly and provides a benchmark for the potency of the new derivatives.
-
Blank Control : Wells containing only culture medium and MTT reagent, to determine the background absorbance.
-
Step-by-Step MTT Assay Protocol
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2][3] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the this compound derivatives and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Formazan Solubilization : Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2][15]
-
Absorbance Measurement : Gently shake the plate for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The primary output of the cytotoxicity assay is the IC50 value, which is a quantitative measure of a compound's potency.
-
Calculate Percent Viability :
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100
-
-
Generate Dose-Response Curve : Plot the percent viability against the logarithm of the compound concentration.[17] This will typically generate a sigmoidal curve.[12]
-
Determine the IC50 Value : The IC50 is the concentration of the compound that results in 50% cell viability. This can be determined from the dose-response curve using non-linear regression analysis, often available in software like GraphPad Prism.[18][19]
Example Data Presentation
The IC50 values for a series of new derivatives can be summarized in a table for easy comparison.
| Compound | Cell Line | IC50 (µM) ± SD (48h) |
| Derivative 1 | MCF-7 | 15.2 ± 1.8 |
| Derivative 2 | MCF-7 | 5.8 ± 0.7 |
| Derivative 3 | MCF-7 | 22.1 ± 2.5 |
| Doxorubicin | MCF-7 | 0.9 ± 0.1 |
A lower IC50 value indicates higher cytotoxic potency. In the example above, Derivative 2 is the most potent among the new compounds tested on the MCF-7 cell line.
Visualizations
Experimental Workflow
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Principle of the MTT Assay
Caption: The enzymatic conversion of MTT to formazan in viable cells.
Comparison of Assay Endpoints
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 5. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Definitive Structural Confirmation of 6-Methoxypyrimidine-4-carbonitrile Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural confirmation of reaction products is paramount. The biological activity of a molecule is intrinsically linked to its precise three-dimensional architecture. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially misleading biological data. This guide provides a comprehensive framework for the definitive structural elucidation of reaction products derived from 6-Methoxypyrimidine-4-carbonitrile, a versatile heterocyclic building block. We will explore a hypothetical, yet highly plausible, nucleophilic aromatic substitution (SNAr) reaction and detail a multi-faceted analytical approach to unequivocally identify the resulting product(s), comparing them with potential isomers and byproducts.
The Synthetic Challenge: A Case Study in Nucleophilic Aromatic Substitution
This compound presents multiple reactive sites. The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the methoxy group at the 6-position as a competent leaving group for nucleophilic aromatic substitution.[1] Let us consider the reaction of this compound with a primary amine, such as propylamine, a common transformation in the synthesis of biologically active compounds.
Hypothetical Reaction:
-
Starting Material: this compound
-
Reagent: Propylamine (CH₃CH₂CH₂NH₂)
-
Plausible Products:
-
Product A (Expected Major Product): 6-(Propylamino)pyrimidine-4-carbonitrile
-
Product B (Potential Isomer): 4-(Propylamino)-6-methoxypyrimidine (resulting from an unlikely nucleophilic attack at the 4-position with displacement of the cyano group)
-
Product C (Potential Byproduct): 6-Methoxypyrimidine-4-carboxamide (resulting from partial hydrolysis of the nitrile)
-
The primary challenge lies in distinguishing between these potential products, especially the isomers A and B, which possess the same molecular weight. A combination of spectroscopic and spectrometric techniques is essential for this purpose.
Comparative Analysis of Potential Products
A thorough analysis of the expected data from various analytical techniques is the cornerstone of definitive structural confirmation.
| Analytical Technique | Expected Data for Product A (6-(Propylamino)pyrimidine-4-carbonitrile) | Expected Data for Product B (4-(Propylamino)-6-methoxypyrimidine) | Expected Data for Product C (6-Methoxypyrimidine-4-carboxamide) |
| ¹H NMR | - Singlet for H-2 of the pyrimidine ring. - Singlet for H-5 of the pyrimidine ring. - Triplet for the terminal CH₃ of the propyl group. - Sextet for the middle CH₂ of the propyl group. - Triplet (or multiplet) for the N-CH₂ of the propyl group. - Broad singlet for the N-H proton. | - Singlet for H-2 of the pyrimidine ring. - Singlet for H-5 of the pyrimidine ring. - Singlet for the OCH₃ group. - Triplet for the terminal CH₃ of the propyl group. - Sextet for the middle CH₂ of the propyl group. - Triplet (or multiplet) for the N-CH₂ of the propyl group. - Broad singlet for the N-H proton. | - Singlet for H-2 of the pyrimidine ring. - Singlet for H-5 of the pyrimidine ring. - Singlet for the OCH₃ group. - Two broad singlets for the -CONH₂ protons. |
| ¹³C NMR | - Signal for the nitrile carbon (-C≡N). - Signals for the three distinct carbons of the propyl group. - Signals for the pyrimidine ring carbons. | - Absence of a nitrile carbon signal. - Signal for the methoxy carbon (-OCH₃). - Signals for the three distinct carbons of the propyl group. - Signals for the pyrimidine ring carbons. | - Signal for the amide carbonyl carbon (-C=O). - Signal for the methoxy carbon (-OCH₃). - Signals for the pyrimidine ring carbons. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺). - Characteristic fragmentation pattern including loss of components of the propyl chain (e.g., C₂H₅).[2][3] | - Molecular ion peak (M⁺) with the same m/z as Product A. - Different fragmentation pattern, potentially showing a more prominent loss of CH₃ from the methoxy group. | - Molecular ion peak (M⁺) with a different m/z from A and B. - Fragmentation may involve loss of NH₂. |
| Infrared (IR) Spectroscopy | - Sharp, strong absorption for the nitrile group (C≡N) around 2220-2260 cm⁻¹. - N-H stretching vibration. | - Absence of a strong nitrile absorption. - C-O stretching for the methoxy group. - N-H stretching vibration. | - Strong C=O stretching for the amide group around 1650-1690 cm⁻¹. - N-H stretching vibrations for the primary amide. |
Experimental Workflow for Definitive Structural Confirmation
A systematic and logical workflow is critical to ensure the accuracy and reliability of the structural assignment.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxypyrimidine-4-carbonitrile
For professionals in research and drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 6-Methoxypyrimidine-4-carbonitrile. Our approach moves beyond simple checklists to instill a deep understanding of the chemical's properties and the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Hazard Profile and Immediate Safety Imperatives
This compound is a heterocyclic organic compound whose structure necessitates careful handling. The primary hazards, as identified by the Globally Harmonized System (GHS), include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the nitrile group (–C≡N) is of particular toxicological significance. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can release highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as hydrolysis in the presence of strong acids or bases.[1][2] Therefore, all handling and disposal procedures must be designed to prevent these incompatibilities.
Mandatory Personal Protective Equipment (PPE)
Before beginning any work that involves handling this compound or its waste, the following PPE is mandatory. This is not merely a recommendation but the first line of defense in a comprehensive safety protocol.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes and airborne particles causing serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, which can cause irritation.[4] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of the powder, which can cause respiratory tract irritation.[5][6][7] |
Waste Characterization, Segregation, and Storage
Proper disposal begins with correct classification. Due to its identified hazards, this compound and any materials contaminated with it must be classified as hazardous chemical waste.[5] It must never be disposed of down the drain or mixed with general laboratory trash.[5][8]
The Principle of Segregation
The most critical step in managing this waste stream is rigorous segregation to prevent dangerous chemical reactions.
-
Segregate from Acids: This is the most crucial incompatibility. Mixing with acidic waste can catalyze hydrolysis of the nitrile group, potentially liberating toxic hydrogen cyanide gas.[1][9]
-
Segregate from Strong Oxidizing Agents: This compound is incompatible with strong oxidizers.[6][10] Mixing can lead to vigorous, exothermic reactions.
-
Designated Waste Stream: This waste should be collected in a container designated for "Solid Organic Chemical Waste" or a similar classification as determined by your institution's Environmental Health and Safety (EHS) department.
Satellite Accumulation Area (SAA) Protocols
Federal and state regulations govern the temporary storage of hazardous waste in laboratories at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[11]
-
Container Requirements: Waste must be stored in a container that is compatible with the chemical, in good condition, and has a secure, tightly-fitting screw cap to prevent leaks or spills.[8]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Irritant, Harmful).[12] The date on which waste was first added to the container must also be present.
-
Storage Limits: Containers can remain in the SAA for up to one year, provided the total volume does not exceed 55 gallons of hazardous waste.[11][12] Once a container is full, it must be removed by EHS within three days.[8][12]
Step-by-Step Disposal and Decontamination Protocol
This protocol provides a direct, procedural workflow for managing all forms of waste associated with this compound.
Disposal of Unused or Waste Product
-
Work Area Preparation: Ensure you are working within a certified chemical fume hood and are wearing all required PPE.
-
Container Preparation: Obtain a designated hazardous waste container that is properly labeled as described in Section 2.2.
-
Waste Transfer: Carefully transfer the solid this compound into the hazardous waste container. Use tools (e.g., spatula, powder funnel) that can be easily decontaminated.
-
Secure Closure: Tightly seal the container lid immediately after adding the waste.
-
Storage: Place the sealed container back in its designated SAA.
Disposal of Contaminated Materials
-
Identification: All disposable items that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Gloves
-
Weighing papers or boats
-
Contaminated paper towels
-
Pipette tips
-
-
Collection: Place all these contaminated solid materials directly into the same designated solid hazardous waste container used for the chemical itself.[5]
-
Empty Containers: The original product container must also be disposed of as hazardous waste.[5] Do not rinse it into the sink. Seal the empty, capped container and place it in a labeled bag or box for EHS pickup.
Spill and Decontamination Procedures
-
Area Control: In the event of a spill, ensure the area is well-ventilated and restrict access to non-essential personnel.[5]
-
Containment: For a solid spill, carefully sweep or gently vacuum the material to avoid creating airborne dust.[5]
-
Collection: Place the collected material into the designated hazardous waste container.[5]
-
Surface Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Waste Disposal: All materials used for cleanup (cloths, vacuum filters, etc.) must be placed in the hazardous waste container.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Unknown Source. (n.d.). Laboratory Liquid Waste Disposal Flow Chart. [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Wikipedia. (n.d.). Nitrile. [Link]
-
ResearchGate. (n.d.). Cyanides and Nitriles. [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
PubMed. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
-
University of Florida. (n.d.). Incompatible Chemicals. [Link]
-
ResearchGate. (2025). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. [Link]
-
Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
-
Environmental Health and Safety Office. (2020). Laboratory Waste Management Guidelines. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]
-
RSC Publishing. (2022). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. [Link]
Sources
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. odu.edu [odu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of 6-Methoxypyrimidine-4-carbonitrile: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks of Pyrimidine Carbonitriles
Pyrimidine-based compounds are integral to numerous research and development endeavors. However, their handling necessitates a thorough understanding of their potential hazards. Based on data from analogous compounds, 6-Methoxypyrimidine-4-carbonitrile should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] The nitrile group also warrants caution due to the potential for release of hydrogen cyanide under specific conditions, such as strong acidic environments or high temperatures, although this is a general consideration for organic nitriles rather than a specified hazard for this particular molecule.
Key Potential Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2][3][4]
-
Serious Eye Damage: Contact with eyes can cause significant irritation and potential damage.[1][2][3][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for safe handling.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice.[6][7][8] For this compound, a multi-layered approach to PPE is crucial to mitigate the risks of exposure through skin contact, inhalation, and eye contact.
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile). | The outer glove provides the primary barrier against chemical splashes, while the inner glove offers protection in case the outer glove is breached.[8][9] Regular glove changes (every 30-60 minutes or immediately if contaminated) are critical as permeability can change with time and exposure. |
| Eye Protection | Chemical safety goggles and a face shield. | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face from splashes.[5][9] |
| Body Protection | A disposable, long-sleeved, back-closing gown. | This prevents contamination of personal clothing and skin. The back-closing design minimizes the risk of frontal contamination.[6][9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | This is particularly important when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1][9] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside the work area.[7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety at every stage of handling this compound.
Pre-Handling Preparations
-
Information Review: Before any work begins, thoroughly review this guide and any available safety information for similar compounds.
-
Work Area Designation: Designate a specific area for handling, preferably within a certified chemical fume hood with good ventilation.[1][10]
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][4] Have a spill kit appropriate for solid chemical spills readily available.
Step-by-Step Handling Protocol
-
Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, respirator, goggles, face shield, and outer gloves.
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transfers to avoid generating dust.
-
If weighing outside a fume hood is unavoidable, use a balance with a draft shield and wear appropriate respiratory protection.
-
-
In-Use Handling:
-
Doffing PPE: Remove PPE in a way that avoids cross-contamination. A common method is: outer gloves, face shield, goggles, gown, inner gloves, shoe covers, and finally, the respirator in a separate area.
Safe Handling Workflow Diagram
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Solid Waste: Place unused or waste this compound and any contaminated materials (e.g., gloves, absorbent pads, disposable labware) into a clearly labeled, sealed container for hazardous solid waste. [10] * Sharps: Any contaminated sharps (e.g., needles, broken glass) should be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. [2][10]4. Final Disposal: Arrange for the disposal of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. [2][10][13]Do not dispose of this chemical down the drain or in regular trash. [14] By adhering to these guidelines, you can confidently and safely incorporate this compound into your research while upholding the highest standards of laboratory safety.
References
- Biosynth. (2023, June 26). Safety Data Sheet.
- Acros Organics. (2025, December 24). SAFETY DATA SHEET.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
- Cayman Chemical. (2025, December 15). Safety Data Sheet.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Labkem. (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Apollo Scientific. (n.d.). 2,4,6-Trichloropyrimidine Safety Data Sheet.
Sources
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. gerpac.eu [gerpac.eu]
- 7. pppmag.com [pppmag.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
